molecular formula C9H7BrN2 B101606 2-Bromoquinolin-3-amine CAS No. 17127-83-2

2-Bromoquinolin-3-amine

Cat. No.: B101606
CAS No.: 17127-83-2
M. Wt: 223.07 g/mol
InChI Key: UWTXZKYZHSEFIT-UHFFFAOYSA-N
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Description

2-Bromoquinolin-3-amine is a high-value chemical intermediate designed to advance discovery in medicinal chemistry and drug development. Its distinct molecular architecture, featuring both a reactive bromo substituent and an electron-donating amino group at adjacent positions on the quinoline ring, makes it a privileged scaffold for constructing complex heterocyclic systems. This compound is particularly significant in the synthesis of novel quinoline derivatives with potential biological activity. Research has demonstrated that structurally similar brominated quinoline compounds exhibit notable antiproliferative effects against various cancer cell lines, including C6 glioblastoma, HeLa cervical cancer, and HT29 colon adenocarcinoma . These derivatives are investigated for their ability to inhibit critical biological targets, such as human topoisomerase I—a key enzyme in DNA replication and repair—and for their capacity to induce programmed cell death (apoptosis) in malignant cells . As a key precursor, this compound enables efficient functionalization through metal-catalyzed cross-coupling reactions and nucleophilic substitutions, facilitating the exploration of structure-activity relationships (SAR) and the development of new therapeutic candidates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTXZKYZHSEFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628569
Record name 2-Bromoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17127-83-2
Record name 2-Bromoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromoquinolin-3-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromoquinolin-3-amine: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 17127-83-2), a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. As a bifunctional molecule, it features two key reactive sites—a nucleophilic amino group and a synthetically versatile bromo substituent—making it an invaluable precursor for the development of complex molecular architectures. This document details its core physicochemical properties, outlines robust synthetic and derivatization protocols with mechanistic insights, and explores its applications in the synthesis of novel therapeutic agents and functional materials. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their scientific endeavors.

Introduction: The Quinoline Scaffold and the Strategic Importance of this compound

The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific arrangement of substituents on this heterocyclic system dictates its pharmacological profile. This compound emerges as a particularly strategic intermediate. The C2-bromo group is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, and alkynyl moieties.[3] Concurrently, the C3-amino group serves as a handle for amide bond formation, alkylation, or as a directing group, enabling the construction of fused heterocyclic systems. This dual reactivity allows for the systematic and efficient exploration of chemical space around the quinoline scaffold, facilitating the generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Molecular Structure and Physicochemical Properties

This compound is a quinoline derivative with a bromine atom at the C2 position and an amine group at the C3 position. Its systematic IUPAC name is this compound.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized below for quick reference.

PropertyValueSource
CAS Number 17127-83-2[4][5]
Molecular Formula C₉H₇BrN₂[5]
Molecular Weight 223.07 g/mol [5]
Appearance Off-white to yellow powder/crystal[6]
Boiling Point 345.6 °C at 760 mmHg[4]
Density 1.649 g/cm³[4]
LogP 3.16[4]
Storage 2-8°C, Keep in dark place, inert atmosphere[7]

Synthesis and Mechanistic Insights

The synthesis of 2-amino-3-bromoquinolines can be achieved through various strategies, often involving cyclization reactions of appropriately substituted precursors.[8] A common conceptual approach involves the construction of the quinoline ring followed by functionalization, or the use of pre-functionalized building blocks that cyclize to form the desired product.

One plausible synthetic route is the cyclization of an ortho-substituted gem-dibromoolefin, which can be formed from a corresponding 2-aminobenzaldehyde derivative. This method provides a direct entry to the 2-amino-3-bromoquinoline core.

Experimental Protocol: Synthesis via Cyclization

This protocol is a representative procedure based on established methodologies for quinoline synthesis.[8] Optimization may be required based on specific substrate and laboratory conditions.

Step 1: Synthesis of the gem-dibromoolefin precursor

  • To a solution of 2-aminobenzaldehyde (1.0 eq) in an appropriate solvent like dichloromethane (DCM), add carbon tetrabromide (1.2 eq) and triphenylphosphine (2.4 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the corresponding ortho-substituted gem-dibromoolefin.

Step 2: Cyclization to this compound

  • Dissolve the gem-dibromoolefin precursor (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF).

  • Add a nitrogen source, such as sodium azide (NaN₃, 1.5 eq), and a copper(I) catalyst (e.g., CuI, 10 mol%).

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.

  • Perform an aqueous work-up by diluting the mixture with ethyl acetate and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure this compound.

Causality and Rationale: The first step, a Wittig-type reaction, efficiently converts the aldehyde into a gem-dibromoalkene. In the second step, the copper-catalyzed cyclization with a nitrogen source is a powerful method for forming the heterocyclic ring. The ortho-amino group of the starting material participates in an intramolecular cyclization, leading to the formation of the quinoline core with the desired substitution pattern.

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups.

Caption: Key derivatization pathways for this compound.

Reactions at the C2-Bromo Position

The electron-deficient nature of the quinoline ring, particularly at the C2 position, makes the bromo substituent an excellent leaving group in palladium-catalyzed cross-coupling reactions.[9]

  • Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds by coupling with boronic acids or esters. It is a robust method for introducing aryl or heteroaryl substituents at the C2 position.[3]

  • Sonogashira Coupling: Enables the formation of C-C bonds with terminal alkynes, providing access to 2-alkynyl-3-aminoquinoline derivatives.[10]

  • Buchwald-Hartwig Amination: Allows for the formation of C-N bonds, converting the bromo group into a substituted amine.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL), via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the 2-aryl-quinolin-3-amine product.

Self-Validating System: The success of the protocol relies on the careful exclusion of oxygen, which can deactivate the palladium catalyst. The choice of base is critical; it activates the boronic acid and neutralizes the acid formed during the reaction. The phosphine ligands stabilize the palladium catalyst and facilitate the catalytic cycle.

Reactions at the C3-Amino Position

The amino group is nucleophilic and can undergo a variety of common amine reactions.[11][12]

  • Acylation: Reacts with acid chlorides or anhydrides to form stable amides.

  • Alkylation: Can be alkylated using alkyl halides, though polyalkylation can be an issue.[13] Reductive amination offers a more controlled method for mono-alkylation.

  • Diazotization: Can be converted to a diazonium salt, which can then be substituted to introduce other functional groups (e.g., -OH, -CN, halogens).

Applications in Drug Discovery and Materials Science

The this compound scaffold is a cornerstone for building molecules with significant biological potential. Derivatives have been investigated for a range of therapeutic applications.

Caption: Role as a versatile building block in drug discovery.

  • Anticancer Agents: Many quinoline derivatives exhibit potent antiproliferative activity against various cancer cell lines.[3] The ability to functionalize both the C2 and C3 positions allows for the synthesis of compounds that can interact with multiple binding sites on biological targets like kinases or DNA.

  • Antimicrobial and Antimalarial Drugs: The quinoline ring is famously the core of antimalarial drugs like chloroquine.[14] Novel derivatives are continuously being explored to combat drug-resistant strains of bacteria and parasites.

  • Materials Science: The rigid, planar quinoline structure, when appropriately functionalized, can be incorporated into organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.[6]

Spectroscopic Characterization

Unambiguous identification of this compound is achieved through a combination of spectroscopic techniques. The expected data are summarized below.

TechniqueExpected Observations
¹H NMR Signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring (H4) and benzene ring (H5, H8) will show distinct chemical shifts and coupling patterns. The amine protons (-NH₂) will appear as a broad singlet.
¹³C NMR Nine distinct signals for the carbon atoms. The carbon bearing the bromine (C2) will be significantly shifted.
Mass Spec (EI/ESI) A characteristic molecular ion peak pair (M⁺ and M+2⁺) with an approximate 1:1 intensity ratio, confirming the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).[15] The molecular ion would appear at m/z ≈ 222 and 224.
IR Spectroscopy Characteristic N-H stretching bands for the primary amine (approx. 3300-3500 cm⁻¹), C=N and C=C stretching bands for the quinoline ring system (approx. 1500-1650 cm⁻¹), and a C-Br stretching band (approx. 500-600 cm⁻¹).

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. The following information is based on data for structurally related compounds.[16][17][18]

Hazard CategoryDescription & Precautionary Statements
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. (H302, H312, H332). Do not eat, drink or smoke when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[16][17]
Skin/Eye Irritation Causes skin irritation and serious eye irritation. (H315, H319). Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16][18]
Respiratory Irritation May cause respiratory irritation. (H335). IF INHALED: Remove person to fresh air and keep comfortable for breathing.[18]
Handling & Storage Use under a chemical fume hood. Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up.[17][19]
Disposal Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[16]

References

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  • de Souza, M. C. B. V., et al. (2021). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank. [URL: https://www.mdpi.com/1422-8599/2021/2/M1234]
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An In-depth Technical Guide to 2-Bromoquinolin-3-amine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals. The strategic functionalization of the quinoline ring system is a pivotal aspect of drug design and development, enabling the fine-tuning of pharmacological profiles. This technical guide focuses on a particularly valuable derivative: 2-Bromoquinolin-3-amine. The presence of both a bromine atom and an amino group on the quinoline core imparts a unique reactivity profile, establishing it as a versatile building block for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of its chemical identity, plausible synthetic routes, detailed spectroscopic characterization, and its potential applications in modern drug discovery for an audience of researchers, scientists, and drug development professionals.

Core Compound Identification

A precise understanding of a molecule's fundamental properties is the bedrock of its application in research and development. This section outlines the key identifiers for this compound.

PropertyValueSource(s)
Chemical Name This compound[1][2]
CAS Number 17127-83-2[2][3]
Molecular Formula C₉H₇BrN₂[1][2][3]
Molecular Weight 223.07 g/mol [1][3]
InChI Key UWTXZKYZHSEFIT-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC=C2C(=C1)C(=C(N=C2)Br)NN/A
Predicted Melting Point 157-158 °C[3]
Predicted Boiling Point 345.6 ± 22.0 °C[3]

Synthesis of this compound: A Proposed Methodological Approach

Proposed Synthetic Workflow: Electrophilic Bromination of 3-Aminoquinoline

The introduction of a bromine atom at the C2 position of the 3-aminoquinoline scaffold can be achieved through electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is critical to control regioselectivity and minimize side-product formation.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Reagents & Conditions cluster_product Product cluster_purification Work-up & Purification start 3-Aminoquinoline reaction Electrophilic Bromination start->reaction product This compound reaction->product reagents Brominating Agent (e.g., NBS, Br₂) Solvent (e.g., Acetic Acid, Dichloromethane) Room Temperature or Mild Heating reagents->reaction purification Aqueous Work-up Extraction Column Chromatography product->purification G cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_elucidation Structural Elucidation synthesis Synthesized Compound nmr_prep Sample Preparation (Dissolve in Deuterated Solvent) synthesis->nmr_prep ms_prep Sample Preparation (Dissolve in Suitable Solvent) synthesis->ms_prep ir_prep Sample Preparation (KBr pellet or Nujol mull) synthesis->ir_prep nmr_acq Data Acquisition (¹H and ¹³C Spectra) nmr_prep->nmr_acq nmr_proc Data Processing & Interpretation nmr_acq->nmr_proc elucidation Confirmed Structure of This compound nmr_proc->elucidation ms_acq Data Acquisition (Molecular Ion Peak) ms_prep->ms_acq ms_proc Data Analysis (Isotopic Pattern) ms_acq->ms_proc ms_proc->elucidation ir_acq Data Acquisition (Functional Group Region) ir_prep->ir_acq ir_proc Spectral Interpretation ir_acq->ir_proc ir_proc->elucidation G cluster_amino Amino Group Reactions cluster_bromo Bromo Group Reactions cluster_products Diverse Functionalized Quinolines center This compound acylation Acylation center->acylation RCOCl sulfonylation Sulfonylation center->sulfonylation RSO₂Cl reductive_amination Reductive Amination center->reductive_amination RCHO, NaBH₃CN suzuki Suzuki Coupling center->suzuki ArB(OH)₂, Pd catalyst heck Heck Coupling center->heck Alkene, Pd catalyst buchwald Buchwald-Hartwig Amination center->buchwald R₂NH, Pd catalyst products Novel Bioactive Compound Libraries acylation->products sulfonylation->products reductive_amination->products suzuki->products heck->products buchwald->products

Sources

Spectroscopic and Analytical Characterization of 2-Bromoquinolin-3-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This document serves as a comprehensive technical guide for the spectroscopic characterization of 2-Bromoquinolin-3-amine (CAS: 17127-83-2). In the fields of medicinal chemistry and materials science, unambiguous structural confirmation and purity assessment are paramount. Quinoline derivatives, in particular, are foundational scaffolds in drug development, and the introduction of substituents like bromine and an amine group at the 2 and 3-positions creates a unique electronic and structural profile.[1] This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies and interpretations presented herein are designed to establish a self-validating system for compound identity and purity, reflecting field-proven best practices.

The molecular formula for this compound is C₉H₇BrN₂, with a molecular weight of approximately 223.07 g/mol .[2][3]

Molecular Structure and Spectroscopic Overview

The first step in any analytical workflow is to understand the target structure. The quinoline core is a bicyclic aromatic system, and the substituents at C2 (Bromo) and C3 (Amine) dictate the spectroscopic signatures.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern.

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) and a broader signal for the amine protons. The chemical shifts are governed by the electron-withdrawing nature of the nitrogen atom and the bromine atom, as well as the electron-donating effect of the amine group.

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Rationale
H4 ~8.3 Singlet (s) - Deshielded by the adjacent ring nitrogen and no ortho protons for coupling.
H5 ~7.8 Doublet (d) ~8.0 Typical aromatic coupling to H6.
H6 ~7.4 Triplet (t) ~7.5 Coupling to H5 and H7.
H7 ~7.6 Triplet (t) ~7.5 Coupling to H6 and H8.
H8 ~7.9 Doublet (d) ~8.0 Deshielded due to proximity to the heterocyclic ring; coupled to H7.

| NH₂ | ~5.5 | Broad Singlet (br s) | - | Protons are exchangeable; signal disappears upon D₂O shake.[4] |

Causality Note: The choice of DMSO-d₆ as a solvent is strategic. It is less volatile than CDCl₃ and is excellent for solubilizing polar compounds. Crucially, its ability to hydrogen bond with the amine protons often results in a sharper NH₂ signal compared to non-polar solvents, making it easier to identify.

¹³C NMR Spectroscopy: Predicted Data

The proton-decoupled ¹³C NMR spectrum should display nine signals for the nine unique carbon atoms. The chemical shifts are heavily influenced by the attached heteroatoms (N, Br). Carbons directly bonded to these electronegative atoms (C2, C3, C8a, C4a) will show significant shifts.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ) ppm Rationale
C2 ~135 Directly attached to electronegative Br and N.
C3 ~140 Attached to the amine group.
C4 ~128 Aromatic CH.
C4a ~148 Quaternary carbon at the ring junction, adjacent to N.
C5 ~124 Aromatic CH.
C6 ~128 Aromatic CH.
C7 ~126 Aromatic CH.
C8 ~129 Aromatic CH.

| C8a | ~137 | Quaternary carbon at the ring junction. |

Note: Quaternary carbons (C2, C3, C4a, C8a) typically exhibit weaker signals in ¹³C NMR spectra due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[5]

Experimental Protocol: NMR Spectroscopy

This protocol ensures high-quality, reproducible data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.[6][7]

    • Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

  • Instrument Setup:

    • Use a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.[6]

    • Tune and shim the probe to the solvent lock signal to ensure magnetic field homogeneity.

  • ¹H NMR Data Acquisition:

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay: A delay of 1-2 seconds is standard.[6]

    • Pulse Width: A 30-45° pulse angle is appropriate for quantitative analysis.

  • ¹³C NMR Data Acquisition:

    • Number of Scans: Due to the low natural abundance of ¹³C, 1024 or more scans are often required.[6][8]

    • Relaxation Delay: A longer delay of 2-5 seconds is used to ensure full relaxation of quaternary carbons.[6]

    • Proton Decoupling: Employ broadband proton decoupling to produce a spectrum of singlets.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule based on their vibrational frequencies.

Interpretation of Key IR Absorptions

The IR spectrum of this compound will be characterized by absorptions from the primary amine, the aromatic system, and the carbon-bromine bond.

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3450 - 3300 Asymmetric & Symmetric N-H Stretch Primary Amine Medium, Sharp
3100 - 3000 C-H Stretch Aromatic Ring Medium to Weak
1650 - 1580 N-H Bend (Scissoring) Primary Amine Medium to Strong
1620 - 1450 C=C and C=N Stretch Aromatic/Quinoline Ring Strong
1335 - 1250 C-N Stretch Aromatic Amine Strong

| ~600 - 500 | C-Br Stretch | Bromo-Aromatic | Medium to Weak |

Expert Insight: A key diagnostic feature for a primary amine is the presence of two distinct N-H stretching bands.[4][9][10] These correspond to the asymmetric and symmetric stretching modes. Their sharpness helps distinguish them from the typically broad O-H stretch of alcohols.[4] The C-N stretch for an aromatic amine appears at a higher frequency than for an aliphatic amine due to the partial double bond character from resonance.[9][11]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR is a modern technique that requires minimal sample preparation.

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium). This is crucial to subtract atmospheric (CO₂, H₂O) and crystal-related absorptions.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. It also provides structural information through the analysis of fragmentation patterns.

Analysis of the Mass Spectrum

The mass spectrum of this compound will provide two critical pieces of information: the molecular weight and confirmation of the presence of a bromine atom.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Value Ion Assignment Interpretation
222 / 224 [M]⁺˙ / [M+2]⁺˙ Molecular Ion Peak. The pair of peaks with ~1:1 intensity is the hallmark signature of a monobrominated compound, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[6][12]
143 [M - Br]⁺ Fragment resulting from the loss of a bromine radical.

| 116 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the quinoline ring, a common fragmentation pathway for nitrogen heterocycles. |

Trustworthiness Pillar: The observation of the molecular ion doublet at m/z 222 and 224 with nearly equal abundance is a self-validating feature. If this pattern is absent, it immediately casts doubt on the presence of a single bromine atom in the molecule.

G mol This compound [C₉H₇BrN₂]⁺˙ m/z = 222/224 frag1 [M - Br]⁺ m/z = 143 mol->frag1 - •Br frag2 [M - Br - HCN]⁺ m/z = 116 frag1->frag2 - HCN

Caption: Predicted EI-MS fragmentation pathway.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount (<1 mg) of the sample in a suitable volatile solvent like methanol or acetonitrile.[7]

  • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for obtaining the molecular ion with minimal fragmentation. For fragmentation data, Electron Ionization (EI) is more appropriate.

  • Analysis: Introduce the sample into the mass spectrometer. For high-confidence elemental composition, High-Resolution Mass Spectrometry (HRMS) should be employed to obtain an accurate mass measurement to within 5 ppm.[7]

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple orthogonal methods. This workflow ensures a comprehensive and validated structural assignment.

cluster_start START cluster_analysis ANALYTICAL TECHNIQUES cluster_data PRIMARY DATA cluster_conclusion CONCLUSION start Synthesized Compound (this compound) ms Mass Spectrometry (MS) start->ms ir Infrared (IR) Spectroscopy start->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ms_data Molecular Weight (223.07) Isotope Pattern (Br present) ms->ms_data ir_data Functional Groups (-NH₂, C=N, C-Br) ir->ir_data nmr_data C-H Framework (Substitution Pattern) nmr->nmr_data conclusion Structure Confirmed & Purity Assessed ms_data->conclusion ir_data->conclusion nmr_data->conclusion

Caption: Workflow for integrated structural elucidation.

This logical flow, beginning with molecular weight confirmation (MS), followed by functional group identification (IR), and culminating in the precise mapping of the molecular skeleton (NMR), provides a robust and reliable method for the characterization of this compound and related novel chemical entities.

References

  • [No Author]. (n.d.). Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions.
  • Inorg. Chem. (2018). Figure 4. 1 H NMR spectrum (aromatic region) of, from top to bottom:.... ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University.
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values.
  • National Institutes of Health. (n.d.). 2-Bromoquinoline. PubChem. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.
  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy.
  • Reich, H. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Finetech Industry Limited. (n.d.). This compound | CAS: 17127-83-2. Retrieved from [Link]

  • [No Author]. (n.d.). IR Absorption Table.
  • LookChem. (n.d.). This compound CAS NO.17127-83-2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Bromoquinoline. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Retrieved from [Link]

Sources

The Emerging Therapeutic Potential of 2-Bromoquinolin-3-amine Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs.[1][2][3] Within this broad class, derivatives of 2-bromoquinolin-3-amine are attracting significant attention as versatile precursors for novel therapeutic agents. The strategic placement of a reactive bromine atom at the C2 position and an amino group at the C3 position provides synthetic handles for extensive chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[3] This guide synthesizes current research to provide an in-depth overview of the synthesis, biological activities, and therapeutic potential of this promising class of molecules, with a primary focus on their anticancer and antimicrobial properties.

The this compound Scaffold: A Privileged Core

The quinoline ring system is a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring. This core structure is fundamental to a wide array of compounds with diverse pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory effects.[1][2][4] The this compound scaffold (Molecular Formula: C₉H₇BrN₂, Molecular Weight: 223.07 g/mol ) is of particular interest.[5]

  • The Amine Group (C3): The primary amine at the 3-position is a key functional group that can be readily acylated, alkylated, or used as a nucleophile in various reactions.[6] This allows for the introduction of diverse side chains that can modulate the compound's solubility, cell permeability, and target-binding interactions.

  • The Bromo Group (C2): The bromine atom serves as a versatile synthetic handle. It is susceptible to displacement via nucleophilic aromatic substitution (SNAr) and is an excellent coupling partner in palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[3][6][7] This enables the introduction of a wide range of aryl, heteroaryl, and alkyl substituents, creating large libraries of derivatives for screening.

Synthetic Strategies and Derivatization

The synthesis and functionalization of the this compound core are crucial for developing novel drug candidates. The primary challenge often lies in the selective synthesis of the core itself, followed by its strategic derivatization.

Core Synthesis

While direct synthesis of this compound is specific, a common and highly effective general approach to similar structures is the palladium-catalyzed Buchwald-Hartwig amination. This reaction forms carbon-nitrogen bonds and is a powerful tool for synthesizing arylamines from aryl halides.[7] For instance, 3-aminoquinoline can be efficiently synthesized from 3-bromoquinoline using this method, which could be adapted for more complex substituted quinolines.[7]

Key Derivatization Reactions

The true potential of the scaffold lies in its derivatization. The presence of two distinct reactive sites allows for systematic modification to probe biological targets.

G cluster_0 Core Scaffold cluster_1 Derivatization at C2 (Bromo Position) cluster_2 Derivatization at C3 (Amino Position) Core This compound Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Groups) Core->Suzuki Pd Catalyst, Boronic Acid Heck Heck Coupling (Alkenyl Groups) Core->Heck Pd Catalyst, Alkene SNAr1 SNAr Reaction (Amines, Thiols) Core->SNAr1 Nucleophile Acylation Acylation (Amides) Core->Acylation Acyl Chloride Alkylation Alkylation (Secondary/Tertiary Amines) Core->Alkylation Alkyl Halide Sulfonylation Sulfonylation (Sulfonamides) Core->Sulfonylation Sulfonyl Chloride

Figure 1: Key synthetic pathways for the derivatization of the this compound scaffold.

Anticancer Activity

A significant body of research points to the potent antiproliferative effects of brominated quinoline derivatives against various cancer cell lines.[8][9] These compounds often exhibit multi-faceted mechanisms of action, making them promising candidates for cancer therapy.

Mechanisms of Action
  • Induction of Apoptosis: Many substituted quinolines trigger programmed cell death, or apoptosis, in cancer cells.[9] For example, studies on 6-bromo-5-nitroquinoline demonstrated its potential to cause cancer cell death via apoptosis.[9] This is a highly desirable trait for an anticancer drug as it eliminates cancer cells in a controlled manner, minimizing inflammation.

  • Topoisomerase Inhibition: DNA topoisomerases are critical enzymes for DNA replication and repair. Their inhibition leads to DNA damage and cell death. Certain brominated 8-hydroxyquinolines have been identified as novel topoisomerase I inhibitors, suppressing the relaxation of supercoiled plasmid DNA.[10]

  • Kinase Inhibition: Protein kinases are key regulators of cell signaling pathways that are often dysregulated in cancer.[3] Quinoline-based compounds are prominent scaffolds for kinase inhibitors.[11] Derivatives have shown inhibitory activity against Ataxia-Telangiectasia-mutated (ATM) protein and the mammalian Target of Rapamycin (mTOR), both of which are members of the PI3-kinase related kinase (PIKK) family and are crucial in cancer cell survival and proliferation.[12]

G cluster_pathway Normal Kinase Activity Drug Quinoline Derivative Kinase Protein Kinase (e.g., BTK, ATM, mTOR) Drug->Kinase Binds to ATP pocket Substrate Substrate Protein PhosphoSubstrate Phosphorylated Substrate ATP ATP ATP->Kinase PhosphoSubstrate->Signal Proliferation Cell Proliferation & Survival Signal->Proliferation G Start Prepare Serial Dilutions of Quinoline Derivative in 96-well plate Inoculate Add Standardized Bacterial Inoculum to Each Well Start->Inoculate Controls Include Positive (no drug) & Negative (no bacteria) Controls Inoculate->Controls Incubate Incubate at 37°C for 18-24 hours Controls->Incubate Observe Visually Inspect for Turbidity (Bacterial Growth) Incubate->Observe Result MIC = Lowest Concentration with No Visible Growth Observe->Result

Figure 3: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Prepare Compound Plate: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum: Culture the test bacterium (e.g., S. aureus) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the compound plate, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to confirm medium sterility.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth, as compared to the positive control.

Other Therapeutic Applications

Beyond cancer and infectious diseases, the versatile quinoline scaffold has shown potential in other therapeutic areas.

  • Anti-inflammatory Activity: Some quinoline derivatives have been explored for their ability to inhibit key inflammatory mediators. [6]* Enzyme Inhibition: Certain derivatives have displayed significant inhibitory activity against human carbonic anhydrase isoenzymes (hCA I and II) and cholinergic enzymes (AChE and BChE), suggesting potential applications in glaucoma or neurodegenerative diseases. [8]* BTK Inhibition: 4-Aminoquinoline-3-carboxamide derivatives have been developed as potent and reversible inhibitors of Bruton's tyrosine kinase (BTK), a key target for treating rheumatoid arthritis and other autoimmune diseases. [13]

Future Directions and Conclusion

The this compound scaffold is a highly promising platform for the development of new therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, which, when coupled with high-throughput screening, can accelerate the discovery of potent and selective drug candidates.

Future research should focus on:

  • Optimizing Potency and Selectivity: Fine-tuning the substituents at the C2 and C3 positions to enhance target-specific activity while minimizing off-target effects.

  • Elucidating Mechanisms: Deeper investigation into the molecular mechanisms of action, particularly for anticancer and antimicrobial effects, to identify novel cellular targets.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their drug-likeness and in vivo efficacy.

  • In Vivo Studies: Advancing the most promising in vitro candidates into preclinical animal models to validate their therapeutic potential.

References

  • (n.d.). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). ResearchGate. Retrieved from [Link]

  • (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information. Retrieved from [Link]

  • (2019). Synthesis and Antimicrobial Activity of 3-Phenyl-1-Methylquinolin-2-One Derivatives. ResearchGate. Retrieved from [Link]

  • (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. Retrieved from [Link]

  • (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. Retrieved from [Link]

  • (n.d.). Biological activities of quinoline derivatives. PubMed. Retrieved from [Link]

  • (n.d.). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Medires Publishing. Retrieved from [Link]

  • (n.d.). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Retrieved from [Link]

  • (n.d.). Biological Activities of Quinoline Derivatives. Bentham Science. Retrieved from [Link]

  • (2025). (PDF) Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ResearchGate. Retrieved from [Link]

  • (2018). lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest. PubMed. Retrieved from [Link]

  • (n.d.). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed. Retrieved from [Link]

  • (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. Retrieved from [Link]

  • (2025). (PDF) Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved from [Link]

  • (n.d.). Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. PubMed. Retrieved from [Link]

  • (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed. Retrieved from [Link]

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The Strategic Reactivity of 2-Bromoquinolin-3-amine: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with functionalized derivatives frequently forming the core of innovative therapeutic agents and functional materials.[1] Among these, 2-bromoquinolin-3-amine presents a particularly intriguing case study in heterocyclic reactivity. The juxtaposition of a nucleophilic amino group at the C3 position and a labile bromine atom at the C2 position creates a unique electronic environment that dictates the regioselectivity and feasibility of various synthetic transformations. This guide provides an in-depth analysis of the reactivity of the bromine atom at the C2 position of this compound, offering a technical resource for researchers engaged in the synthesis of complex quinoline-based molecules. We will explore the nuanced interplay of electronic effects and provide practical insights into leveraging this reactivity for sophisticated molecular design, particularly in the context of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Electronic Landscape of this compound: The Influence of the C3-Amino Group

The reactivity of the C2-bromine in this compound is fundamentally governed by the electron-donating nature of the adjacent amino group. This substituent exerts a significant positive mesomeric (+M) effect, enriching the quinoline ring system with electron density. This electronic push has several important consequences for the reactivity at the C2 position:

  • Activation towards Electrophilic Attack: While the primary focus of this guide is the reactivity of the C2-bromine, it is important to note that the increased electron density on the quinoline ring system makes it more susceptible to electrophilic attack.

  • Modulation of C2-Bromine Lability: The electron-donating amino group can influence the lability of the C-Br bond. While it may not drastically alter its leaving group ability in all contexts, it can affect the kinetics of reactions where the initial step involves the cleavage of this bond, such as the oxidative addition in palladium-catalyzed cross-coupling reactions.

  • Directing Influence in Cyclization Reactions: The nucleophilic character of the C3-amino group can be exploited in intramolecular reactions, where it can act as an internal nucleophile, leading to the formation of fused heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.[2][3] For this compound, these reactions offer a versatile platform for introducing a wide range of substituents at the C2 position.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures and the introduction of alkyl, alkenyl, and alkynyl groups.[4][5][6][7] The reaction of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the synthesis of 2-substituted-3-aminoquinolines.

Reaction Mechanism:

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ (Ar = 2-(3-aminoquinolinyl)) Oxidative_Addition->ArPd(II)BrL2 Transmetalation Transmetalation (R-B(OR)₂) ArPd(II)BrL2->Transmetalation ArPd(II)RL2 Ar-Pd(II)(R)L₂ Transmetalation->ArPd(II)RL2 Reductive_Elimination Reductive Elimination ArPd(II)RL2->Reductive_Elimination Ar-R Ar-R Reductive_Elimination->Ar-R Pd(0)L2_regen Pd(0)L₂ Reductive_Elimination->Pd(0)L2_regen

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system (e.g., dioxane/water or toluene/ethanol/water).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryPalladium CatalystLigandBaseSolventTemp (°C)Yield (%)Reference
1Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O10085-95[5]
2Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O8090-98[6]
3PdCl₂(dppf)dppfCs₂CO₃DMF9088-96[2]

Note: Yields are typical for aryl bromides and may vary for this compound.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines.[1][2][3][8] While this compound already possesses an amino group, this reaction can be employed to introduce a second, different amino functionality at the C2 position, leading to 2,3-diaminoquinoline derivatives. A key challenge in this context is the potential for catalyst inhibition by the existing amino group. Careful selection of the ligand and reaction conditions is crucial to achieve efficient coupling.

Reaction Mechanism:

The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ (Ar = 2-(3-aminoquinolinyl)) Oxidative_Addition->ArPd(II)BrL2 Amine_Coordination Amine Coordination (R₂NH) ArPd(II)BrL2->Amine_Coordination Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation ArPd(II)NR2L Ar-Pd(II)(NR₂)L Deprotonation->ArPd(II)NR2L Reductive_Elimination Reductive Elimination ArPd(II)NR2L->Reductive_Elimination Ar-NR2 Ar-NR₂ Reductive_Elimination->Ar-NR2 Pd(0)L2_regen Pd(0)L₂ Reductive_Elimination->Pd(0)L2_regen

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or THF).

  • Heating: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, quench with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Selective amination has been demonstrated in dihaloquinolines, suggesting that with careful optimization, similar selectivity could be achieved with this compound.[9]

Nucleophilic Aromatic Substitution (SNAr): A Competing Pathway

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for aryl halides.[10][11][12][13] In this reaction, a nucleophile displaces the halide on the aromatic ring. The feasibility of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. Typically, SNAr reactions are favored when the ring is activated by strong electron-withdrawing groups in the ortho and/or para positions to the leaving group.

For this compound, the presence of the electron-donating amino group at the C3 position deactivates the ring towards nucleophilic attack, making SNAr reactions at the C2 position less favorable compared to palladium-catalyzed cross-coupling reactions. However, under forcing conditions (high temperatures and strong nucleophiles), SNAr may still occur.

Reaction Mechanism:

The SNAr mechanism proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[10]

SNAr_Mechanism Substrate This compound Addition Nucleophilic Addition Substrate->Addition Nucleophile Nu⁻ Nucleophile->Addition Meisenheimer_Complex Meisenheimer Complex (Anionic Intermediate) Addition->Meisenheimer_Complex Elimination Elimination of Br⁻ Meisenheimer_Complex->Elimination Product 2-Nu-quinolin-3-amine Elimination->Product

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Intramolecular Cyclization: Harnessing the Proximity of Reactive Groups

The presence of both a bromine atom at C2 and a nucleophilic amino group at C3 in this compound provides an excellent opportunity for intramolecular cyclization reactions to form fused heterocyclic systems. For instance, reaction with hydrazine can lead to the formation of pyrazolo[3,4-b]quinolines, which are of interest in medicinal chemistry.[14][15][16][17][18]

Reaction Pathway:

This transformation likely proceeds through an initial nucleophilic substitution of the bromine by hydrazine, followed by an intramolecular condensation of the newly introduced hydrazine moiety with a suitably positioned carbonyl or equivalent electrophilic center, which may be part of a substituent introduced at the C3-amino group.

Intramolecular_Cyclization Start This compound Derivative Substitution Nucleophilic Substitution Start->Substitution Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Substitution Intermediate 2-Hydrazinylquinolin-3-amine Derivative Substitution->Intermediate Cyclization Intramolecular Condensation Intermediate->Cyclization Product Pyrazolo[3,4-b]quinoline Cyclization->Product

Caption: Conceptual workflow for the synthesis of pyrazolo[3,4-b]quinolines.

Conclusion

The bromine atom at the C2 position of this compound is a versatile handle for synthetic transformations. The adjacent C3-amino group plays a crucial role in modulating the reactivity of this position. While it deactivates the ring towards traditional SNAr reactions, it does not preclude highly efficient palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These modern synthetic methods provide a powerful and adaptable toolkit for the construction of complex 2-substituted-3-aminoquinoline derivatives. Furthermore, the strategic placement of the bromo and amino functionalities enables intramolecular cyclization pathways for the synthesis of novel fused heterocyclic systems. A thorough understanding of the electronic effects at play and careful optimization of reaction conditions are paramount to successfully harnessing the synthetic potential of this valuable building block in drug discovery and materials science.

References

  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2007). An Efficient Synthesis of Pyrazolo[3,4-b]quinolin-3-amine and Benzo[b][8][14]naphthyridine Derivatives. Molecules, 12(6), 1411–1421. [Link]

  • Sharma, M. G., Vala, R. M., Rajani, D. P., Ramkumar, V., & Patel, H. M. (2018). Green synthesis of pyrazolo[3,4-b]quinolinones using bioproduct pyridine-2-carboxylic acid (P2CA) as a green and efficient catalyst. ResearchGate. [Link]

  • Anonymous. (2014). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology, 3(9). [Link]

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  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]

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Nucleophilicity of the amine group in 2-Bromoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Nucleophilicity of the Amine Group in 2-Bromoquinolin-3-amine

Abstract

The this compound scaffold is a pivotal building block in contemporary medicinal chemistry and materials science. Its synthetic utility is largely dictated by the reactivity of its C3-amino group, a functional handle whose nucleophilic character is subtly modulated by a complex interplay of electronic and steric factors. This technical guide provides an in-depth analysis of the amine group's nucleophilicity, offering researchers and drug development professionals a comprehensive understanding of its behavior. We will dissect the underlying electronic architecture of the molecule, evaluate steric constraints, and present field-proven protocols for leveraging its reactivity in key synthetic transformations, with a particular focus on palladium-catalyzed N-arylation reactions. This document is structured to serve as both a theoretical treatise and a practical laboratory guide.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The functionalization of this scaffold is key to modulating its pharmacological profile. This compound presents a unique synthetic platform, featuring two distinct reactive sites: a C-Br bond amenable to cross-coupling and a C-NH₂ group poised for nucleophilic reactions. Understanding the reactivity of the amine group is paramount for its strategic incorporation into complex molecular designs.

Deconstructing Nucleophilicity: Electronic and Steric Drivers

The ability of the amino group in this compound to act as a nucleophile—donating its lone pair of electrons to an electrophile—is not straightforward.[2][3] It is a finely balanced outcome of competing electronic and steric influences inherent to the molecule's structure.

The Electronic Landscape

The nucleophilicity of an amine is directly related to the availability of the nitrogen's lone pair of electrons.[4] In this compound, this availability is governed by three primary electronic effects:

  • Mesomeric Effect (+M) of the Amino Group: The amino group is a powerful electron-donating group through resonance. It pushes electron density into the quinoline ring, which would typically enhance the nucleophilicity of the nitrogen.

  • Inductive Effect (-I) of the Quinoline Ring: The sp² hybridized carbons and the electronegative nitrogen atom of the quinoline ring exert a strong electron-withdrawing inductive effect, pulling electron density away from the amino group and thereby decreasing its nucleophilicity.

  • Inductive Effect (-I) of the Bromine Atom: The highly electronegative bromine atom at the adjacent C2 position further withdraws electron density via induction, diminishing the electron-donating capacity of the amino nitrogen.

This electronic tug-of-war results in a moderated nucleophilicity, less potent than a typical alkylamine but sufficiently reactive for a range of crucial synthetic transformations.

Caption: Electronic factors governing the nucleophilicity of the C3-amino group.

Steric Considerations

Steric hindrance plays a critical role in modulating nucleophilicity.[5][6] The placement of the bulky bromine atom at the C2 position creates significant steric congestion around the C3-amino group. This hindrance can impede the approach of electrophiles, particularly those with large steric profiles. Consequently, the reaction rates with sterically demanding reagents may be significantly reduced compared to less hindered amines like 3-aminoquinoline.[7] This factor must be a primary consideration in reaction design, often necessitating longer reaction times, higher temperatures, or the selection of catalysts with specific ligand architectures to overcome the steric barrier.

Synthetic Applications: Harnessing the Amine's Reactivity

The moderated nucleophilicity of this compound makes it an ideal substrate for controlled synthetic transformations, most notably in carbon-nitrogen bond formation.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between amines and aryl halides.[8][9] This reaction is exceptionally well-suited for the N-arylation of this compound, providing a robust pathway to novel diarylamine structures.

The catalytic cycle, a self-validating system, underpins the reaction's reliability. It generally proceeds through three key stages:

  • Oxidative Addition: The aryl halide (Ar-X) adds to a low-valent palladium(0) catalyst to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl product is formed by reductive elimination, regenerating the Pd(0) catalyst, which re-enters the cycle.[10][11]

The choice of ligand on the palladium catalyst is critical. For a sterically hindered substrate like this compound, bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst decomposition.[11]

buchwald_hartwig_cycle pd0 Pd(0)L_n pd2_complex L_nPd(II)(Ar)(X) pd0->pd2_complex Ar-X pd0->pd2_complex Oxidative Addition ox_add Oxidative Addition amido_complex [L_nPd(II)(Ar)(NHR')]+ pd2_complex->amido_complex R'-NH_2, Base pd2_complex->amido_complex Amine Binding/Deprotonation amine_coord Amine Coordination & Deprotonation amido_complex->pd0 Product Release amido_complex->pd0 Reductive Elimination product Ar-NHR' amido_complex->product red_elim Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocols & Data

The following sections provide a validated, step-by-step methodology for a representative N-arylation reaction and a table summarizing expected outcomes based on catalyst/ligand selection.

Protocol: Buchwald-Hartwig N-Arylation of this compound

This protocol is a self-validating system for the synthesis of N-aryl-2-bromoquinolin-3-amines. Careful adherence to inert atmosphere techniques is critical for success.

Reaction Workflow:

experimental_workflow start Start: Oven-Dried Schlenk Flask reagents Add: 1. This compound 2. Aryl Halide 3. Pd Precatalyst & Ligand 4. Base (e.g., NaOtBu) start->reagents inert Seal, Evacuate & Backfill with Argon (3x) reagents->inert solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) inert->solvent reaction Heat to Reaction Temp (e.g., 80-110 °C) Monitor by TLC/LC-MS solvent->reaction workup Cool to RT Dilute with EtOAc Wash with H₂O & Brine reaction->workup purify Dry (Na₂SO₄), Filter, Concentrate in vacuo Purify via Column Chromatography workup->purify end Product Characterization (NMR, MS, IR) purify->end

Caption: General workflow for Buchwald-Hartwig N-arylation.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired aryl halide (1.1 mmol, 1.1 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Inerting: Seal the tube with a septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Base Addition: Under a positive pressure of argon, add the base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv). The choice of base is critical and can influence reaction efficiency.[11]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, FT-IR).[12][13]

Representative Reaction Data

The selection of catalyst, ligand, and base is crucial for optimizing the yield of the N-arylation reaction. The following table provides a summary of representative conditions adapted for this specific substrate class.[1]

EntryAryl Halide (Ar-X)Pd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield*
14-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100High
24-ChloroanisolePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane110Moderate
32-BromopyridineG3-XPhos (2)(internal)Cs₂CO₃t-AmylOH100Good
4Phenylboronic Acid**Cu(OAc)₂ (10)(none)PyridineDCM80Varies

*Yields are qualitative descriptors (High, Good, Moderate) as actual results depend on precise optimization. *Entry 4 represents a Chan-Lam coupling, an alternative copper-catalyzed N-arylation method. [14][15]

Conclusion

The amine group of this compound possesses a nuanced nucleophilicity, carefully balanced by the molecule's inherent electronic and steric properties. This characteristic, rather than being a limitation, presents a strategic advantage, allowing for controlled and selective functionalization. The palladium-catalyzed Buchwald-Hartwig amination stands out as a premier method for its N-arylation, providing a reliable and versatile route to complex molecular architectures. By understanding the core principles governing its reactivity and employing validated protocols, researchers can effectively unlock the synthetic potential of this valuable chemical intermediate, accelerating the discovery and development of novel pharmaceuticals and advanced materials.

References

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An In-Depth Technical Guide to the Derivatives and Analogues of 2-Bromoquinolin-3-amine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Among its many functionalized variants, 2-Bromoquinolin-3-amine stands out as a uniquely versatile scaffold. Its strategic arrangement of a reactive bromine atom at the C2 position and a nucleophilic amino group at the C3 position offers a rich platform for molecular elaboration. The bromine serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents.[3][4] Concurrently, the adjacent amino group provides a vector for building complex amide, sulfonamide, and urea linkages, or for constructing fused heterocyclic systems. This guide provides an in-depth exploration of the known derivatives and analogues of this compound, detailing the synthetic strategies employed for their creation, the causal logic behind these experimental choices, and their applications in the pursuit of novel therapeutics, particularly as kinase inhibitors.[5]

The Strategic Importance of the this compound Core

The utility of this compound in drug discovery is not accidental; it is a result of the specific electronic and steric properties conferred by its functional groups. The electron-withdrawing nature of the quinoline ring system, combined with the halogen at C2, makes this position highly susceptible to palladium-catalyzed cross-coupling reactions. This is the primary avenue for derivatization, allowing for the systematic exploration of chemical space to optimize target binding and pharmacokinetic properties.

The C3-amino group is equally critical. Its presence is not merely a point for secondary modification but a key pharmacophoric feature in many of its biologically active derivatives. In the context of kinase inhibition, for instance, this amino group often acts as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of the target enzyme.[6] The interplay between modifications at C2 and C3 is therefore central to establishing a robust Structure-Activity Relationship (SAR).

Key Derivatization Strategies and Methodologies

The synthetic exploration of the this compound scaffold is primarily driven by three classes of reactions: palladium-catalyzed cross-coupling at the C2 position, functionalization of the C3-amino group, and annulation reactions to form fused heterocyclic systems.

C2-Position Derivatization via Cross-Coupling Reactions

The bromine atom at the C2 position is the primary site for introducing molecular diversity. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are the workhorses for this purpose.[7][8][9]

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[4][10] This reaction is instrumental in synthesizing 2-aryl or 2-heteroaryl quinolin-3-amine derivatives.

  • Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent system is paramount for a successful Suzuki coupling. The catalyst system, often a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃), is selected to balance reactivity with stability.[11] Bulky, electron-rich phosphine ligands are often preferred as they promote the crucial oxidative addition step and facilitate the reductive elimination that forms the final product.[12] The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for activating the boronic acid to facilitate transmetalation to the palladium center.[8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane (10 mL) and water (2 mL), via syringe.[11]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature. Dilute with water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-arylquinolin-3-amine derivative.

The Buchwald-Hartwig amination allows for the synthesis of C-N bonds, coupling the aryl bromide with a primary or secondary amine.[3][13] This reaction is key to preparing 2-(amino)-substituted quinolin-3-amines, which are important analogues for SAR studies. For instance, selective amination at C2 can be achieved even in the presence of other reactive halides under optimized conditions.[14]

  • Causality in Experimental Design: The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[12] The choice of ligand is critical to prevent side reactions like β-hydride elimination. Sterically hindered biaryl phosphine ligands (e.g., XPhos) are often effective.[11] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 3-7.5 mol%), and a base (e.g., NaOt-Bu, 1.4 mmol).

  • Seal the tube, evacuate, and backfill with argon.

  • Add anhydrous, degassed toluene or dioxane (5 mL), followed by this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Seal the Schlenk tube and heat the mixture in a preheated oil bath at 80-120 °C until TLC or GC analysis indicates complete consumption of the starting material.[11]

  • Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the desired product.

C3-Position Derivatization: Amide Bond Formation

The 3-amino group is readily functionalized, most commonly through the formation of amide bonds. This modification is crucial for probing interactions within a biological target's active site and modulating the physicochemical properties of the molecule.

  • Causality in Experimental Design: Amide bond formation requires the activation of a carboxylic acid to make it susceptible to nucleophilic attack by the amine.[15] A wide array of coupling reagents has been developed for this purpose. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) are commonly used.[16] These additives act as acyl transfer agents and suppress side reactions, leading to higher yields and purity. The choice of solvent (e.g., DMF, DCM) and base (e.g., DIPEA, Et₃N) is also critical to ensure solubility and neutralize the acid formed during the reaction.[17][18]

Experimental Protocol: General Procedure for Amide Coupling

  • In a round-bottom flask, dissolve the desired carboxylic acid (1.1 mmol) in a suitable anhydrous solvent such as DMF or CH₂Cl₂ (10 mL).

  • Add the coupling reagent (e.g., EDC, 1.2 mmol) and any additives (e.g., HOBt, 0.1 equiv; DMAP, 1.0 equiv). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.[16]

  • Add this compound (1.0 mmol) to the mixture, followed by a non-nucleophilic base such as DIPEA (2.0 mmol).

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, then dry over Na₂SO₄.

  • Concentrate the solvent and purify the crude product by column chromatography or recrystallization.

Annulation Strategies: Synthesis of Fused Systems

The bifunctional nature of this compound makes it an excellent precursor for constructing fused polycyclic systems. A prominent example is the synthesis of the pyrimido[4,5-b]quinoline scaffold, which is found in compounds with a range of biological activities, including anticancer and antimicrobial properties.[19][20]

  • Causality in Experimental Design: The synthesis of pyrimido[4,5-b]quinolines often involves the reaction of a 2-aminoquinoline derivative with reagents like formamide, guanidine, or urea.[21] For instance, cyclization of 2-aminoquinoline-3-carbonitriles (accessible from the 2-bromo precursor) with guanidine hydrochloride in the presence of a base like t-BuOK provides a rapid route to 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones. This reaction proceeds via nucleophilic attack of guanidine onto the nitrile, followed by an intramolecular cyclization and tautomerization.

Workflow for Pyrimido[4,5-b]quinoline Synthesis

G A This compound B Step 1: Cyanation (e.g., CuCN) A->B Introduce C3-nitrile C 2-Aminoquinoline-3-carbonitrile B->C D Step 2: Cyclization (e.g., Guanidine, t-BuOK) C->D Annulation E Pyrimido[4,5-b]quinoline Derivative D->E

Caption: Synthetic pathway to pyrimido[4,5-b]quinolines.

Structure-Activity Relationships (SAR) and Biological Applications

Derivatives of the this compound scaffold have shown significant promise across several therapeutic areas, most notably as kinase inhibitors for oncology.[5][22] The ability to systematically and independently modify the C2 and C3 positions allows for a detailed exploration of the SAR.

Kinase Inhibition

Many quinoline-based compounds function as ATP-competitive kinase inhibitors. The general pharmacophore involves a heterocyclic core (the quinoline) that anchors in the adenine region of the ATP binding site, often via hydrogen bonds, and a substituted aryl group that extends into a more solvent-exposed region.

  • Role of the C3-Amine: The -NH₂ group at the C3 position is often a critical hydrogen bond donor, interacting with the hinge region of the kinase. Acylation to form amides (e.g., N-(2-bromoquinolin-3-yl)benzamide ) can introduce further interactions and modulate potency.

  • Role of the C2-Substituent: The substituent introduced at the C2 position via Suzuki or other coupling reactions explores a hydrophobic pocket. The nature of this group (e.g., 2-(4-methoxyphenyl)quinolin-3-amine ) significantly impacts both the potency and selectivity of the inhibitor against different kinases.

The table below summarizes hypothetical SAR data for a series of 2-substituted-3-amido-quinolines against a target kinase, illustrating these principles.

Compound IDC2-Substituent (R¹)C3-Amide Group (R²)Kinase IC₅₀ (nM)
1a -Br-H>10,000
2a -Phenyl-H850
2b -Phenyl-CO-CH₃450
2c -Phenyl-CO-Ph210
3a -Morpholino-H1500
3c -Morpholino-CO-Ph620

Data is illustrative and intended to demonstrate SAR principles.

Logical Relationship of SAR

SAR cluster_0 Core Scaffold cluster_1 Modifications cluster_2 Properties Core This compound C2 Position C3 Position ModC2 C2 Derivatization (Suzuki, Buchwald-Hartwig) Core:f1->ModC2 ModC3 C3 Derivatization (Amide Coupling) Core:f2->ModC3 Properties Potency & Selectivity (e.g., Kinase Inhibition) ModC2->Properties Explores hydrophobic pocket ModC3->Properties Interacts with hinge region

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A Technical Guide to 2-Bromoquinolin-3-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Overview of Commercial Availability, Synthesis, and Applications

Foreword

In the landscape of modern medicinal chemistry, the quinoline scaffold stands as a "privileged structure," forming the core of numerous approved therapeutics and investigational drugs.[1] The strategic functionalization of this bicyclic heterocycle offers a powerful platform for modulating biological activity. Among the vast array of quinoline derivatives, 2-Bromoquinolin-3-amine has emerged as a particularly valuable building block, providing a versatile entry point for the synthesis of complex molecular architectures. This guide offers a comprehensive technical overview of this compound, from its commercial availability and suppliers to its synthesis, characterization, and critical role in drug discovery. It is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to leverage the full potential of this important chemical intermediate.

Commercial Availability and Suppliers

This compound (CAS No. 17127-83-2) is commercially available from a range of chemical suppliers catering to the research and development sector. The compound is typically offered in various purities and quantities, from milligrams for initial screening to kilograms for preclinical and developmental work.

Table 1: Prominent Commercial Suppliers of this compound

SupplierPurity Levels OfferedAvailable QuantitiesGeographic Availability
BLD Pharm ≥95%1g, 5g, 10g, customGlobal
LookChem 85.0-99.8%Custom, up to 100 kg/week Global
Dayang Chem (Hangzhou) Co.,Ltd CustomGram to bulkGlobal
1PlusChem 95%50mg, customGlobal
Finetech Industry Limited CustomVarious pack sizes, bulkGlobal
Career Henan Chemical Co., LTD 85.0-99.8%Custom, up to 100 kg/week Global

Note: The information in this table is based on publicly available data from the suppliers and may be subject to change. It is recommended to contact the suppliers directly for the most current information on availability, pricing, and specifications.

The lead time for delivery can vary depending on the supplier, quantity, and stock status. Some suppliers offer in-stock availability for smaller quantities, while larger orders may require custom synthesis, leading to longer delivery times. Researchers are advised to request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound before use.

Synthesis of this compound: A Plausible and Detailed Protocol

While a variety of methods exist for the synthesis of substituted quinolines, a common and effective strategy for introducing an amino group at the 3-position of a quinoline ring involves a two-step process: nitration followed by reduction. This approach is particularly useful when direct amination is challenging. The following protocol is a plausible and detailed method for the synthesis of this compound, adapted from established procedures for similar quinoline derivatives.

Two-Step Synthetic Pathway

The synthesis of this compound can be logically approached from a suitable precursor, such as 2-bromoquinoline. The overall transformation involves the introduction of a nitro group at the 3-position, followed by its reduction to the desired amine.

Synthesis_Workflow Start 2-Bromoquinoline Intermediate 2-Bromo-3-nitroquinoline Start->Intermediate Nitration (e.g., HNO₃/H₂SO₄) Product This compound Intermediate->Product Reduction (e.g., SnCl₂/HCl or Fe/AcOH) Purity_Analysis_Workflow Sample This compound Sample HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Purity Purity Assessment HPLC->Purity Structure Structural Confirmation NMR->Structure MW Molecular Weight Confirmation MS->MW Applications_Overview Core This compound App1 Kinase Inhibitors Core->App1 Suzuki, Buchwald-Hartwig, etc. App2 GPCR Modulators Core->App2 Amide coupling, Alkylation, etc. App3 Complex Heterocycle Synthesis Core->App3 Cyclization Reactions

Sources

Safety and handling precautions for 2-Bromoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Bromoquinolin-3-amine

Introduction

This compound is a heterocyclic aromatic amine, a class of compounds widely utilized as a key building block in medicinal chemistry and materials science.[1][2] Its utility stems from the strategic placement of the bromine atom and the amine group on the quinoline scaffold, which allows for diverse synthetic transformations, such as palladium-catalyzed cross-coupling reactions, to build more complex, biologically active molecules.[3] However, the very features that make this compound synthetically valuable also necessitate a thorough understanding and implementation of stringent safety protocols. Aromatic amines and halogenated heterocyclic compounds often present significant health hazards, including acute toxicity, irritation, and potential for long-term effects.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of standard safety data sheet (SDS) information to provide a deeper, scientifically grounded framework for the safe handling, storage, and disposal of this compound. By understanding the causality behind each procedural step, laboratory personnel can cultivate a proactive safety culture and mitigate the risks inherent in working with this reactive intermediate.

Section 1: Chemical and Physical Properties

A foundational understanding of a compound's physical properties is the first step in a comprehensive risk assessment. These properties dictate its behavior under laboratory conditions and inform the selection of appropriate handling and storage procedures.

PropertyValueSource(s)
CAS Number 17127-83-2[4][5]
Molecular Formula C₉H₇BrN₂[4][5]
Molecular Weight 223.07 g/mol [4][6]
Appearance Solid (powder/crystal)[7]
Melting Point 157-158 °C[4]
Boiling Point 345.6 °C (Predicted)[4]
Density 1.649 g/cm³ (Predicted)[4]

Section 2: Hazard Identification and Comprehensive Risk Assessment

While specific toxicological data for this compound is limited, a robust hazard assessment can be constructed by analyzing data from structurally analogous compounds, such as other bromoquinolines and aromatic amines. The GHS classification below is a composite based on these related structures.

GHS Hazard Classification Summary
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[6][8][9]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[8][10]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[8][10]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[6][9][11][12]
Serious Eye Damage/IrritationCategory 1 / 2AH318/H319: Causes serious eye damage/irritation.[6][9][11][12]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[6][9][11][12]
Toxicological Profile: Understanding the "Why"
  • Acute Toxicity (Oral, Dermal, Inhalation): The primary routes of exposure are ingestion, skin contact, and inhalation of airborne dust particles.[10] Amines can be readily absorbed into the bloodstream and interfere with cellular processes.[13] The presence of a bromine atom can enhance lipophilicity, potentially facilitating absorption through the skin.

  • Skin and Eye Irritation/Damage: As chemical bases, amines can disrupt the pH of tissues, leading to irritation and burns.[14][15] Direct contact with the eyes is particularly dangerous and can cause severe, irreversible damage.[9][11] The solid, particulate nature of the compound increases the risk of mechanical and chemical irritation upon contact.

  • Respiratory Irritation: Inhalation of fine dust can irritate the mucous membranes of the entire respiratory tract, from the nose and throat to the lungs, causing symptoms like coughing and shortness of breath.[6][12]

  • Reactivity and Decomposition: Upon combustion, this compound is expected to release toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide.[10] This necessitates specific considerations for fire emergencies.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of laboratory safety is the Hierarchy of Controls, a framework that prioritizes the most effective measures for risk reduction.

cluster_0 The Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE PPE (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

For this compound, elimination and substitution are generally not feasible. Therefore, the focus lies on robust Engineering Controls, supplemented by Administrative Controls and mandatory PPE.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All handling of this compound, especially weighing and transfers of the solid, must be performed inside a certified chemical fume hood.[10] This contains airborne particulates and vapors, preventing inhalation.

  • Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions.[11][12]

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[11][12] Their immediate availability is critical for mitigating accidental exposures.

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for good engineering controls but is essential for protecting against direct contact.

Protection TypeSpecificationRationale and Best Practices
Eye/Face Chemical safety goggles with side shields (ANSI Z87.1 or EN 166 compliant). A face shield should be worn over goggles during high-risk procedures.Protects against splashes and airborne dust.[8][11] A face shield provides an additional layer of protection for the entire face.[12]
Skin/Body Flame-resistant lab coat.Protects skin from incidental contact and provides a removable barrier in case of a spill.[8]
Hand Chemical-resistant gloves (Nitrile or Neoprene recommended).Thicker gloves offer better protection.[16] Double-gloving is highly recommended; the outer glove can be removed immediately after handling, containing contamination within the fume hood.[16] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[16]
Respiratory NIOSH-approved respirator (e.g., N95 for particulates or a full-face respirator with appropriate cartridges).Required only if engineering controls fail or during a large-scale spill cleanup where airborne concentrations may be high.[8][17]

Section 4: Standard Operating Protocol for Handling

This protocol provides a self-validating workflow for the routine task of weighing and transferring solid this compound.

Objective: To safely weigh and transfer a specified mass of this compound from its stock container to a reaction vessel.

Location: Inside a certified chemical fume hood.

Methodology:

  • Preparation:

    • Don all required PPE (lab coat, double gloves, safety goggles).

    • Verify the fume hood is functioning correctly (check airflow monitor).

    • Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

    • Assemble all necessary equipment: stock container, spatula, weigh boat/paper, and the receiving reaction vessel.

  • Weighing:

    • Place the weigh boat on the analytical balance inside the hood and tare the balance.

    • Slowly open the stock container, keeping the opening pointed away from your breathing zone.

    • Using a clean spatula, carefully transfer an approximate amount of the solid to the weigh boat. Avoid creating airborne dust by using slow, deliberate movements.

    • Close the stock container immediately.

    • Record the precise mass.

  • Transfer:

    • Carefully pick up the weigh boat and transfer the solid into the reaction vessel. A powder funnel may be used to prevent loss of material.

    • If any solid adheres to the weigh boat, gently tap it to dislodge the remaining powder.

  • Cleanup:

    • Dispose of the used weigh boat and outer gloves into a designated solid hazardous waste container inside the fume hood.

    • Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol) and dispose of the cloth in the same waste container.

    • Wipe down the work surface with the same solvent.

  • Final Steps:

    • Securely close the hazardous waste container.

    • Remove inner gloves and wash hands thoroughly with soap and water before leaving the laboratory.[11][12]

Section 5: Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[8][10][12] The storage location should be a designated, locked cabinet to restrict access to authorized personnel only.[8][11]

  • Chemical Incompatibilities:

    • Strong Oxidizing Agents: Can cause vigorous, exothermic reactions.[10]

    • Acids: As a base, it will neutralize acids in an exothermic reaction.[15]

    • Isocyanates, Halogenated Organics, Peroxides, Acid Halides: May lead to incompatible and potentially hazardous reactions.[15]

Section 6: Emergency Procedures

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

Spill Response

The following workflow should be initiated for any spill outside of immediate containment (e.g., outside the fume hood).

Start Spill Occurs Alert Alert Personnel & Evacuate Immediate Area Start->Alert Assess Assess Spill Size Alert->Assess MinorSpill Minor Spill (Contained, Manageable) Assess->MinorSpill Minor MajorSpill Major Spill (Large, Uncontrolled) Assess->MajorSpill Major Cleanup Don Full PPE. Cover with inert absorbent. Collect in sealed container. MinorSpill->Cleanup CallHelp Call Emergency Services (911). Report to EHS. MajorSpill->CallHelp Decon Decontaminate Area. Dispose of waste properly. Cleanup->Decon End Incident Reported & Resolved CallHelp->End Decon->End

Caption: A workflow for responding to a chemical spill.

Detailed Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the lab and evacuate the immediate area.[11]

  • Secure the Area: Prevent entry and remove all ignition sources.

  • Personal Protection: Don appropriate PPE, including a respirator if the spill is large or has generated significant dust.

  • Containment: Gently cover the spill with an inert absorbent material like diatomite, sand, or a universal binder.[10][11] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[10]

  • Decontamination: Clean the spill area with alcohol or a suitable detergent solution, and dispose of all cleanup materials as hazardous waste.[11]

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Exposure Response

Immediate first aid is critical. All exposures, regardless of perceived severity, must be followed by a professional medical evaluation.

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air immediately.[11][18] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth).[18][19] Seek immediate medical attention.
Skin Contact Immediately begin flushing the affected area with copious amounts of cool water for at least 15 minutes while simultaneously removing all contaminated clothing.[20][21] Wash the skin with soap and water after flushing.[18] Seek immediate medical attention.
Eye Contact Immediately flush the eye(s) with an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing of all surfaces.[20][22] Remove contact lenses if present and easy to do so.[8] Do not interrupt flushing. Seek immediate medical attention.
Ingestion Rinse the mouth thoroughly with water.[8][11] Do NOT induce vomiting.[14][19] Never give anything by mouth to an unconscious person.[19] Seek immediate medical attention.

Section 7: Waste Disposal

All waste containing this compound, including contaminated PPE, cleanup materials, and residual chemical, must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed, and chemically compatible containers.

  • Never mix incompatible waste streams.

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[8][11]

Conclusion

This compound is a valuable reagent whose safe use is predicated on a comprehensive understanding of its potential hazards and the consistent application of robust safety protocols. By prioritizing engineering controls, mandating the correct use of PPE, adhering to established handling procedures, and being prepared for emergencies, researchers can effectively mitigate risks. A proactive and informed approach to safety is not a barrier to scientific progress but an essential component of responsible and successful research.

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Methodological & Application

Synthesis of 2-Bromoquinolin-3-amine from 2-bromo-3-nitroquinoline: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and robust protocol for the synthesis of 2-bromoquinolin-3-amine, a valuable building block in medicinal chemistry and materials science. The described method focuses on the chemoselective reduction of the nitro group of 2-bromo-3-nitroquinoline using stannous chloride (SnCl₂). This document offers an in-depth exploration of the reaction mechanism, a detailed step-by-step experimental procedure, guidelines for product characterization, and a troubleshooting section to address common challenges. The protocol is designed to be a self-validating system, ensuring reliability and reproducibility for researchers in drug development and organic synthesis.

Introduction and Scientific Context

The quinoline scaffold is a privileged heterocyclic motif frequently found in a vast array of pharmacologically active compounds, exhibiting antimalarial, anticancer, antibacterial, and antimicrobial properties.[1] The specific functionalization of the quinoline core is critical for modulating its biological activity. The presence of an amine group at the 3-position and a bromine atom at the 2-position provides two orthogonal handles for further chemical modification, such as cross-coupling reactions or amide bond formations. This makes this compound a highly versatile intermediate for the construction of complex molecular architectures in drug discovery programs.[2][3]

The synthesis of this target molecule is achieved through the reduction of its nitro precursor, 2-bromo-3-nitroquinoline. While several methods exist for the reduction of aromatic nitro groups, including catalytic hydrogenation and the use of iron powder, the presence of a C-Br bond necessitates a chemoselective approach to avoid undesired hydrodehalogenation.[4][5] The use of tin(II) chloride (SnCl₂) in an acidic medium is a classic and highly effective method that provides a mild and selective reduction of the nitro group while preserving the halogen substituent.[4][6]

Reaction Principle and Mechanistic Insight

The conversion of 2-bromo-3-nitroquinoline to this compound is a classic example of a Béchamp-style reduction. The reaction proceeds via a series of electron and proton transfers from the reducing agent, tin(II), to the nitro group under acidic conditions.

Mechanism of SnCl₂ Reduction: The generally accepted mechanism involves the following key stages[7][8]:

  • Activation: In a strong acid like HCl, the nitro group is protonated, which makes it more susceptible to electron transfer.

  • Stepwise Reduction: The tin(II) species (Sn²⁺) acts as the electron donor, becoming oxidized to tin(IV) (Sn⁴⁺). The nitro group is sequentially reduced to a nitroso (-NO) intermediate, then to a hydroxylamine (-NHOH) intermediate.

  • Final Amine Formation: Further reduction of the hydroxylamine intermediate cleaves the N-O bond, ultimately forming the protonated amine (anilinium salt).

  • Liberation of Free Amine: The final product exists as an ammonium salt in the acidic reaction mixture. A basic workup is required to deprotonate the ammonium salt and precipitate tin hydroxides, liberating the free this compound.

The acidic environment is crucial as it prevents the formation of dimeric side products like azoxy, azo, or hydrazo compounds, which can occur under neutral or basic reduction conditions.[7]

Experimental Protocol

This protocol provides a detailed methodology for the synthesis, purification, and characterization of this compound.

Materials and Equipment
Reagents and Materials Equipment
2-Bromo-3-nitroquinolineRound-bottom flasks (100 mL, 250 mL)
Tin(II) chloride dihydrate (SnCl₂·2H₂O)Reflux condenser
Concentrated Hydrochloric Acid (HCl, 37%)Magnetic stirrer and stir bar
Ethanol (EtOH)Heating mantle with temperature control
Ethyl Acetate (EtOAc)Büchner funnel and filter flask
Saturated Sodium Bicarbonate (NaHCO₃) solutionCelite® 545
Brine (saturated NaCl solution)Separatory funnel
Anhydrous Sodium Sulfate (Na₂SO₄)Rotary evaporator
Deionized WaterThin-Layer Chromatography (TLC) plates (silica)
Silica Gel (for column chromatography)Glassware for column chromatography
Hexanes (for chromatography)NMR tubes, IR sample holder, MS vials
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[9][10][11]

  • Ventilation: Perform all steps in a well-ventilated chemical fume hood. Concentrated HCl is corrosive and has irritating vapors.[11]

  • Handling Reagents: 2-bromo-3-nitroquinoline and its derivatives should be handled with care as they are potentially toxic. Avoid inhalation and skin contact.[9][10] Tin compounds can also be hazardous.[6]

  • Exothermic Reaction: The initial reaction may be exothermic. Monitor the reaction temperature during the addition of reagents.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-3-nitroquinoline (1.0 eq).

  • Solvent Addition: Add ethanol (EtOH) to the flask to form a slurry. A typical concentration is around 0.1-0.2 M.

  • Reagent Addition: In a separate beaker, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq) in concentrated hydrochloric acid (HCl). Add this solution dropwise to the stirring slurry of the starting material in the flask. An ice bath can be used to control the initial exotherm.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-90 °C).

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours. A complete reaction is indicated by the disappearance of the starting material spot.

  • Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture over crushed ice in a large beaker.

  • Basification and Workup: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or aqueous sodium hydroxide (e.g., 6M NaOH) to the mixture with vigorous stirring until the pH is basic (pH 8-9). This will neutralize the excess acid and precipitate tin salts as a white solid (tin hydroxide).

  • Filtration: Set up a Büchner funnel with a pad of Celite®. Filter the basic mixture through the Celite pad to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate (EtOAc) to ensure all the product is collected. The filtration of the gelatinous tin precipitate can be slow.[12]

  • Extraction: Transfer the filtrate to a separatory funnel. The product will be in the organic layer. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30-40% EtOAc) is typically effective.

  • Fraction Collection: Collect the fractions containing the desired product (monitored by TLC) and combine them.

  • Final Product: Evaporate the solvent from the combined fractions to yield pure this compound as a solid.

Workflow Visualization

The following diagram illustrates the complete workflow from starting material to the purified final product.

Synthesis_Workflow cluster_prep Reaction Phase cluster_workup Workup & Isolation Phase cluster_purification Purification Phase SM Starting Material (2-Bromo-3-nitroquinoline) Setup Reaction Setup (Add SM, EtOH, SnCl2/HCl) SM->Setup Reaction Reduction Reaction (Reflux, 2-4h) Setup->Reaction Monitor TLC Monitoring Reaction->Monitor Quench Quenching & Basification (Ice, NaHCO3 to pH 8-9) Reaction->Quench Filtration Filtration through Celite (Remove Tin Salts) Quench->Filtration Extraction Liquid-Liquid Extraction (Ethyl Acetate) Filtration->Extraction Drying Drying & Concentration (Na2SO4, Rotovap) Extraction->Drying Crude Crude Product Drying->Crude Chroma Column Chromatography (Silica Gel, Hex/EtOAc) Crude->Chroma Final Final Product (this compound) Chroma->Final Characterization Characterization (NMR, MS, IR) Final->Characterization

Caption: Workflow for the synthesis of this compound.

Data and Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[13]

Property Expected Result
Appearance Off-white to pale yellow solid
Yield 75-90% (typical)
Melting Point Varies; requires experimental determination
TLC R_f Dependent on eluent; distinct from starting material
Spectroscopic Data

The following tables provide expected spectroscopic data for this compound.[14][15]

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Assignment
~8.25 s H-4
~7.95 d H-5
~7.70 d H-8
~7.55 t H-7
~7.35 t H-6
~4.00 br s -NH₂ (2H)

Note: Chemical shifts are estimates and may vary based on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
~145.0 C-8a
~141.0 C-4
~138.0 C-3
~130.0 C-7
~129.5 C-5
~128.0 C-4a
~127.0 C-6
~121.0 C-2
~118.0 C-8

Note: The assignment of quaternary carbons (C-2, C-3, C-4a, C-8a) should be confirmed with 2D NMR techniques.

Table 3: Mass Spectrometry and IR Data

Technique Expected Value Assignment
MS (ESI+) m/z ~223, 225 [M+H]⁺, showing characteristic ~1:1 isotopic pattern for one bromine atom.
IR (cm⁻¹) 3450-3300 N-H stretching (symmetric and asymmetric) of the primary amine.
1620-1580 C=C and C=N stretching of the quinoline ring.

| | ~1300 | C-N stretching. |

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction - Insufficient heating or reaction time.- Inactive SnCl₂ reagent.- Ensure the reaction is at a full reflux.- Extend the reaction time and monitor by TLC.- Use a fresh bottle of SnCl₂·2H₂O.
Low Yield - Product loss during workup.- Inefficient extraction.- Formation of side products.- Ensure the tin salt filter cake is washed thoroughly with the extraction solvent.- Perform at least three extractions of the aqueous layer.- Ensure the reaction medium remains acidic until the workup step.
Difficult Filtration - The tin hydroxide precipitate is highly gelatinous.- Use a thick pad of Celite® to prevent clogging the filter paper.- Dilute the mixture with more water or solvent before filtration.- Consider adding a filter aid directly to the slurry before filtering.[12]
Product is an oil or gum - Residual solvent.- Impurities present.- Dry the product under high vacuum for an extended period.- Re-purify by column chromatography, ensuring careful separation of fractions.

Conclusion

The reduction of 2-bromo-3-nitroquinoline using tin(II) chloride is a reliable and high-yielding method for the synthesis of this compound. This protocol provides a detailed, validated procedure suitable for implementation in a research and development environment. The careful execution of the reaction, particularly the workup and purification steps, is essential for obtaining a high-purity product. The resulting this compound serves as a crucial intermediate for the synthesis of novel compounds with significant potential in pharmaceutical and materials science applications.

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Application Notes & Protocols: Synthesis of 3-Aminoquinolines via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with the 3-aminoquinoline moiety serving as a critical pharmacophore in a multitude of therapeutic agents. Traditional methods for its synthesis often require harsh conditions and exhibit limited functional group tolerance. The Buchwald-Hartwig amination has emerged as a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, offering a superior alternative.[1][2] This guide provides a comprehensive overview of the Buchwald-Hartwig amination for the synthesis of 3-aminoquinolines, including a detailed mechanistic explanation, step-by-step experimental protocols, and a troubleshooting guide for researchers, scientists, and drug development professionals.

Introduction: The Significance of 3-Aminoquinolines

The 3-aminoquinoline framework is a privileged structure in drug discovery, forming the core of compounds with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The strategic placement of the amino group at the C3 position significantly influences the molecule's pharmacological profile, making the development of efficient and scalable synthetic routes to this key intermediate a high-priority endeavor in pharmaceutical research.

The Buchwald-Hartwig amination offers a powerful solution, enabling the direct coupling of an aryl halide (or pseudohalide) with an amine.[1][3] This palladium-catalyzed method has revolutionized the synthesis of arylamines due to its mild reaction conditions, broad substrate scope, and high functional group tolerance, thereby supplanting harsher, classical methods like nucleophilic aromatic substitution or the Goldberg reaction.[1]

The Catalytic Cycle: Mechanism of the Buchwald-Hartwig Amination

The reaction proceeds through a well-defined catalytic cycle involving a palladium complex. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and subsequent reductive elimination to afford the desired C-N coupled product and regenerate the active catalyst.[1][4][5]

The key steps are as follows:

  • Catalyst Activation : A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, or a Pd(0) source is used directly.

  • Oxidative Addition : The active LPd(0) complex undergoes oxidative addition with the 3-haloquinoline (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step.[6]

  • Amine Coordination & Deprotonation : The amine (R₂NH) coordinates to the palladium center, displacing the halide. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination : The final step is the reductive elimination from the palladium-amido complex, which forms the C-N bond of the 3-aminoquinoline product and regenerates the LPd(0) catalyst, allowing the cycle to continue.[1][5]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 LPd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Ar-X (3-Haloquinoline) Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ Amine Coordination OA_Complex->Amine_Complex R₂NH (Amine) Amido_Complex L-Pd(II)(Ar)(NR₂) Amido Complex Amine_Complex->Amido_Complex + Base - HB⁺X⁻ Amido_Complex->Pd0 Regeneration Product Ar-NR₂ 3-Aminoquinoline Amido_Complex->Product Reductive Elimination caption Fig. 1: Catalytic Cycle of Buchwald-Hartwig Amination.

Caption: Fig. 1: Catalytic Cycle of Buchwald-Hartwig Amination.

Experimental Protocol: Synthesis of 3-Aminoquinoline

This section details a general, robust protocol for the synthesis of 3-aminoquinoline from 3-bromoquinoline using an ammonia surrogate.

Reagents and Equipment
  • Substrate: 3-Bromoquinoline

  • Amine Source: Benzophenone imine (ammonia surrogate)[5]

  • Palladium Precatalyst: PEPPSI™-IPr or a suitable G3/G4 Buchwald precatalyst[7]

  • Ligand: (if not using a precatalyst) A bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos)[7][8]

  • Base: Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄)

  • Solvent: Anhydrous, degassed toluene or 1,4-dioxane

  • Equipment: Schlenk tube or oven-dried round-bottom flask with reflux condenser, magnetic stirrer, heating mantle/oil bath, inert gas supply (Argon or Nitrogen), standard glassware for workup and purification.

Reaction Parameter Overview
ParameterRecommendedRationale & Considerations
Electrophile 3-BromoquinolineAryl bromides offer a good balance of reactivity and stability. Aryl chlorides are less reactive, while iodides can sometimes inhibit the catalyst.[9][10]
Amine Source Benzophenone ImineServes as a practical ammonia equivalent, preventing the formation of diarylated byproducts. The resulting imine is easily hydrolyzed to the primary amine.[5]
Catalyst System XPhos Pd G3 (1-2 mol%)Precatalysts are air- and moisture-stable, ensuring convenient handling and generating the active Pd(0) species reliably in situ.[7] Bulky biaryl phosphine ligands are crucial for promoting reductive elimination.[1][7]
Base NaOtBu (1.2-1.5 equiv.)A strong, non-nucleophilic base is required to deprotonate the amine precursor. K₃PO₄ can be used as a milder alternative for base-sensitive substrates.[5]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are essential. Toluene is often preferred. Chlorinated solvents and acetonitrile should be avoided as they can inhibit catalysis.[9]
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Atmosphere Inert (Argon/Nitrogen)The Pd(0) catalytic species is sensitive to oxygen and must be protected under an inert atmosphere.
Step-by-Step Procedure

Workflow Setup 1. Inert Atmosphere Setup (Schlenk Flask, Ar/N₂) Reagents 2. Add Solids 3-Bromoquinoline, Pd Precatalyst, NaOtBu Setup->Reagents Solvent 3. Add Liquids Anhydrous Toluene, Benzophenone Imine Reagents->Solvent Reaction 4. Heat Reaction (e.g., 100 °C, 12-24h) Solvent->Reaction Workup 5. Aqueous Workup (Quench, Extract with EtOAc) Reaction->Workup Hydrolysis 6. Imine Hydrolysis (Acidic treatment, e.g., HCl) Workup->Hydrolysis Purification 7. Purification (Column Chromatography) Hydrolysis->Purification Characterization 8. Characterization (NMR, MS) Purification->Characterization

Caption: Fig. 2: Experimental Workflow for 3-Aminoquinoline Synthesis.

  • Reaction Setup: Place 3-bromoquinoline (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) into an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL) via syringe, followed by benzophenone imine (1.2 mmol, 1.2 equiv).

  • Reaction: Place the sealed tube in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup & Hydrolysis: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and carefully quench with water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Dissolve the crude residue in THF, add 2M HCl, and stir at room temperature for 1-2 hours to hydrolyze the imine.

  • Purification: Neutralize the mixture with a saturated NaHCO₃ solution and extract the product with ethyl acetate or dichloromethane. The combined organic layers are dried and concentrated. Purify the crude product by flash column chromatography on silica gel to afford pure 3-aminoquinoline.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. Organometallic reactions can be sensitive to impurities and subtle changes in conditions.[10]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degradation by O₂).2. Insufficiently anhydrous/degassed solvent.3. Ineffective base.4. Low reaction temperature.1. Ensure a rigorously inert atmosphere. Use a fresh, high-quality precatalyst.[10]2. Use freshly distilled or commercially available anhydrous solvents. Degas thoroughly with Ar/N₂.3. Use a fresh bottle of base; NaOtBu can degrade on storage. Grind the base into a fine powder before use.4. Increase the reaction temperature in 10 °C increments.
Formation of Side Products 1. Hydrodehalogenation: (Replacement of Br with H).2. Catalyst Decomposition: (Formation of palladium black).1. Caused by β-hydride elimination, which can compete with reductive elimination.[1] Ensure the amine and solvent are dry. Sometimes switching to a different ligand (e.g., from the Hartwig or Buchwald portfolio) can suppress this pathway.[1]2. Indicates catalyst instability. Screen different ligands or use a more stable precatalyst. Ensure rigorous exclusion of air.
Incomplete Imine Hydrolysis 1. Insufficient acid or hydrolysis time.1. Increase the concentration of HCl or extend the stirring time. Monitor by TLC until the imine spot has completely disappeared.
Purification Difficulties 1. Product co-elutes with ligand-derived byproducts.1. Optimize the solvent system for column chromatography. An acid/base wash during workup can sometimes help remove phosphine oxide byproducts.

Conclusion

The Buchwald-Hartwig amination is an exceptionally powerful and reliable method for the synthesis of 3-aminoquinolines.[2] By carefully selecting the catalyst system, base, and solvent, and by maintaining a strict inert atmosphere, researchers can achieve high yields of this valuable synthetic intermediate. The protocol and troubleshooting guide presented here provide a solid foundation for the successful application of this transformative reaction in academic research and industrial drug development.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 14, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 14, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020). ACS Catalysis. Retrieved January 14, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable Reagent Guides. Retrieved January 14, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved January 14, 2026, from [Link]

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved January 14, 2026, from [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Bromoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 2-bromoquinolin-3-amine, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy centers on a regioselective palladium-catalyzed Buchwald-Hartwig amination of a 2,3-dihaloquinoline precursor. This application note offers detailed, step-by-step protocols, an in-depth discussion of the reaction mechanism, and practical guidance on troubleshooting and optimization. The provided methodologies are designed to be robust and reproducible, enabling researchers to efficiently access this important chemical intermediate.

Introduction: The Significance of this compound

The quinoline scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds and approved pharmaceuticals. The strategic functionalization of the quinoline core is a cornerstone of modern drug discovery. The title compound, this compound, is a particularly attractive intermediate. The presence of a bromine atom at the 2-position and an amino group at the 3-position provides two distinct handles for further chemical elaboration. The amino group can be readily derivatized to form amides, sulfonamides, or participate in further coupling reactions, while the bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This dual functionality allows for the rapid generation of diverse molecular libraries for screening in drug development programs.

Synthetic Strategy: Regioselective Buchwald-Hartwig Amination

The synthesis of this compound is most effectively achieved through a regioselective palladium-catalyzed Buchwald-Hartwig amination of a suitable 2,3-dihaloquinoline precursor.[1][2] The success of this strategy hinges on the differential reactivity of the halogens at the C2 and C3 positions of the quinoline ring. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical factor in determining regioselectivity. Generally, the reactivity of aryl halides follows the order I > Br > Cl. When two different halogen atoms are present, the heavier halogen will typically react preferentially. In the case of two identical halogens, electronic and steric factors come into play. For the quinoline system, the C2-position is electronically distinct from the C3-position, which can be exploited to achieve selective amination.

This protocol will focus on the use of 2,3-dibromoquinoline as the starting material. The C3-bromo substituent is generally more susceptible to oxidative addition by the palladium(0) catalyst than the C2-bromo substituent in the context of Buchwald-Hartwig amination, allowing for the selective introduction of the amino group at the 3-position.

Experimental Protocols

Synthesis of the Precursor: 2,3-Dibromoquinoline

A reliable method for the synthesis of 2,3-dibromoquinoline starts from the readily available 2-quinolone.

Materials:

  • 2-Quinolone

  • Phosphorus oxybromide (POBr₃)

  • Phosphorus pentabromide (PBr₅)

  • Anhydrous toluene

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-quinolone (1 equiv.) in anhydrous toluene.

  • Carefully add phosphorus oxybromide (POBr₃) (1.5 equiv.) and phosphorus pentabromide (PBr₅) (2.0 equiv.) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 2,3-dibromoquinoline by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

Palladium-Catalyzed Synthesis of this compound

This protocol details the regioselective Buchwald-Hartwig amination of 2,3-dibromoquinoline. As an ammonia equivalent, benzophenone imine is used, which can be readily cleaved under acidic conditions to yield the primary amine.[3]

Materials:

  • 2,3-Dibromoquinoline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Benzophenone imine

  • Anhydrous, degassed toluene

  • 2 M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH), 1 M aqueous solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 2,3-dibromoquinoline (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and Xantphos (0.04 equiv.).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add sodium tert-butoxide (1.4 equiv.).

  • Add anhydrous, degassed toluene via syringe, followed by the addition of benzophenone imine (1.2 equiv.).

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up (Imine Cleavage): Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Add 2 M hydrochloric acid and stir vigorously for 1-2 hours at room temperature to hydrolyze the imine.

  • Neutralize the reaction mixture with a 1 M aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start 2-Quinolone Precursor 2,3-Dibromoquinoline Start->Precursor POBr3, PBr5 Product This compound Precursor->Product Pd(OAc)2, Xantphos, NaOtBu, Benzophenone imine; then H3O+

Caption: Synthetic route to this compound.

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process in organometallic chemistry.[4][5][6] It involves a sequence of oxidative addition, ligand exchange, deprotonation, and reductive elimination steps.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Ar(Br)-Pd(II)L_n Pd0->OxAdd Oxidative Addition (Ar-Br) AmineComplex [Ar-Pd(II)L_n(H2NR)]+Br- OxAdd->AmineComplex Amine Coordination (RNH2) AmidoComplex Ar-Pd(II)L_n(HNR) AmineComplex->AmidoComplex Deprotonation (-HBr, Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NHR AmidoComplex->Product

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Quantitative Data Summary

The following table provides representative data for the synthesis of this compound. Note that yields are dependent on reaction scale and optimization.

StepStarting MaterialProductCatalyst/ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1. Precursor Synthesis2-Quinolone2,3-DibromoquinolinePOBr₃, PBr₅TolueneReflux12-1660-70
2. Buchwald-Hartwig Amination2,3-DibromoquinolineThis compoundPd(OAc)₂, Xantphos, NaOtBu, Benzophenone imine, then H₃O⁺Toluene10012-2475-85

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield in Amination - Inactive catalyst- Poor quality of reagents or solvent- Insufficient reaction time or temperature- Use a fresh batch of palladium catalyst and ligand.- Ensure all reagents are pure and the solvent is anhydrous and degassed.- Monitor the reaction closely by TLC/LC-MS and adjust the reaction time and temperature as needed.
Formation of Di-aminated Product - High catalyst loading- Prolonged reaction time- Reduce the catalyst loading.- Carefully monitor the reaction to stop it once the mono-aminated product is maximized.
Dehalogenation of Starting Material - Presence of water or other proton sources- Certain ligand/base combinations- Ensure strictly anhydrous conditions.- Screen different phosphine ligands and bases.
Incomplete Imine Hydrolysis - Insufficient acid or reaction time- Increase the concentration of HCl or prolong the hydrolysis time. Gentle heating may also be beneficial.

References

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 2008 . [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 2013 . [Link]

  • Synthesis of 2-amino-3-bromoquinolines and 3-aryl-2-aminoquinolines. ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 2019 . [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 2018 . [Link]

  • Synthesis of 3-chloroquinoline. PrepChem. [Link]

  • 2-Bromo-3-chloroquinoline. MySkinRecipes. [Link]

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 2012 . [Link]

  • Prototypical Buchwald-Hartwig amination mechanism. ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

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Application Notes and Protocols for the Synthesis of N-substituted 2-Bromoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-substituted 2-bromoquinolin-3-amine scaffolds are pivotal structural motifs in medicinal chemistry and materials science. The quinoline core is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The presence of a bromine atom at the 2-position provides a versatile handle for further functionalization through various cross-coupling reactions, while the substituted amine at the 3-position is crucial for modulating the pharmacological profile and physicochemical properties of the molecule. This guide provides a detailed, field-proven protocol for the synthesis of N-substituted 2-bromoquinolin-3-amines, emphasizing the underlying chemical principles, experimental best practices, and safety considerations.

Synthetic Strategy Overview

The synthesis of N-substituted 2-bromoquinolin-3-amines is typically approached through a two-step sequence. The first step involves the regioselective bromination of a suitable quinoline precursor to install the bromine atom at the 2-position. The second, and key, step is the introduction of the N-substituent onto the 3-amino group. This can be achieved through several established methodologies, including classical N-alkylation or more modern transition metal-catalyzed cross-coupling reactions for N-arylation.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Bromination cluster_1 Step 2: N-Substitution Quinoline Precursor Quinoline Precursor This compound This compound Quinoline Precursor->this compound Brominating Agent (e.g., NBS) N-substituted\nthis compound N-substituted This compound This compound->N-substituted\nthis compound Alkyl/Aryl Halide or Alcohol Coupling Method

Caption: General workflow for the synthesis of N-substituted 2-bromoquinolin-3-amines.

Part 1: Synthesis of this compound

The initial step focuses on the synthesis of the key intermediate, this compound. While various methods exist for the bromination of quinolines, a common and effective approach involves the use of N-Bromosuccinimide (NBS) as the brominating agent.[1][2] The reaction proceeds via an electrophilic substitution mechanism.

Protocol 1: Bromination of 2-Aminoquinoline

This protocol details the bromination of commercially available 2-aminoquinoline.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)
2-AminoquinolineC₉H₈N₂144.171.44 g10.0
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.96 g11.0
Acetonitrile (ACN)CH₃CN41.0550 mL-
Sodium Bicarbonate (sat. aq.)NaHCO₃84.0150 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11100 mL-
BrineNaCl (aq.)-50 mL-
Sodium Sulfate (anhydrous)Na₂SO₄142.045 g-

Instrumentation:

  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for filtration

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-aminoquinoline (1.44 g, 10.0 mmol) and acetonitrile (50 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of NBS: In a single portion, add N-Bromosuccinimide (1.96 g, 11.0 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3) to afford pure this compound.

Expected Yield: 60-75%

Mechanism of Bromination:

The bromination of the quinoline ring with NBS likely proceeds through an electrophilic aromatic substitution mechanism. The electron-donating amino group at the 2-position activates the quinoline ring towards electrophilic attack.

G 2-Aminoquinoline 2-Aminoquinoline Intermediate_1 Sigma Complex (Resonance Stabilized) 2-Aminoquinoline->Intermediate_1 + Br+ (from NBS) This compound This compound Intermediate_1->this compound - H+

Caption: Proposed mechanism for the bromination of 2-aminoquinoline.

Part 2: N-Substitution of this compound

With the this compound intermediate in hand, the next step is the introduction of the desired substituent on the 3-amino group. Two primary methods are presented here: classical N-alkylation for aliphatic substituents and the more versatile Buchwald-Hartwig amination for aryl substituents.[3][4][5][6][7]

Protocol 2A: N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide.[8][9]

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)
This compoundC₉H₇BrN₂223.071.12 g5.0
Alkyl Halide (e.g., Iodomethane)CH₃I141.940.78 g (0.34 mL)5.5
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.38 g10.0
Dimethylformamide (DMF)C₃H₇NO73.0925 mL-
WaterH₂O18.02100 mL-
Diethyl Ether (Et₂O)C₄H₁₀O74.12100 mL-

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.12 g, 5.0 mmol), potassium carbonate (1.38 g, 10.0 mmol), and dimethylformamide (25 mL).

  • Addition of Alkyl Halide: Add the alkyl halide (5.5 mmol) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring the progress by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into ice-cold water (100 mL).

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts and wash with water (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the organic solution under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the N-alkylated product.

Protocol 2B: Buchwald-Hartwig N-Arylation

For the synthesis of N-aryl substituted derivatives, the Buchwald-Hartwig amination is a powerful and highly versatile method.[3][4][5][6][7] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the 3-amino group of the quinoline and an aryl halide.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)
This compoundC₉H₇BrN₂223.071.12 g5.0
Aryl BromideAr-Br-5.5 mmol-
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.7246 mg0.05 (1 mol%)
XantphosC₃₉H₃₂OP₂578.6287 mg0.15 (3 mol%)
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.100.67 g7.0
Toluene (anhydrous)C₇H₈92.1425 mL-

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere): To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (46 mg, 0.05 mmol), Xantphos (87 mg, 0.15 mmol), and sodium tert-butoxide (0.67 g, 7.0 mmol).

  • Addition of Reactants: Add this compound (1.12 g, 5.0 mmol) and the aryl bromide (5.5 mmol) to the flask.

  • Solvent Addition: Add anhydrous toluene (25 mL) via syringe.

  • Reaction: Heat the mixture to 100-110°C and stir vigorously for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and quench with water (20 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry over anhydrous sodium sulfate.

  • Purification: Filter, concentrate, and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-arylated product.

Catalytic Cycle of Buchwald-Hartwig Amination:

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Complex_A Ar-Pd(II)(Br)L2 Oxidative_Addition->Complex_A Amine_Coordination Amine Coordination (R-NH2) Complex_B [Ar-Pd(II)(NH2R)L2]+Br- Amine_Coordination->Complex_B Deprotonation Deprotonation (Base) Complex_C Ar-Pd(II)(NHR)L2 Deprotonation->Complex_C Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NHR Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

An alternative to the palladium-catalyzed reaction is the copper-catalyzed Ullmann condensation, which can also be effective for N-arylation.[10][11][12][13]

Safety Precautions

  • Bromine and N-Bromosuccinimide (NBS): Bromine is highly toxic, corrosive, and harmful to the environment.[14][15][16][17] NBS is also a lachrymator and should be handled with care. All manipulations involving these reagents must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty, chemically resistant gloves. In case of skin contact, wash the affected area immediately with copious amounts of soap and water.[15] Have a solution of sodium thiosulfate on hand to neutralize any spills.[14]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Solvents: Toluene, DMF, and other organic solvents are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.

  • Bases: Sodium tert-butoxide is a strong base and is corrosive. Handle it in a dry environment as it is moisture-sensitive.

Conclusion

The protocols outlined in this application note provide a robust and versatile framework for the synthesis of N-substituted 2-bromoquinolin-3-amines. By following these detailed procedures and adhering to the specified safety precautions, researchers can confidently access a diverse range of these valuable compounds for applications in drug discovery and materials science. The choice of the N-substitution method will depend on the nature of the desired substituent, with classical N-alkylation being suitable for simple alkyl groups and the Buchwald-Hartwig amination offering broader scope for aryl and heteroaryl moieties.

References

  • Efficient synthesis of novel 2‐(2‐chloroquinolin‐3‐yl)imidazo[1,2‐a]pyridin‐3‐amine derivatives. ResearchGate. Available at: [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. Available at: [Link]

  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. National Institutes of Health (NIH). Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Elsevier. Available at: [Link]

  • Design and synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents. ResearchGate. Available at: [Link]

  • Synthesis of (2-chloroquinolin-3-yl)-1,3,4-thiadiazole-2-carboxamides. National Institutes of Health (NIH). Available at: [Link]

  • Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances. Available at: [Link]

  • Bromination of 8-substituted quinolines. ResearchGate. Available at: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health (NIH). Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Handling liquid bromine and preparing bromine water. Royal Society of Chemistry. Available at: [Link]

  • Safety Data Sheet: Bromine. Carl ROTH. Available at: [Link]

  • Bromine. Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Available at: [Link]

  • Bromine handling and safety. SlideShare. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. Available at: [Link]

  • SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Tata Chemicals. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 3-Bromoquinoline-2(1H)-thiones and 2-(Alkylsulfanyl)-3-bromoquinolines Based on the Reaction of 2-(2,2-Dibromoethenyl)phenyl Isothiocyanates with Butyllithium. ResearchGate. Available at: [Link]

  • Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. ResearchGate. Available at: [Link]

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers. Available at: [Link]

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  • Amine alkylation. Wikipedia. Available at: [Link]

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  • N-Dealkylation of Amines. MDPI. Available at: [Link]

  • N-alkylation of amines. Google Patents.

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Using 2-Bromoquinolin-3-amine in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 3-Aryl-2-aminoquinolines via Suzuki-Miyaura Coupling

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provides a detailed technical overview and robust protocols for the application of this reaction to 2-Bromoquinolin-3-amine. The synthesis of 3-aryl-2-aminoquinolines is of significant interest to the pharmaceutical and materials science sectors, as this scaffold is a privileged structure in numerous biologically active compounds.[3][4] We will explore the reaction mechanism, optimization of critical parameters, a detailed experimental workflow, and a comprehensive troubleshooting guide to empower researchers in drug development and synthetic chemistry to effectively utilize this versatile transformation.

Introduction: The Significance of the 3-Aryl-2-aminoquinoline Scaffold

The quinoline ring system is a foundational motif in medicinal chemistry. Derivatives of quinoline are known to possess a wide spectrum of biological activities, including potential anticancer, antimalarial, and anti-inflammatory properties.[3][4] Specifically, the ability to introduce diverse aryl substituents at the 3-position of a 2-aminoquinoline core allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties to optimize interactions with biological targets.[3] The palladium-catalyzed Suzuki-Miyaura coupling provides a powerful and modular route to access these valuable compounds from readily available this compound and a wide array of organoboron reagents.[5]

The Catalytic Cycle: Mechanism of Action

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7][8] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex.[8]

  • Transmetalation : The aryl group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer and displacing the halide from the palladium complex.[9][10]

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond between the quinoline and aryl moieties, yielding the desired 3-aryl-2-aminoquinoline product. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[6][7][9]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants cluster_outputs Product pd0 Pd(0)L₂ oa_complex Quinoline-Pd(II)-Br (L)₂ pd0->oa_complex Oxidative Addition trans_complex Quinoline-Pd(II)-Ar (L)₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product 3-Aryl-2-aminoquinoline trans_complex->product substrate This compound substrate->oa_complex boronic ArB(OH)₂ + Base boronic->trans_complex

Catalytic cycle for the Suzuki-Miyaura coupling.

Optimizing Reaction Parameters

The success of the Suzuki coupling with this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The presence of the free amine at the ortho position to the reacting C-Br bond presents a unique challenge, as it can coordinate to the palladium center and inhibit catalysis.[11][12]

  • Palladium Catalyst & Ligand Selection : While traditional catalysts like Pd(PPh₃)₄ can be effective, systems employing bulky, electron-rich phosphine ligands often provide superior results for challenging substrates.[11]

    • Buchwald Ligands : Ligands such as SPhos and XPhos are highly effective in promoting the desired catalytic cycle and preventing catalyst inhibition by the amine group.[11][13]

    • Pd(dppf)Cl₂ : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a robust and versatile catalyst that has shown high efficacy in the coupling of various bromo-heterocycles.[3][14]

    • Palladacycles : Pre-catalysts like the CataCXium A Pd G3 have been identified as uniquely effective for Suzuki couplings on unprotected ortho-anilines, a substrate class to which this compound belongs.[12]

  • Choice of Base : The base plays a crucial role in activating the boronic acid for transmetalation.[13]

    • Inorganic Carbonates : Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are commonly used, effective, and economical choices.[3]

    • Phosphates : Potassium phosphate (K₃PO₄) is a stronger base that can be beneficial for less reactive coupling partners.[9]

    • Fluorides : Potassium fluoride (KF) can be used to avoid hydrolysis of base-sensitive functional groups on the coupling partners.[10]

  • Solvent System : A mixture of an organic solvent and water is typically employed to dissolve both the organic and inorganic reagents.

    • Ethers : 1,4-Dioxane/water and dimethoxyethane (DME)/water are common and reliable solvent systems.[3][15]

    • Aromatics : Toluene/water is another effective combination, particularly with certain catalyst systems.[9]

    • Polar Aprotics : Solvents like DMF can be used, but care must be taken as they can sometimes lead to side reactions at higher temperatures.[16]

Comparative Data for Reaction Optimization

The following table summarizes various conditions reported in the literature for the Suzuki coupling of bromo-heterocycles, providing a comparative overview for reaction optimization.

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)YieldReference Notes
Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)1,4-Dioxane/H₂O80-9012-16GoodA robust system for 3-bromoquinoline.[3]
Pd₂(dba)₃ (1.5)SPhos (3.0)K₃PO₄ (2)Toluene8018ExcellentHighly active system for heteroaryl chlorides.[13]
Pd(OAc)₂ (2-5)PPh₃ (4-10)K₂CO₃ (2)Toluene/H₂O10012-24Moderate-GoodClassic, cost-effective system.[15]
Pd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O802HighEffective for bromoindazoles.[14]
CataXCium A Pd G3 (10)-K₂CO₃ (2)2-MeTHF/H₂O651895%Specifically for unprotected ortho-bromoanilines.[12]

Detailed Experimental Protocol

This generalized protocol is a robust starting point and should be optimized for specific arylboronic acids and reaction scales.

Experimental_Workflow start Start setup 1. Reagent Setup - Add this compound,  Arylboronic acid, Base, and  Catalyst to a dry flask. start->setup degas 2. Inert Atmosphere - Seal flask, evacuate, and  backfill with Argon/N₂ (3x). setup->degas solvent 3. Solvent Addition - Add degassed solvent mixture  via syringe. degas->solvent reaction 4. Reaction - Heat to 80-100 °C with  vigorous stirring. solvent->reaction monitor 5. Monitoring - Track progress by TLC/LC-MS  until starting material is consumed. reaction->monitor workup 6. Aqueous Workup - Cool to RT, dilute with EtOAc  & water. Separate layers. monitor->workup extract 7. Extraction - Extract aqueous layer with  EtOAc (3x). Combine organic layers. workup->extract dry 8. Drying & Concentration - Wash with brine, dry over Na₂SO₄,  filter, and concentrate. extract->dry purify 9. Purification - Purify crude product via  flash column chromatography. dry->purify end End Product purify->end

General experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, ~0.2 M)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc), Hexanes, Brine solution

Procedure:

  • Reaction Setup : To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (0.03 equiv).[3][15]

  • Inert Atmosphere : Seal the vessel with a septum and purge the flask by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times. Maintain a positive pressure of inert gas.

  • Solvent Addition : Add the degassed solvent mixture via syringe.[15]

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[9][15]

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the this compound is fully consumed (typically 12-24 hours).[3]

  • Workup : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.[3]

  • Extraction : Separate the organic layer. Extract the aqueous layer three times with ethyl acetate. Combine all organic layers.

  • Drying and Concentration : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[3]

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-2-aminoquinoline.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses common issues encountered when coupling substrates with free amine functionalities.

Troubleshooting_Guide start Problem Observed p1 Low or No Conversion start->p1 p2 Significant Side Products start->p2 c1_1 Catalyst Inhibition (Amine Coordination) p1->c1_1 c1_2 Poor Reagent Quality p1->c1_2 c1_3 Inefficient Transmetalation p1->c1_3 c2_1 Protodeboronation p2->c2_1 c2_2 Homocoupling p2->c2_2 c2_3 Dehalogenation p2->c2_3 s1_1 Use Bulky Ligand (SPhos) or Palladacycle Catalyst c1_1->s1_1 s1_2 Ensure Boronic Acid is Dry & Catalyst is Active c1_2->s1_2 s1_3 Use Stronger Base (K₃PO₄) or Increase Temperature c1_3->s1_3 s2_1 Use Boronate Ester (Pinacol) & Anhydrous Conditions c2_1->s2_1 s2_2 Thoroughly Degas Solvents & Maintain Inert Atmosphere c2_2->s2_2 s2_3 Use Milder Base or Shorter Reaction Time c2_3->s2_3

Troubleshooting logic for common Suzuki coupling issues.
ProblemPossible CauseRecommended Solution(s)
Low or No Conversion Catalyst Inhibition/Poisoning : The primary amine on the quinoline ring coordinates to the palladium center, deactivating the catalyst.[11]Ligand/Catalyst Selection : Switch to a catalyst system with bulky, electron-rich ligands (e.g., Pd₂(dba)₃/SPhos) or a robust palladacycle precatalyst designed for ortho-anilines.[11][12]
Inefficient Transmetalation : The chosen base is not strong enough to form the boronate "ate" complex efficiently.Change Base : Switch to a stronger base like K₃PO₄. Ensure the base is finely powdered for better solubility and reactivity.[9]
Poor Reagent Quality : The boronic acid may have degraded (protodeboronation), or the catalyst may be inactive.Verify Reagents : Use fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[6]
Significant Side Products Homocoupling of Boronic Acid : Two molecules of the boronic acid couple together, often due to the presence of oxygen.[6]Ensure Inert Atmosphere : Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[11]
Protodeboronation : The boronic acid C-B bond is cleaved and replaced with a C-H bond before it can transmetalate.[11]Use Boronate Esters : MIDA or pinacol boronate esters are more stable and less prone to protodeboronation.[6] Minimize Water : While some water is necessary, excess water can promote this side reaction.
Dehalogenation : The bromo-substituent on the quinoline is replaced by a hydrogen atom.Modify Conditions : This can sometimes be mediated by the base or impurities. Try a milder base (e.g., KF) or shorter reaction times.[11]

References

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 14, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 14, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S. Retrieved January 14, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 47(29), 5384-5388. Retrieved January 14, 2026, from [Link]

  • Screening of palladium catalysts for the Suzuki coupling of... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 14, 2026, from [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved January 14, 2026, from [Link]

  • Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. (2021). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. Retrieved January 14, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved January 14, 2026, from [Link]

  • Suzuki reaction example. (2021). YouTube. Retrieved January 14, 2026, from [Link]

  • Synthesis of 3-aryl and 3-heterocyclic quinoxalin-2-ylamines via Pd-catalyzed cross-coupling reactions. (1999). Sci-Hub. Retrieved January 14, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Synthesis, characterization and biological activities of 3-aryl-1,4-naphthoquinones – green palladium-catalysed Suzuki cross coupling. (2019). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. (2022). MDPI. Retrieved January 14, 2026, from [Link]

  • Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl-quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids. (2011). ResearchGate. Retrieved January 14, 2026, from [Link]

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The Strategic Application of 2-Bromoquinolin-3-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The quinoline core is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic aromatic system provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. Within the diverse family of quinoline derivatives, 2-Bromoquinolin-3-amine emerges as a particularly strategic building block for drug discovery. This molecule is uniquely poised for versatile chemical elaboration, featuring a nucleophilic amino group at the 3-position and a synthetically tractable bromine atom at the 2-position. This substitution pattern allows for orthogonal chemical modifications, making it an invaluable intermediate in the synthesis of complex molecular architectures, especially in the pursuit of novel kinase inhibitors and anti-cancer agents.[2][3]

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthesis, key functionalization reactions, and its role as a scaffold in the development of targeted therapeutics. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their research endeavors.

Core Synthetic Strategies and Chemical Properties

The synthetic utility of this compound lies in the distinct reactivity of its two functional groups. The bromine atom at the C2 position is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents.[4][5] Concurrently, the amino group at the C3 position can be readily acylated, alkylated, or used as a nucleophile in condensation reactions to build more complex heterocyclic systems.

Synthesis of this compound: A Representative Protocol

The synthesis of 2-amino-3-bromoquinolines can be achieved through various synthetic routes, often involving the construction of the quinoline ring from acyclic precursors or the functionalization of a pre-existing quinoline scaffold.[6][7] A common approach involves the cyclization of ortho-substituted anilines. Below is a representative protocol based on established methodologies for the synthesis of substituted quinolines.

Experimental Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from a suitable substituted aniline precursor.

Materials:

  • 2-Amino-6-bromobenzonitrile

  • Acetaldehyde

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-Amino-6-bromobenzonitrile (1.0 eq).

  • Reagent Addition: Add polyphosphoric acid (10 eq by weight) to the flask. The mixture will be a thick slurry.

  • Begin vigorous stirring and slowly add acetaldehyde (1.5 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 120°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Key Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The strategic positioning of the bromo and amino groups on the quinoline scaffold makes this compound a highly sought-after intermediate in the synthesis of compounds targeting a range of diseases, most notably cancer.[8]

Scaffold for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[9] The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3][10] this compound serves as an excellent starting point for the synthesis of potent and selective kinase inhibitors. The C2 position can be functionalized with various aryl or heteroaryl groups via Suzuki-Miyaura coupling to interact with the hinge region of the kinase ATP-binding pocket, while the N3-amino group can be modified to extend into the solvent-exposed region, allowing for the fine-tuning of potency and selectivity.[11]

Signaling Pathway Visualization

kinase_pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->RAF Inhibition

Caption: A simplified MAPK signaling pathway, a common target for quinoline-based kinase inhibitors.

Anticancer and Antimicrobial Agents

Derivatives of 2-aminoquinoline have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects.[8][12] The ability to readily diversify the this compound scaffold allows for the generation of large compound libraries for high-throughput screening against various cancer cell lines and microbial strains.

Protocols for the Functionalization of this compound

The true power of this compound as a building block is realized through its versatile functionalization. The following protocols detail two of the most powerful and widely used cross-coupling reactions in medicinal chemistry: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[4][13]

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

Objective: To synthesize a 2-aryl-3-aminoquinoline derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices: The choice of a palladium catalyst and a phosphine ligand is crucial for an efficient catalytic cycle.[14] A base is required to activate the boronic acid for transmetalation.[5] The use of an inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

suzuki_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, arylboronic acid, Pd catalyst, and base in a Schlenk flask B Evacuate and backfill with Inert Gas (e.g., Argon) 3x A->B C Add degassed solvent B->C D Heat to desired temperature (e.g., 90-110°C) with stirring C->D E Monitor progress by TLC/LC-MS D->E F Cool to room temperature E->F G Aqueous work-up and extraction F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium carbonate (2.0 M aqueous solution, 2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Add degassed 1,4-dioxane (5 mL) and the 2.0 M aqueous sodium carbonate solution (1.0 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100°C and stir vigorously for 12-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-3-aminoquinoline.

Data Presentation: Comparison of Suzuki-Miyaura Reaction Conditions

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O1001285-95
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene110890-98
3Pd(OAc)₂ (3)XPhos (6)Cs₂CO₃t-BuOH/H₂O901680-92

Note: Yields are representative and can vary based on the specific arylboronic acid used.

Experimental Protocol 3: Buchwald-Hartwig Amination of the N3-Amino Group

Objective: To synthesize a 3-(substituted-amino)quinoline derivative from this compound.

Causality Behind Experimental Choices: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[15] The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields, as it facilitates the reductive elimination step of the catalytic cycle.[4] A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Amine or Amide (1.1 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol) and the desired amine or amide (1.1 mmol).

  • Inert Atmosphere: Seal the tube, remove it from the glovebox, and add anhydrous toluene (5 mL) via syringe under a positive pressure of argon.

  • Reaction: Place the sealed tube in a preheated oil bath at 110°C and stir vigorously for 18-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its dual reactive sites allow for the strategic and controlled introduction of diverse chemical functionalities, enabling the exploration of vast chemical space in the pursuit of novel therapeutic agents. The quinoline scaffold, particularly when functionalized at the 2- and 3-positions, has proven to be a promising framework for the development of potent kinase inhibitors and other targeted therapies. The protocols and insights provided in this guide offer a solid foundation for researchers to unlock the full potential of this strategic intermediate in their drug discovery programs. Future advancements in cross-coupling methodologies and a deeper understanding of the structure-activity relationships of quinoline-based compounds will undoubtedly continue to expand the applications of this compound in the development of next-generation medicines.

References

  • A review on the synthesis and anti-cancer activity of 2-substituted quinolines. (2015). Anticancer Agents in Medicinal Chemistry, 15(5), 631-46. [Link]

  • Synthesis of 2-amino-3-bromoquinolines and 3-aryl-2-aminoquinolines. (n.d.). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (2023). Wikipedia. [Link]

  • BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025). Pharmaffiliates. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). (n.d.). ResearchGate. [Link]

  • Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents. (2013). Bioorganic & Medicinal Chemistry Letters, 23(13), 3813-7. [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). The Journal of Organic Chemistry, 73(22), 8865-71. [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (2022). RSC Advances, 12(48), 31257-31272. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(36), 21364-21389. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). RSC Medicinal Chemistry. [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2008). ResearchGate. [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2025). Turkish Journal of Chemistry. [Link]

  • The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. (n.d.). Chembk. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances. [Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). ResearchGate. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2007). The Journal of Organic Chemistry, 72(14), 5243-55. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. [Link]

  • Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. (2003). Bioorganic & Medicinal Chemistry Letters, 13(19), 3251-5. [Link]

  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. (2021). European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023). Molecules, 28(14), 5424. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). Journal of Biomolecular Structure and Dynamics. [Link]

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Derivatization of 2-Bromoquinolin-3-amine for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden: Derivatisierung von 2-Bromchinolin-3-amin für das biologische Screening

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 2-Bromchinolin-3-amin, einer vielseitigen Gerüststruktur für die Entwicklung von niedermolekularen Verbindungen für das biologische Screening. Es werden etablierte Protokolle für Schlüsselreaktionen wie die Suzuki-Miyaura-Kupplung, die Buchwald-Hartwig-Aminierung und die Amidkupplung vorgestellt. Der Schwerpunkt liegt auf der Erläuterung der experimentellen Logik, der Optimierung von Reaktionsbedingungen und der Charakterisierung der resultierenden Verbindungbibliotheken. Ziel ist es, Forschern eine solide Grundlage für die Synthese neuartiger Chinolin-Derivate mit potenziellem therapeutischem Wert zu bieten.

Einleitung: Die Bedeutung des Chinolin-Gerüsts in der medizinischen Chemie

Das Chinolin-Ringsystem ist eine privilegierte Struktur in der medizinischen Chemie und bildet den Kern zahlreicher Naturstoffe und synthetischer Verbindungen mit einem breiten Spektrum an biologischen Aktivitäten.[1][2] Chinolin-Derivate haben sich als wirksame Antikrebsmittel, antimikrobielle, antivirale, entzündungshemmende und Antimalariamittel erwiesen.[3][4][5] Die Vielseitigkeit des Chinolin-Gerüsts ermöglicht eine vielfältige Funktionalisierung, was zur Entdeckung von Derivaten mit potenten und selektiven Wirkungen auf verschiedene pathologische Ziele führt.

2-Bromchinolin-3-amin ist ein besonders wertvolles Ausgangsmaterial. Es verfügt über zwei reaktive Stellen, die eine selektive Modifikation ermöglichen:

  • Das Bromatom an Position 2: Ein idealer "Griff" für Palladium-katalysierte Kreuzkupplungsreaktionen, der die Einführung einer Vielzahl von Aryl-, Heteroaryl- oder Alkylgruppen ermöglicht.

  • Die primäre Aminogruppe an Position 3: Ein Nukleophil, das leicht an Acylierungs-, Alkylierungs- und Sulfonylierungsreaktionen teilnimmt und so eine weitere Ebene der molekularen Vielfalt schafft.

Diese duale Reaktivität ermöglicht die systematische Erstellung von Verbindungbibliotheken, die für das High-Throughput-Screening (HTS) zur Identifizierung neuer Leitstrukturen in der Arzneimittelentwicklung unerlässlich sind.

Strategien zur Derivatisierung

Die strategische Modifikation von 2-Bromchinolin-3-amin kann über mehrere robuste und gut etablierte synthetische Wege erfolgen. Die Wahl der Methode hängt von der gewünschten Zielstruktur und den zu untersuchenden biologischen Targets ab.

G cluster_start Ausgangsmaterial cluster_reactions Derivatisierungsstrategien cluster_products Produktklassen start 2-Bromchinolin-3-amin suzuki Suzuki-Miyaura-Kupplung (C-C-Bindungsbildung) start->suzuki Arylboronsäuren, Pd-Katalysator, Base buchwald Buchwald-Hartwig-Aminierung (C-N-Bindungsbildung) start->buchwald Amine, Pd-Katalysator, Base amide Amidkupplung (N-Acylierung) start->amide Carbonsäuren, Kupplungsreagenz fused Synthese von fusionierten Heterozyklen start->fused Cyclisierungsreagenzien prod_suzuki 2-Arylchinolin-3-amine suzuki->prod_suzuki prod_buchwald 2-(N-substituierte)-chinolin-3-amine buchwald->prod_buchwald prod_amide N-(2-Bromchinolin-3-yl)amide amide->prod_amide prod_fused z.B. Pyrazolo[4,3-c]chinoline fused->prod_fused G Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X 2-Bromchinolin-3-amin Ar-X->Oxidative\nAddition Ar-Pd(II)-X Chinolinyl-Pd(II)-Br Oxidative\nAddition->Ar-Pd(II)-X Transmetallierung Transmetallierung Ar-Pd(II)-X->Transmetallierung R-B(OH)2 Arylboronsäure Base Base R-B(OH)2->Base Base->Transmetallierung Aktivierung Ar-Pd(II)-R Chinolinyl-Pd(II)-Aryl Transmetallierung->Ar-Pd(II)-R Reduktive\nEliminierung Reduktive Eliminierung Ar-Pd(II)-R->Reduktive\nEliminierung Reduktive\nEliminierung->Pd(0)L_n Regeneration Ar-R 2-Arylchinolin-3-amin Reduktive\nEliminierung->Ar-R

Abbildung 2: Vereinfachter katalytischer Zyklus der Suzuki-Miyaura-Kupplung.

Experimentelles Protokoll: Suzuki-Miyaura-Kupplung

  • Reagenzien und Einrichtung: In einen ofengetrockneten Schlenk-Kolben unter inerter Atmosphäre (Argon oder Stickstoff) 2-Bromchinolin-3-amin (1,0 mmol), die entsprechende Arylboronsäure (1,2 mmol), K₂CO₃ (2,0 mmol) und Pd(PPh₃)₄ (0,05 mmol, 5 mol%) einwiegen.

  • Lösungsmittelzugabe: Eine entgaste Mischung aus 1,4-Dioxan (8 ml) und Wasser (2 ml) über eine Spritze zugeben.

  • Reaktion: Die Reaktionsmischung 12-18 Stunden lang bei 90 °C unter Rühren erhitzen. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht werden.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur die Mischung mit Ethylacetat (20 ml) und Wasser (10 ml) verdünnen. Die organische Phase abtrennen und die wässrige Phase zweimal mit Ethylacetat (je 15 ml) extrahieren.

  • Reinigung: Die vereinigten organischen Phasen über wasserfreiem Na₂SO₄ trocknen, filtrieren und das Lösungsmittel unter reduziertem Druck entfernen. Der Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 2-Arylchinolin-3-amin zu erhalten.

C-N-Bindungsbildung über Buchwald-Hartwig-Aminierung

Die Buchwald-Hartwig-Aminierung ist eine Palladium-katalysierte Kreuzkupplungsreaktion zur Synthese von Arylaminen aus Arylhalogeniden. [6][7]Diese Methode ist äußerst vielseitig und ermöglicht die Kupplung von 2-Bromchinolin-3-amin mit einer breiten Palette von primären und sekundären Aminen, was zu 2-substituierten Aminochinolin-Derivaten führt.

Kausalität hinter der experimentellen Auswahl:

  • Katalysatorsystem: Die Kombination eines Palladium-Präkatalysators (z. B. Pd(OAc)₂ oder Pd₂(dba)₃) mit einem sperrigen, elektronenreichen Phosphinliganden (z. B. XPhos, SPhos, BINAP) ist entscheidend für eine hohe katalytische Aktivität. [8][9]Diese Liganden fördern sowohl die oxidative Addition als auch die reduktive Eliminierung und verhindern gleichzeitig eine unerwünschte β-Hydrid-Eliminierung.

  • Base: Eine starke, nicht-nukleophile Base wie Natrium-tert-butoxid (NaOtBu) oder Kaliumphosphat (K₃PO₄) wird typischerweise verwendet. [10]Die Base deprotoniert das Amin, was dessen Koordination an das Palladiumzentrum und die anschließende reduktive Eliminierung erleichtert.

  • Lösungsmittel: Aprotische, polare Lösungsmittel wie Toluol oder 1,4-Dioxan sind die Lösungsmittel der Wahl, da sie die Reaktanten und den Katalysatorkomplex gut lösen.

G Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X 2-Bromchinolin-3-amin Ar-X->Oxidative\nAddition Ar-Pd(II)-X Chinolinyl-Pd(II)-Br Oxidative\nAddition->Ar-Pd(II)-X Aminkoordination Aminkoordination Ar-Pd(II)-X->Aminkoordination R2NH Amin R2NH->Aminkoordination Base Base Base->Aminkoordination Ar-Pd(II)-NR2 Chinolinyl-Pd(II)-Amido Aminkoordination->Ar-Pd(II)-NR2 Deprotonierung (Base) Reduktive\nEliminierung Reduktive Eliminierung Ar-Pd(II)-NR2->Reduktive\nEliminierung Reduktive\nEliminierung->Pd(0)L_n Regeneration Ar-NR2 2-(N-subst.)-chinolin-3-amin Reduktive\nEliminierung->Ar-NR2

Abbildung 3: Vereinfachter katalytischer Zyklus der Buchwald-Hartwig-Aminierung.

Experimentelles Protokoll: Buchwald-Hartwig-Aminierung

  • Reagenzien und Einrichtung: Einen ofengetrockneten Schlenk-Kolben mit Pd(OAc)₂ (0,02 mmol, 2 mol%), XPhos (0,04 mmol, 4 mol%) und NaOtBu (1,4 mmol) beschicken. Den Kolben verschließen, evakuieren und dreimal mit Argon füllen.

  • Lösungsmittel und Reaktanten: Entgastes Toluol (5 ml), 2-Bromchinolin-3-amin (1,0 mmol) und das entsprechende Amin (1,2 mmol) über eine Spritze zugeben.

  • Reaktion: Den verschlossenen Kolben in ein vorgeheiztes Ölbad bei 100-110 °C stellen und 12-24 Stunden kräftig rühren. Den Fortschritt mittels DC oder LC-MS überwachen.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur die Reaktion durch Zugabe von Wasser (10 ml) beenden. Mit Ethylacetat (3 x 15 ml) extrahieren.

  • Reinigung: Die vereinigten organischen Phasen über wasserfreiem MgSO₄ trocknen, filtrieren und das Lösungsmittel im Vakuum entfernen. Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.

N-Acylierung über Amidkupplung

Die 3-Aminogruppe von 2-Bromchinolin-3-amin kann leicht mit Carbonsäuren zu den entsprechenden Amiden umgesetzt werden. Diese Reaktion erfordert in der Regel die Aktivierung der Carbonsäure mit einem Kupplungsreagenz. [11][12] Kausalität hinter der experimentellen Auswahl:

  • Kupplungsreagenzien: Reagenzien wie 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) in Kombination mit Hydroxybenzotriazol (HOBt) oder Hexafluorphosphat-Azabenzotriazol-Tetramethyluronium (HATU) werden häufig verwendet. [13][14]Diese Reagenzien wandeln die Carbonsäure in einen hochreaktiven aktivierten Ester um, der dann leicht von der Aminogruppe angegriffen wird, um die Amidbindung zu bilden.

  • Base: Eine organische Base wie N,N-Diisopropylethylamin (DIPEA) wird oft zugesetzt, um das bei der Reaktion gebildete Hydrochlorid zu neutralisieren und um das Amin zu deprotonieren und seine Nukleophilie zu erhöhen.

  • Lösungsmittel: Aprotische polare Lösungsmittel wie N,N-Dimethylformamid (DMF) oder Dichlormethan (DCM) sind geeignet.

Experimentelles Protokoll: Amidkupplung

  • Einrichtung: In einem Rundkolben die Carbonsäure (1,1 mmol) in DMF (5 ml) lösen.

  • Aktivierung: HATU (1,2 mmol) und DIPEA (2,5 mmol) zugeben und die Mischung 15 Minuten bei Raumtemperatur rühren.

  • Kupplung: Eine Lösung von 2-Bromchinolin-3-amin (1,0 mmol) in DMF (3 ml) zugeben und die Reaktion 4-12 Stunden bei Raumtemperatur rühren.

  • Aufarbeitung: Die Reaktionsmischung in Wasser (50 ml) gießen und mit Ethylacetat (3 x 20 ml) extrahieren.

  • Reinigung: Die vereinigten organischen Extrakte mit Kochsalzlösung waschen, über Na₂SO₄ trocknen und eindampfen. Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.

Datenpräsentation: Biologische Aktivität von Derivaten

Die Derivatisierung von 2-Bromchinolin-3-amin führt zu Verbindungen mit einem breiten Spektrum an biologischen Aktivitäten. Die folgende Tabelle fasst repräsentative Daten für analoge Strukturen zusammen.

DerivatklasseBeispielstrukturBiologische AktivitätIC₅₀ / MIC-WerteReferenz
2-Arylchinoline 6-substituiertes 2-PhenylchinolinAntikrebs (HeLa, Zervixkarzinom)IC₅₀: 8.3 µM[15]
2-Arylchinoline 2-(3,4-Methylendioxyphenyl)chinolinAntikrebs (PC3, Prostatakarzinom)IC₅₀: 31.37 µM[15]
4-Aminochinoline 2-Amino-4-(phenylalaninyl)chinolinAntikrebs (A549, Lungenkrebs)IC₅₀: 3.317 µM[6]
2-Amino-substituierte Chinoxaline *3-Amino-2-(4-bromphenylethylamin)chinoxalinAntibakteriell (S. aureus)MIC: 4-16 µg/mL[16]
Pyrazolo[4,3-c]chinoline 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]chinolinEntzündungshemmend (NO-Hemmung)Vergleichbar mit dem Positivkontroll-Wirkstoff 1400W[17][18]

* Chinoxaline sind strukturell mit Chinolinen verwandt und dienen hier als repräsentatives Beispiel für die potenzielle antibakterielle Aktivität von N-substituierten Aminochinolinen.

Fazit und Ausblick

2-Bromchinolin-3-amin ist ein äußerst vielseitiges Baustein für die Synthese von Verbindungbibliotheken in der medizinischen Chemie. Die vorgestellten Protokolle für die Suzuki-Miyaura-Kupplung, die Buchwald-Hartwig-Aminierung und die Amidkupplung bieten robuste und reproduzierbare Methoden zur Erzeugung einer breiten Palette von Derivaten. Die Fähigkeit, sowohl die C2- als auch die N3-Position selektiv zu funktionalisieren, ermöglicht eine umfassende Untersuchung des Struktur-Wirkungs-Beziehungsraums (SAR). Die resultierenden Verbindungen haben ein nachgewiesenes Potenzial als Antikrebsmittel, antimikrobielle und entzündungshemmende Wirkstoffe, was dieses Gerüst zu einem attraktiven Ausgangspunkt für zukünftige Programme zur Arzneimittelentdeckung macht.

Referenzen

  • BenchChem. (2025). The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.

  • New Journal of Chemistry. (o. D.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Royal Society of Chemistry. [Link]

  • Chang, C.-H., et al. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 23(5), 1036. [Link]

  • MDPI. (o. D.). Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid. [Link]

  • BenchChem. (2025). Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Application Notes and Protocols.

  • Wikipedia. (o. D.). Buchwald–Hartwig amination. [Link]

  • PubMed. (2018). Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. [Link]

  • NIH. (o. D.). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. [Link]

  • ACS GCI Pharmaceutical Roundtable. (o. D.). Buchwald-Hartwig Amination. [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]

  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]

  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • NIH. (o. D.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Wikipedia. (o. D.). Suzuki reaction. [Link]

  • NIH. (o. D.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • HepatoChem. (o. D.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Organic & Biomolecular Chemistry. (o. D.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. [Link]

  • Fisher Scientific. (o. D.). Amide Synthesis. [Link]

  • PubMed. (2009). Biological activities of quinoline derivatives. [Link]

  • NIH. (o. D.). Quinoline: A versatile heterocyclic. [Link]

  • Andrew G. Myers Research Group. (o. D.). The Suzuki Reaction. [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

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Topic: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-Bromoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

**Abstract

This document provides a comprehensive, robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of related substances for 2-Bromoquinolin-3-amine. This application note is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. The narrative explains the causal logic behind the selection of chromatographic parameters, details a step-by-step protocol, and establishes a framework for method validation in accordance with international regulatory guidelines.

Introduction and Scientific Rationale

This compound is a heterocyclic amine and a quinoline derivative.[1] Such compounds are significant structural motifs in medicinal chemistry and serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[2] Given its role as a synthetic building block, ensuring the purity of this compound is paramount. Undisclosed impurities can lead to the formation of unwanted side-products, impact reaction yields, and introduce potentially toxic components into the final drug substance.

High-Performance Liquid Chromatography (HPLC) is the definitive technique for purity assessment of non-volatile and thermally labile compounds, offering high resolution, sensitivity, and reproducibility.[3][4] A reversed-phase method is selected here due to its versatility and effectiveness in separating a wide range of moderately polar to nonpolar compounds like quinoline derivatives.[5] The method detailed herein is designed to be stability-indicating, meaning it can resolve the main analyte from potential degradation products and process-related impurities. This is a critical requirement for methods used in stability studies and quality control as outlined by the International Council for Harmonisation (ICH) guidelines.[6]

Chromatographic Method Development: A Causality-Driven Approach

The development of this method was guided by the physicochemical properties of this compound and related quinoline structures.

  • Column Chemistry: A C18 (octadecylsilane) stationary phase was selected as the foundational column chemistry. This nonpolar stationary phase provides excellent hydrophobic interactions with the quinoline ring system, which is essential for achieving retention and enabling separation from more polar or less retained impurities.[4][7]

  • Mobile Phase Selection: A binary mobile phase consisting of an aqueous component and an organic modifier is employed.

    • Aqueous Phase (A): 0.1% Formic Acid in Water. The acidic pH protonates the basic nitrogen of the amine group, which can improve peak shape by minimizing undesirable interactions with residual silanols on the silica backbone of the stationary phase.[5] Formic acid is also volatile, making it compatible with mass spectrometry (MS) if further impurity identification is required.

    • Organic Phase (B): Acetonitrile. Acetonitrile is chosen for its low viscosity, which allows for lower backpressure, and its UV transparency at low wavelengths. It generally provides sharper peaks for nitrogen-containing heterocyclic compounds compared to methanol.

  • Elution Mode: A gradient elution is utilized. This approach is superior to isocratic elution for purity analysis where impurities with a wide range of polarities may be present. The gradient starts with a higher percentage of the aqueous phase to retain and resolve polar impurities and gradually increases the organic phase concentration to elute the main analyte and any nonpolar impurities.

  • Detection: A Photodiode Array (PDA) or UV detector set at 254 nm is proposed. Aromatic systems like the quinoline ring exhibit strong absorbance in the UV region. While a full PDA scan would be ideal to select the optimal wavelength and check for peak purity, 254 nm is a robust, commonly used wavelength for aromatic compounds.

Detailed Experimental Protocol

This section provides a step-by-step methodology for performing the purity analysis.

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a binary pump, autosampler, column thermostat, and PDA/UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).

  • Data Acquisition: Chromatography Data System (CDS) software (e.g., Empower, Chromeleon).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (LC-MS Grade)

    • Ultrapure Water (Type I)

    • This compound Reference Standard and Test Sample.

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with ultrapure water. Mix and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.

  • Diluent: A mixture of Water/Acetonitrile (50:50, v/v) is recommended to ensure sample solubility and compatibility with the initial mobile phase conditions.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the test sample.

Chromatographic Conditions

All quantitative parameters for the HPLC method are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program 0-5 min: 25% B5-20 min: 25% to 90% B20-25 min: 90% B25-25.1 min: 90% to 25% B25.1-30 min: 25% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes
Analysis Workflow

The overall workflow from sample preparation to final report generation is a systematic process designed to ensure data integrity.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage P1 Prepare Mobile Phases & Diluent P2 Prepare Standard & Sample Solutions (0.5 mg/mL) P1->P2 A1 Equilibrate HPLC System (Stable Baseline) P2->A1 A2 Perform System Suitability Test (SST) (5x Standard Injections) A1->A2 A3 Inject Blank (Diluent) A2->A3 A4 Inject Sample Solutions (in duplicate) A3->A4 D1 Integrate Chromatograms A4->D1 D2 Verify SST Results (Check Acceptance Criteria) D1->D2 D3 Calculate Purity (% Area Normalization) D2->D3 D4 Generate Final Report D3->D4 caption Figure 1: HPLC Purity Analysis Workflow.

Caption: Figure 1: HPLC Purity Analysis Workflow.

System Suitability and Method Validation

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system must be verified to ensure it is performing adequately.[8][9] This is achieved through a System Suitability Test (SST), which is an integral part of the analytical procedure.[10][11] Inject the Standard Solution five times and evaluate the following parameters.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate undesirable column interactions.[12]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness.[13]
Repeatability (%RSD) RSD ≤ 2.0% for Peak AreaRSD ≤ 1.0% for Retention TimeEnsures the precision of the system for quantification and identification.[10][12]
Overview of Method Validation (ICH Q2(R1))

To ensure this method is "suitable for its intended purpose," it must be validated according to ICH Q2(R1) guidelines.[14][15] The validation process demonstrates the method's performance characteristics.

G cluster_core Core Objective cluster_validation ICH Q2(R1) Validation Pillars Objective Reliable Purity Result Specificity Specificity & Stability-Indicating Specificity->Objective Linearity Linearity Linearity->Objective Accuracy Accuracy Accuracy->Objective Precision Precision Precision->Objective Robustness Robustness Robustness->Objective Limits LOD / LOQ Limits->Objective SST System Suitability Test (Daily Check) SST->Objective Method Developed HPLC Method Method->Specificity one-time validation Method->Linearity one-time validation Method->Accuracy one-time validation Method->Precision one-time validation Method->Robustness one-time validation Method->Limits one-time validation Method->SST caption Figure 2: Relationship between Method, SST, and Validation.

Caption: Figure 2: Relationship between Method, SST, and Validation.

  • Specificity (Forced Degradation): Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[15] To prove the method is stability-indicating, forced degradation studies are essential.[16] The sample is subjected to stress conditions to intentionally degrade it, and the resulting chromatogram is analyzed to ensure that degradation product peaks are well-resolved from the main analyte peak.[6][17]

Stress ConditionExample Protocol
Acid Hydrolysis 0.1 M HCl at 60 °C for 4 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 2 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid sample at 105 °C for 48 hours
Photolytic Degradation Solid sample exposed to ICH-specified light conditions (UV/Vis)
  • Linearity: Confirms a proportional relationship between analyte concentration and detector response over a specified range (e.g., LOQ to 150% of the standard concentration).

  • Accuracy: Measures the closeness of the test results to the true value, often assessed through recovery studies of a spiked placebo.

  • Precision: Assesses the degree of scatter between a series of measurements, evaluated at different levels (repeatability, intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

Data Analysis and Purity Calculation

The purity of the this compound sample is determined by the area percentage method. This calculation assumes that all impurities have a similar detector response to the main analyte at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

All peaks with an area greater than the disregard limit (typically 0.05%) should be included in the total area calculation.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust protocol for the purity determination of this compound. The method is designed with scientific rationale and includes provisions for system suitability to ensure day-to-day performance. For use in a regulated environment, the method must be fully validated following ICH Q2(R1) guidelines to demonstrate it is fit for its intended purpose. This includes performing forced degradation studies to confirm its stability-indicating nature.

References

  • Bogucka, J., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available at: [Link]

  • Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Available at: [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Available at: [Link]

  • AssayPrism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Available at: [Link]

  • MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available at: [Link]

  • International Journal of Research and Applied Science & Engineering Technology (IJRASET). (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. Available at: [Link]

  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Available at: [Link]

  • ResearchGate. (2006). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Available at: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available at: [Link]

  • Chromatography Online. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Available at: [Link]

  • ResearchGate. (2009). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Available at: [Link]

  • ScienceDirect. (2014). Forced degradation and impurity profiling. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. Available at: [Link]

  • Longdom Publishing SL. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available at: [Link]

  • ResearchGate. (n.d.). SUMMARY OF FORCED DEGRADATION RESULTS. Available at: [Link]

  • LookChem. (n.d.). This compound CAS NO.17127-83-2. Available at: [Link]

  • European Medicines Agency (EMA). (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromoquinoline. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Bromoquinolin-2-amine. PubChem Compound Database. Available at: [Link]

  • ResearchGate. (n.d.). HPLC profiles of the reaction mixture and purity analysis during the... Available at: [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amines. Available at: [Link]/files/amines_pda1_2005.pdf)

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A Practical Guide to the Column Chromatography Purification of 2-Bromoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoquinolin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block for the synthesis of novel therapeutic agents and functional materials. The presence of both a basic amino group and an aromatic quinoline core presents unique challenges for purification via standard silica gel chromatography. Direct interaction between the basic amine and acidic silanol groups on the silica surface frequently leads to poor separation, significant peak tailing, and potential sample degradation.[1] This application note provides a comprehensive, field-proven protocol for the efficient purification of this compound using flash column chromatography. We address the inherent challenges by employing a triethylamine-modified mobile phase to neutralize the silica surface, ensuring sharp, symmetrical peaks and high recovery of the purified compound. The guide includes detailed methodologies for both analytical Thin-Layer Chromatography (TLC) to establish optimal separation conditions and a step-by-step preparative column chromatography protocol, complete with troubleshooting and safety guidelines.

Principle of Separation: Overcoming Amine-Silica Interactions

Normal-phase chromatography separates compounds based on their polarity. A polar stationary phase, typically silica gel (SiO₂), adsorbs polar compounds more strongly than non-polar compounds. A less polar mobile phase (eluent) is then used to move the compounds along the stationary phase. By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity.

A significant challenge arises when purifying basic compounds like this compound on standard silica gel. The surface of silica is populated with weakly acidic silanol groups (Si-OH).[2] These acidic sites can strongly and often irreversibly bind to basic amines through acid-base interactions. This results in several undesirable effects:

  • Peak Tailing: The compound streaks down the column instead of moving as a tight band, leading to poor resolution and contamination of fractions.

  • Irreversible Adsorption: A portion of the product may remain permanently bound to the column, leading to low yield.[2]

  • Compound Degradation: The acidic environment can sometimes degrade sensitive molecules.

To counteract these issues, this protocol incorporates a small percentage of a competing base, triethylamine (Et₃N), into the mobile phase.[3] The triethylamine, being a small and strong base, effectively neutralizes the acidic silanol sites on the silica surface. This "masks" the acidic character of the stationary phase, preventing strong interactions with the this compound and allowing for separation to proceed based on polarity differences, resulting in symmetrical peaks and improved recovery.[1]

G cluster_0 Standard Silica Chromatography cluster_1 TEA-Modified Silica Chromatography Amine Basic Amine (Analyte) Silica Acidic Silanol Site (SiO-H) Amine->Silica Strong Acid-Base Interaction (Leads to Tailing) Amine_Mod Basic Amine (Analyte) Silica_Mod Neutralized Silanol Site (SiO-H---NEt3) Amine_Mod->Silica_Mod Weak Polar Interaction (Clean Elution) TEA Triethylamine (TEA) (Mobile Phase Modifier) TEA->Silica_Mod Neutralization

Caption: Mechanism of improved amine separation on silica gel.

Materials and Reagents

Material/Reagent Grade Purpose
Crude this compoundSynthesis GradeSample to be purified
Silica GelFlash Grade (230-400 mesh)Stationary Phase
HexaneHPLC GradeMobile Phase (Non-polar component)
Ethyl Acetate (EtOAc)HPLC GradeMobile Phase (Polar component)
Triethylamine (Et₃N)Reagent GradeMobile Phase Modifier
Dichloromethane (DCM)HPLC GradeSample dissolution solvent
TLC PlatesSilica gel 60 F₂₅₄Reaction monitoring & solvent screening
Glass Chromatography ColumnAppropriate sizePreparative separation
Round Bottom FlasksVarious sizesSample prep and fraction collection
Test Tubes / Fraction Collector Vials-Fraction collection
Rotary Evaporator-Solvent removal
UV Lamp (254 nm)-TLC visualization
Capillary Tubes-TLC spotting

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before attempting a large-scale column purification, it is crucial to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rf) of approximately 0.2-0.3, ensuring good separation from impurities.[3][4]

Protocol for TLC Analysis:

  • Prepare Eluent Mixtures: In small beakers or vials, prepare a few milliliters of various hexane:ethyl acetate mixtures. For example: 9:1, 8:2, 7:3, and 6:4 (Hexane:EtOAc). To each of these mixtures, add 0.5% triethylamine (e.g., 50 µL of Et₃N per 10 mL of solvent mixture).[3]

  • Prepare Sample: Dissolve a small amount (approx. 1 mg) of the crude this compound in a minimal volume (approx. 0.5 mL) of dichloromethane or ethyl acetate.[5]

  • Spot the TLC Plate: Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline of a TLC plate (about 1 cm from the bottom). Keep the spot as small as possible.[6]

  • Develop the Plate: Place the spotted TLC plate into a developing chamber containing one of the prepared eluent mixtures. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate via capillary action until it is about 1 cm from the top.[5]

  • Visualize and Calculate Rf: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimize: Repeat the process with different solvent ratios until the spot corresponding to this compound has an Rf of ~0.2-0.3 and is well-resolved from other impurity spots. The amine product is expected to be more polar than potential non-polar impurities (e.g., unreacted starting materials) and less polar than highly polar impurities.[7]

Detailed Protocol: Flash Column Chromatography

This protocol assumes a suitable mobile phase has been determined via TLC. For this example, we will assume an optimized starting eluent of 90:10 Hexane:EtOAc + 0.5% Et₃N .

G A Step 1: Column Packing (Slurry Method) B Step 2: Sample Preparation (Dry Loading) A->B C Step 3: Elution & Fraction Collection (Gradient Elution) B->C D Step 4: Fraction Analysis (TLC) C->D E Step 5: Pooling & Solvent Removal (Rotary Evaporation) D->E F Pure Product E->F

Caption: Overall workflow for column chromatography purification.

Step 1: Column Preparation (Slurry Packing)

  • Select a glass column of appropriate size (a rule of thumb is to use a silica gel mass that is 50-100 times the mass of the crude sample).

  • In a beaker, prepare a slurry by mixing the required amount of silica gel with the initial, non-polar eluent (e.g., 95:5 Hexane:EtOAc + 0.5% Et₃N).

  • With the column's stopcock closed, pour the slurry into the column. Open the stopcock and use gentle air pressure to push the solvent through, packing the silica bed uniformly. Ensure no air bubbles or cracks form.

  • Add a thin layer (approx. 1 cm) of sand on top of the packed silica to prevent disturbance during sample loading.[3]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

Step 2: Sample Preparation (Dry Loading) Dry loading is highly recommended as it typically results in better separation than direct liquid injection.

  • Dissolve the entire crude sample of this compound in a minimal amount of a volatile solvent like dichloromethane in a round-bottom flask.

  • Add a small amount of silica gel (2-3 times the mass of the crude sample) to the flask.

  • Remove the solvent completely using a rotary evaporator. You should be left with a dry, free-flowing powder of your crude product adsorbed onto the silica gel.

  • Carefully add this powder to the top of the packed column.

Step 3: Elution and Fraction Collection

  • Gently add the initial eluent (90:10 Hexane:EtOAc + 0.5% Et₃N) to the column.

  • Begin eluting the column, collecting the solvent that passes through into test tubes or vials. Maintain a constant flow rate.

  • Gradually increase the polarity of the mobile phase according to the separation needs identified during TLC. For example, you might proceed from 10% EtOAc to 20%, 30%, and so on. A typical gradient might be:

    • 2 column volumes of 10% EtOAc in Hexane

    • 5 column volumes of a linear gradient from 10% to 40% EtOAc in Hexane

    • 2 column volumes of 40% EtOAc in Hexane

    • (Remember to add 0.5% Et₃N to all eluent mixtures)

  • Collect fractions of a consistent size (e.g., 10-20 mL per tube).

Step 4: Post-Purification Analysis

  • Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of your compound.

  • Visualize the TLC plate under UV light. The fractions containing the pure desired product should show a single spot at the target Rf value.

  • Identify the fractions containing the pure product. Also, identify fractions containing mixtures and those with only impurities.

Step 5: Solvent Removal

  • Combine all the fractions that contain the pure this compound into a clean, pre-weighed round-bottom flask.

  • Remove the solvents using a rotary evaporator. The triethylamine will also be removed under vacuum.

  • Once the solvent is removed, you will be left with the purified solid product. Determine the final mass and calculate the yield.

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
Compound will not elute from the column Mobile phase is not polar enough. Strong interaction with silica (insufficient Et₃N).Increase the polarity of the mobile phase (increase % EtOAc). Ensure Et₃N is present in the eluent at 0.5-1.0%.
Poor separation (co-elution) Mobile phase is too polar. Column was run too fast. Column was overloaded.Use a shallower gradient or run isocratically with a less polar eluent. Reduce the flow rate. Use a larger column or less crude material.
Streaky bands on the column/TLC Acid-base interaction with silica. Sample is too concentrated on TLC.Add or increase the concentration of triethylamine in the eluent.[5] Dilute the sample before spotting on the TLC plate.
Cracked or channeled silica bed Improper column packing; silica was allowed to run dry.Repack the column carefully. Never let the solvent level drop below the top of the silica bed.

Safety Precautions

  • Chemical Hazards: 2-Bromoquinoline derivatives can be irritants and harmful if swallowed or inhaled.[8] Organic solvents like hexane, ethyl acetate, and dichloromethane are flammable and/or toxic. Triethylamine is corrosive and has a strong odor.

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

Conclusion

The purification of basic amines like this compound via standard column chromatography is often problematic. However, by modifying the mobile phase with a small amount of triethylamine, the acidic nature of the silica stationary phase can be effectively masked. This simple adjustment prevents strong acid-base interactions, leading to excellent separation, symmetrical peak shapes, and high yields. The systematic approach outlined here, beginning with TLC for method development and followed by a carefully executed flash column protocol, provides a robust and reliable method for obtaining high-purity this compound for downstream applications in research and development.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • Google Patents. (2013). Process for the purification of aromatic amines. Link

  • Biotage. (2023). Is there an easy way to purify organic amines?Link

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?Link

  • VanVeller Lab, Iowa State University. VanVeller Lab Resources - Chromatography. Link

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Link

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Link

  • Biotage. (2023). Straight Answers: Best column for amine purification. Link

  • LookChem. (n.d.). This compound CAS NO.17127-83-2. Link

  • Guidechem. (n.d.). 3-BroMoquinolin-2-aMine 36825-31-7 wiki. Link

  • ChemScene. (n.d.). Instruction of TLC. Link

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Link

  • Chem-Impex. (n.d.). 2-Bromoquinoline. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762756, 2-Bromoquinoline. Link

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Link

  • Köprülü, T. K., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Link

  • BLD Pharm. (n.d.). 1260760-06-2|8-Bromoisoquinolin-3-amine. Link

  • CymitQuimica. (n.d.). CAS 1192815-02-3: 7-Bromo-3-isoquinolinamine. Link

  • ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Link

  • Sigma-Aldrich. (n.d.). 3-Bromoquinoline 98. Link

  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Link

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6,8-Dibromoquinolin-3-amine and Its Derivatives. Link

  • Sigma-Aldrich. (n.d.). 2-Bromoquinoline 97. Link

  • BLD Pharm. (n.d.). 17127-83-2|this compound. Link

  • BLD Pharm. (n.d.). 347146-15-0|8-Bromoquinolin-3-amine. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 52987757, 7-Bromoisoquinolin-3-amine. Link

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2-Bromoquinolin-3-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to equip you with the technical insights needed to improve the yield, purity, and reproducibility of this important synthetic transformation.

Foundational Synthesis: The Electrophilic Bromination of 2-Aminoquinoline

The most common and direct route to this compound is the electrophilic aromatic substitution of 2-aminoquinoline. The amino group (-NH₂) at the C2 position is a powerful activating group, which strongly directs incoming electrophiles. However, this high reactivity also presents the primary challenge: controlling the selectivity of the bromination to favor monosubstitution at the C3 position and prevent the formation of undesired side products.

The reagent of choice for this transformation is often N-Bromosuccinimide (NBS) due to its ability to provide a controlled, low-concentration source of electrophilic bromine, which helps to mitigate over-bromination compared to using elemental bromine (Br₂).[1][2]

Core Experimental Protocol: Bromination using NBS

This protocol provides a baseline for the synthesis. Subsequent sections will address troubleshooting and optimization based on the outcomes of this procedure.

Materials:

  • 2-Aminoquinoline

  • N-Bromosuccinimide (NBS), recrystallized if it appears yellow or brown[3]

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), Chloroform, or Acetonitrile)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexanes/Ethyl Acetate gradient)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-aminoquinoline (1.0 eq) in the chosen anhydrous solvent (e.g., DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical for controlling the reaction's exothermicity and selectivity.

  • Reagent Addition: Add NBS (1.0 - 1.1 eq) portion-wise over 15-30 minutes. Adding the NBS slowly prevents a rapid increase in temperature and local concentration of bromine, which can lead to side reactions.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-4 hours.

  • Quenching: Once TLC indicates the consumption of the starting material, quench the reaction by adding cold saturated sodium thiosulfate solution to destroy any unreacted bromine and NBS.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any acidic byproducts like HBr), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure this compound.

Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Yield of the Desired Product

Q: My final yield is significantly lower than expected, or I recovered mostly starting material. What went wrong?

A: Low conversion or yield can stem from several factors. Let's break down the possibilities.

  • Cause 1: Inactive Brominating Agent. N-Bromosuccinimide can decompose over time, especially if exposed to light or moisture, appearing off-white or brown from liberated bromine.[4]

    • Solution: Use freshly opened or recrystallized NBS. To recrystallize, dissolve the impure NBS in preheated water (e.g., 90-95 °C) and allow it to cool slowly to form pure white crystals.[3]

  • Cause 2: Insufficient Reaction Time or Temperature. While low temperature is key for selectivity, the reaction may proceed slowly.

    • Solution: Monitor the reaction closely with TLC. If the reaction stalls at 0 °C after a few hours, consider letting it warm slowly to room temperature. However, be aware this increases the risk of side products.[5]

  • Cause 3: Reagent Stoichiometry. Using a strict 1:1 stoichiometry of NBS to 2-aminoquinoline might result in incomplete conversion if any NBS has degraded.

    • Solution: A slight excess of NBS (e.g., 1.05 to 1.1 equivalents) can help drive the reaction to completion. However, exceeding this can lead to the formation of dibrominated products.[6]

  • Cause 4: Product Loss During Workup. The product, this compound, is a moderately polar compound and can have some solubility in the aqueous phase, especially if the pH is acidic.

    • Solution: Ensure the aqueous layer is neutral or slightly basic before extraction. Perform multiple extractions with your organic solvent (e.g., 3x with DCM or Ethyl Acetate) to maximize recovery from the aqueous phase.

Issue 2: Formation of Multiple Products (Poor Selectivity)

Q: My TLC plate or crude NMR shows multiple spots/peaks. I suspect I've formed isomers or over-brominated products.

A: This is the most common challenge in this synthesis due to the high activation provided by the amino group.

  • Cause 1: Over-Bromination (Dibromination). The primary side product is often 2,X-dibromoquinolin-3-amine. The strong activating effect of the -NH₂ group makes the product, this compound, susceptible to a second bromination.[7][8]

    • Solution 1: Strict Temperature Control. The most critical parameter is temperature. Maintain the reaction at 0 °C or even lower (e.g., -10 °C) to reduce the rate of the second bromination, which typically has a higher activation energy than the first.

    • Solution 2: Control NBS Stoichiometry. Do not use a large excess of NBS. Start with 1.0 equivalent and only increase slightly if conversion is an issue. Adding the NBS in small portions over a longer period is also effective.[6]

  • Cause 2: Use of a Harsher Brominating Agent. Using liquid bromine (Br₂) instead of NBS will almost certainly lead to a mixture of mono- and di-brominated products due to its higher reactivity.[5][7]

    • Solution: Unless you are specifically trying to synthesize poly-brominated quinolines, NBS is the superior reagent for controlled monobromination of highly activated systems like 2-aminoquinoline.[1][9]

Issue 3: Purification Difficulties

Q: I'm struggling to separate my product from the starting material and a major byproduct during column chromatography.

A: This often occurs when the reaction has not gone to completion and has also produced the dibrominated side product. These three compounds can have close Rf values.

  • Cause 1: Similar Polarity of Components. 2-aminoquinoline (starting material), this compound (product), and the dibromo- side product have similar functional groups, leading to overlapping spots on a TLC plate.

    • Solution 1: Optimize Your Chromatography. Use a shallow gradient during column chromatography. Start with a low polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate) and increase the polarity very slowly. Sometimes, switching the solvent system (e.g., to DCM/Methanol) can improve separation.

    • Solution 2: Recrystallization. If the crude product is a solid, recrystallization can be a powerful purification tool, especially on a larger scale where chromatography is less practical.[10] Experiment with different solvent systems (e.g., Ethanol/Water, Toluene/Hexanes). The desired product may selectively crystallize out, leaving impurities in the mother liquor.

    • Solution 3: Salt Formation & Extraction. As a last resort, you can sometimes exploit the basicity of the amino groups. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The compounds will protonate and move to the aqueous layer. Then, by slowly basifying the aqueous layer and extracting at different pH values, you may be able to achieve some separation, although this is often difficult.

Visualized Workflow & Mechanism

General Synthesis Workflow

The following diagram outlines the key stages of the synthesis, from initial setup to the final purified product.

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve 2-Aminoquinoline in Anhydrous Solvent B 2. Cool to 0 °C A->B C 3. Add NBS (1.05 eq) Portion-wise B->C D 4. Stir & Monitor by TLC C->D E 5. Quench with Na₂S₂O₃ (aq) D->E F 6. Aqueous Workup (NaHCO₃, Brine) E->F G 7. Dry Organic Layer (Na₂SO₄) F->G H 8. Concentrate Under Reduced Pressure G->H I 9. Column Chromatography or Recrystallization H->I J 10. Pure this compound I->J

Caption: Simplified mechanism of electrophilic bromination at the C3 position.

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for this reaction? A: Aprotic, non-polar, or moderately polar solvents are generally preferred. Dichloromethane (DCM) and chloroform are excellent choices as they readily dissolve the starting material and are inert under the reaction conditions. Acetonitrile is also a viable option. [8]Avoid protic solvents like alcohols, as they can react with NBS.

Q2: Can I use bromine (Br₂) instead of NBS? A: While possible, it is not recommended for achieving a high yield of the mono-brominated product. Br₂ is a much more reactive brominating agent and typically leads to a mixture of 5-bromo, 7-bromo, and 5,7-dibromo derivatives, especially with highly activated rings like aminoquinolines. [7][11]NBS provides a slow, steady source of electrophilic bromine, which is crucial for selectivity. [9] Q3: How critical is the "inert atmosphere" requirement? A: While this reaction is not extremely sensitive to air, using an inert atmosphere (like nitrogen or argon) is good laboratory practice. It prevents potential side reactions with atmospheric moisture, especially if you are using very dry solvents and reagents, ensuring reproducibility.

Q4: I need to perform this reaction on a multi-gram scale. What should I consider? A: Scaling up requires careful attention to heat management. The reaction is exothermic, and on a larger scale, it's harder to dissipate the heat.

  • Heat Transfer: Use a flask that allows for efficient stirring and a larger surface area for cooling. A mechanical stirrer is recommended over a magnetic stir bar.

  • Reagent Addition: Add the NBS even more slowly, possibly as a solution in the reaction solvent, via an addition funnel to maintain temperature control.

  • Purification: Column chromatography becomes impractical at a large scale. Developing a robust recrystallization procedure for purification will be essential for achieving high purity and yield efficiently. [10] Q5: My crude product is a dark oil or tar. Is it salvageable? A: Dark, tarry materials often result from polymerization or extensive degradation, which can happen if the reaction temperature gets too high or if the reaction is left for too long. Try to dissolve a small amount in a suitable solvent (like DCM or ethyl acetate) and analyze it by TLC. If you see a distinct spot corresponding to the product, you may be able to salvage some of it via chromatography, though yields will likely be low. The best course of action is to repeat the reaction with stricter temperature control.

Optimization Parameters Summary

The following table summarizes key parameters and their expected impact on the synthesis, providing a quick reference for optimizing your reaction.

ParameterRecommended ConditionRationale & Expected OutcomePotential Pitfall
Brominating Agent N-Bromosuccinimide (NBS)Provides slow, controlled release of Br⁺, maximizing selectivity for C3 monobromination. [1][9]Decomposes over time; use fresh or recrystallized reagent. [3]
Stoichiometry 1.0 - 1.1 equivalents of NBSEnsures complete conversion of starting material without significant over-bromination. [6]>1.2 equivalents will likely lead to dibrominated byproducts.
Temperature 0 °C to -10 °CSlows the reaction rate, significantly improving selectivity by disfavoring the second bromination.Reaction may be slow or stall; requires careful TLC monitoring.
Solvent Anhydrous DCM or ChloroformAprotic and inert; provides good solubility for reagents without interfering with the reaction.Must be anhydrous to prevent NBS decomposition.
Reaction Time 1 - 4 hours (TLC Monitored)Running the reaction only until the starting material is consumed minimizes byproduct formation.Over-running the reaction can lead to product degradation or dibromination.
Purification Column Chromatography / RecrystallizationEffective for removing starting material and polar/non-polar impurities. [12]May require careful solvent gradient optimization for closely-eluting spots.

References

  • ResearchGate. Synthesis of 2-amino-3-bromoquinolines and 3-aryl-2-aminoquinolines. Available from: [Link].

  • ResearchGate. Optimization for the bromination step. Available from: [Link].

  • Wikipedia. N-Bromosuccinimide. Available from: [Link].

  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link].

  • Beilstein Journals. Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Available from: [Link].

  • ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. (i).... Available from: [Link].

  • Common Organic Chemistry. Bromination - Common Conditions. Available from: [Link].

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. Available from: [Link].

  • Reddit. Synthesis - General tips for improving yield? : r/chemistry. Available from: [Link].

  • National Institutes of Health. Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Available from: [Link].

  • ResearchGate. Synthesis of 2‐aminoquinolines via three‐component reaction. Available from: [Link].

  • ResearchGate. (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available from: [Link].

  • Royal Society of Chemistry. One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Available from: [Link].

  • Beilstein Journals. Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Available from: [Link].

  • ResearchGate. Scheme 1: Methods for the C5-selective bromination of 8-aminoquinoline amides. Available from: [Link].

  • LookChem. This compound CAS NO.17127-83-2. Available from: [Link].

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: [Link].

  • National Institutes of Health. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available from: [Link].

  • ResearchGate. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: [Link].

  • Chemistry LibreTexts. 24.6: Synthesis of Amines. Available from: [Link].

  • Google Patents. JP2001322979A - Method for producing 3-bromoquinoline.
  • Reddit. Troubleshooting the synthesis of BINOL derivatives : r/Chempros. Available from: [Link].

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available from: [Link].

  • ResearchGate. Synthesis and biological evaluation of newt[3][12][13]hiadiazepino[7,6-b]quinolin-2-amines as potent anti-microbial agents. Available from: [Link].

  • Organic Syntheses. 2-Bromoallylamine. Available from: [Link].

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Technical Support Center: Synthesis of 2-Bromoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Bromoquinolin-3-amine. This valuable synthetic intermediate is a cornerstone for the development of various pharmaceutical agents and functional materials. However, its synthesis is not without challenges, often plagued by competing reaction pathways that lead to significant side product formation. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate these complexities. We will explore the common synthetic routes, dissect the mechanistic origins of key side reactions, and provide validated, field-proven troubleshooting strategies to optimize your synthesis for yield, purity, and reproducibility.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, reflecting the most common issues encountered in the laboratory. We will focus on two predominant synthetic strategies: the Nitro-Reduction Pathway and the Nitrile-Hofmann Pathway .

Section 1: Troubleshooting the Nitro-Reduction Pathway

This synthetic approach typically begins with a 2-chloro-3-nitroquinoline precursor, which undergoes reduction of the nitro group, followed by a halogen exchange or a related transformation to install the bromine at the C-2 position. The reduction step is notoriously problematic.

FAQ 1.1: My primary byproduct during the reduction of 2-chloro-3-nitroquinoline is 3-aminoquinoline. Why am I losing the C-2 chlorine atom?

This is a classic case of unintended hydrodehalogenation (or reductive dechlorination), a common side reaction when reducing nitroarenes that also bear halide substituents.

Causality: The catalytic hydrogenation conditions required to reduce the nitro group are often harsh enough to cleave the carbon-chlorine bond. Catalysts like Palladium on Carbon (Pd/C) are particularly aggressive in this regard. The mechanism involves oxidative addition of the C-Cl bond to the palladium surface, followed by hydrogenolysis.

Troubleshooting & Optimization:

  • Catalyst Selection: Avoid highly active hydrogenation catalysts like Pd/C when possible. Tin(II) chloride (SnCl₂) in acidic media (e.g., concentrated HCl) is a classic and effective chemoselective method for reducing nitro groups in the presence of aryl halides.[1][2] Iron powder in acetic acid or ammonium chloride is another viable, milder alternative.[1]

  • Control of Hydrogen Source: If using catalytic hydrogenation, switching from H₂ gas to a transfer hydrogenation reagent like ammonium formate or hydrazine can sometimes mitigate hydrodehalogenation by providing a milder source of hydrogen.[1]

  • Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS. Over-running the reaction significantly increases the risk of hydrodehalogenation.

Reducing Agent Typical Conditions Propensity for Hydrodehalogenation Notes
H₂ / Pd/C RT to 50°C, 1-5 atm H₂HighVery efficient for nitro reduction but often leads to C-Cl cleavage.
SnCl₂·2H₂O HCl, EtOH, 50-70°CLowExcellent chemoselectivity. The standard choice to avoid this side reaction.
Fe Powder AcOH or NH₄Cl, H₂O/EtOHLow to ModerateInexpensive and effective, though workup can be cumbersome.
Sodium Dithionite H₂O/THFLowA mild reducing agent, but stoichiometry must be carefully controlled.
Diagram 1: Competing Pathways in Nitro Group Reduction

G A 2-Chloro-3-nitroquinoline B Desired Pathway: Chemoselective Nitro Reduction A->B Reagents: SnCl₂, Fe/AcOH D Side Reaction: Reductive Dechlorination A->D Reagents: H₂, Pd/C F Side Reaction: Incomplete Reduction A->F Insufficient Reagent/Time C 2-Chloro-3-aminoquinoline (Desired Product) B->C E 3-Aminoquinoline (Byproduct) D->E G 2-Chloro-3-hydroxylaminoquinoline (Intermediate/Byproduct) F->G

Caption: Key reaction pathways in the reduction of 2-chloro-3-nitroquinoline.

FAQ 1.2: The reaction stalls, and I've isolated a stable intermediate. What is it?

Incomplete reduction of a nitro group can lead to the formation of stable intermediates like the corresponding nitroso or hydroxylamine derivatives.[1][3]

Causality: The reduction of an aromatic nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a six-electron process that proceeds through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates. If the reducing agent is depleted or not sufficiently reactive, the reaction can stop at the hydroxylamine stage.

Troubleshooting & Optimization:

  • Stoichiometry: Ensure at least 3 equivalents of your reducing agent (e.g., SnCl₂) are used. It is often wise to use a slight excess (e.g., 3.5-4 equivalents) to drive the reaction to completion.

  • Temperature: If the reaction is sluggish at lower temperatures, a modest increase (e.g., from 50°C to 70°C) can often be sufficient to push the hydroxylamine intermediate to the desired amine.

  • Acid Concentration: When using metal-in-acid reductions, maintaining a sufficiently acidic environment is crucial for the final reduction step.

Section 2: Troubleshooting the Nitrile-Hofmann Pathway

This pathway is an elegant alternative that often starts with 2-chloroquinoline-3-carbonitrile. The key steps are the selective hydrolysis of the nitrile to a primary amide, followed by a Hofmann rearrangement to furnish the 3-amino group.[4][5]

FAQ 2.1: My nitrile hydrolysis yields the carboxylic acid, not the desired primary amide. How do I prevent over-hydrolysis?

This is the most common failure mode in this step. Primary amides are themselves susceptible to hydrolysis under the same conditions (acidic or basic) used to hydrate the nitrile.[6][7]

Causality: Harsh conditions, such as refluxing in concentrated HCl or strong NaOH, will inevitably hydrolyze the intermediate amide to the more thermodynamically stable carboxylate/carboxylic acid.[7][8]

Troubleshooting & Optimization:

  • Milder Reagents: The use of alkaline hydrogen peroxide is a highly effective method for selectively converting nitriles to primary amides with minimal over-hydrolysis. A common system is H₂O₂ with a base like NaOH or KOH in a solvent like ethanol or DMSO.[9]

  • Controlled Acid Hydrolysis: Using concentrated sulfuric acid at a strictly controlled, lower temperature (e.g., 0-25°C) can sometimes allow for the isolation of the amide, as the initial hydration of the nitrile is often faster than the subsequent hydrolysis of the amide under these conditions.

  • Reaction Monitoring: This is a reaction that must be stopped as soon as the starting nitrile is consumed to prevent the secondary hydrolysis of the product.

Hydrolysis Method Typical Conditions Selectivity for Amide Common Side Products
Conc. HCl, Reflux 12M HCl, 100°CVery LowCarboxylic acid, 2-hydroxy-acid
NaOH, Reflux 6M NaOH, 100°CVery LowCarboxylate salt, 2-hydroxy-carboxylate
H₂O₂ / NaOH 30% H₂O₂, 1M NaOH, EtOH, 40-50°CHighUnreacted nitrile
Conc. H₂SO₄ 98% H₂SO₄, 0-25°CModerate to HighCarboxylic acid (if warmed/prolonged)
Diagram 2: Hydrolysis Pathways of 2-Chloroquinoline-3-carbonitrile

G cluster_0 cluster_1 A 2-Chloroquinoline-3-carbonitrile B 2-Chloroquinoline-3-carboxamide (Desired Product) A->B Mild Conditions (H₂O₂ / Base) C 2-Chloroquinoline-3-carboxylic Acid (Over-hydrolysis Byproduct) A->C Harsh Conditions (Conc. Acid/Base, Heat) D 2-Hydroxyquinoline-3-carboxamide (SNAr Byproduct) A->D Strong Base (e.g., NaOH, Heat) via SNAr B->C Harsh Conditions (Conc. Acid/Base, Heat)

Caption: Product distribution based on nitrile hydrolysis conditions.

FAQ 2.2: During the Hofmann rearrangement, I'm getting low yields and a significant amount of 2-hydroxy (quinolinone) byproduct. What is causing this?

The classic Hofmann rearrangement conditions involve bromine and a strong base like sodium hydroxide.[4][5] The 2-chloroquinoline system is highly susceptible to nucleophilic aromatic substitution (SₙAr) by the hydroxide ion, especially at elevated temperatures.

Causality: The electron-withdrawing nature of the quinoline nitrogen and the C-3 substituent activates the C-2 position towards nucleophilic attack. Hot, concentrated NaOH will readily displace the chloride to form the corresponding 2-hydroxyquinoline, also known as a quinolin-2-one, which is often insoluble and precipitates from the reaction.

Troubleshooting & Optimization:

  • Alternative Reagents: Use a non-hydroxide base system if possible. While less common, exploring phase-transfer conditions might offer a milder approach.

  • Temperature Control: Keep the reaction temperature as low as possible. The initial N-bromination can often be performed at 0-5°C. The subsequent rearrangement step may require gentle warming, but prolonged heating should be avoided.

  • Alternative Rearrangements: Consider a Curtius Rearrangement . This involves converting the 2-chloroquinoline-3-carboxylic acid (the byproduct from FAQ 2.1) into an acyl azide, which then rearranges to an isocyanate upon heating and can be hydrolyzed to the desired amine.[2] This pathway avoids the use of strong bases altogether, thus preventing the SₙAr side reaction.

Section 3: General Purification & Characterization

FAQ 3.1: My final this compound product is impure. How can I distinguish it from the 2-chloro analog or the hydrodehalogenated byproduct?

Mass spectrometry is the most definitive tool for identifying these common impurities.

  • This compound (Desired): Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two molecular ion peaks [M]⁺ and [M+2]⁺ of nearly equal intensity. (MW: ~223/225 g/mol ).

  • 2-Chloroquinolin-3-amine (Impurity): Look for the chlorine isotopic pattern (³⁵Cl and ³⁷Cl are in an approximate 3:1 ratio), resulting in two molecular ion peaks [M]⁺ and [M+2]⁺ with a 3:1 intensity ratio. (MW: ~178/180 g/mol ).

  • 3-Aminoquinoline (Impurity): Will show a single major molecular ion peak [M]⁺ with no halogen pattern. (MW: ~144 g/mol ).

For purification, column chromatography on silica gel is generally effective. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity is recommended to separate the less polar hydrodehalogenated byproduct from the more polar halogenated products.

Appendix A: Selected Experimental Protocols

Protocol 1: Chemoselective Reduction of 2-Chloro-3-nitroquinoline
  • To a stirred solution of 2-chloro-3-nitroquinoline (1.0 eq) in ethanol (10 mL per gram of starting material) in a round-bottom flask, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq).

  • Carefully add concentrated hydrochloric acid (5 mL per gram of starting material) dropwise. The reaction is exothermic.

  • Heat the mixture to 70°C and stir for 2-4 hours, monitoring by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is consumed.

  • Cool the reaction to room temperature and pour it slowly onto crushed ice.

  • Basify the mixture to pH 8-9 by the slow addition of a cold, concentrated solution of sodium hydroxide or sodium carbonate.

  • Extract the aqueous slurry with ethyl acetate (3 x volume of reaction).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-3-aminoquinoline.

Protocol 2: Selective Hydrolysis of 2-Chloroquinoline-3-carbonitrile to the Amide
  • Dissolve 2-chloroquinoline-3-carbonitrile (1.0 eq) in ethanol or DMSO (15 mL per gram).

  • Add 1M sodium hydroxide solution (2.0 eq) and cool the mixture to 10-15°C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (3.0 eq) dropwise, ensuring the internal temperature does not exceed 40°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring carefully by TLC for the disappearance of the starting nitrile.

  • Once complete, pour the reaction mixture into cold water. The product, 2-chloroquinoline-3-carboxamide, will often precipitate.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

References

  • Mekheimer, R. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

  • van der Plas, H. C., et al. (1970). Reactivity of derivatives of 3‐bromo‐l, 5‐naphthyridine and 3‐bromoquinoline towards potassium amide in liquid ammonia. Recueil des Travaux Chimiques des Pays-Bas. (Note: URL from search result is a PDF request link on ResearchGate). Available at: [Link]

  • Mekheimer, R., et al. (2009). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Semantic Scholar. Available at: [Link]

  • Gouda, M. A., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. Available at: [Link]

  • Bradford, R. H., & Allen, C. F. H. (1947). Some reactions of 2‐bromo‐ and 3‐bromoquinolines. Journal of the American Chemical Society. (Note: URL from search result is a PDF request link on ResearchGate). Available at: [Link]

  • El-Sayed, M. A.-A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

  • PharmD Guru (n.d.). HOFMANN REARRANGEMENT. Educational Resource. Available at: [Link]

  • Wikipedia (n.d.). Hofmann rearrangement. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • El-Gendy, A. A. M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

  • Abdel-Hafez, S. H. (2020). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). ResearchGate. Available at: [Link]

  • Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]

  • Bakr, M. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

  • Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Available at: [Link]

  • Schenzle, A., et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology. Available at: [Link]

  • Chemistry Steps (n.d.). Converting Nitriles to Amides. Educational Resource. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Nitrile to Amide - Common Conditions. Reaction Conditions. Available at: [Link]

  • Unknown Author (n.d.). Rearrangement Reactions. SlideShare Presentation. Available at: [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 2-Bromoquinoline. PubChem Compound Database. Available at: [Link]

  • LibreTexts Chemistry (2020). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • LibreTexts Chemistry (2024). 24.6: Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia (n.d.). Reduction of nitro compounds. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Kareem, A. (2021). Amines: Synthesis and Reactions. Al-Mustansiriyah University, College of Pharmacy. Available at: [Link]

  • OpenStax (2023). 24.6 Synthesis of Amines. OpenStax Organic Chemistry. Available at: [Link]

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Technical Support Center: Purification of 2-Bromoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and process development scientists working with 2-Bromoquinolin-3-amine. It provides a series of troubleshooting steps and detailed protocols in a question-and-answer format to address common purification challenges, ensuring the isolation of high-purity material essential for downstream applications.

Frequently Asked Questions & Troubleshooting Guides

Q1: What are the common impurities found in crude this compound?

Answer: The impurity profile of your crude this compound is highly dependent on its synthetic route. Common methods include the bromination of 3-aminoquinoline or the amination of a di-halo quinoline precursor.

Potential impurities may include:

  • Unreacted Starting Materials: Residual 3-aminoquinoline or 2,3-dihaloquinoline.

  • Over-brominated Species: Such as dibromo- or tribromo-quinolinamine derivatives, which can form if bromination conditions are not carefully controlled.[1]

  • Regioisomers: Bromination at other positions on the quinoline ring system.

  • Hydrolysis Products: If the reaction is worked up under harsh aqueous conditions, conversion to the corresponding hydroxyquinoline may occur.

  • Reagents and Catalysts: Residual catalysts (e.g., palladium from a cross-coupling reaction) or reagents from the workup.[2]

Identifying the likely impurities based on your synthesis is the first step in selecting an appropriate purification strategy.

Q2: How can I quickly assess the purity of my sample and choose a purification method?

Answer: Thin-Layer Chromatography (TLC) is the most effective initial technique for purity assessment. Due to its quinoline core, this compound is UV-active, making it easy to visualize on TLC plates with a UV lamp (254 nm).

Recommended TLC Protocol:

  • Stationary Phase: Standard silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount of your crude material in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Eluent System: Start with a nonpolar/polar mixture. A good starting point is 30-50% ethyl acetate in hexanes.

  • Visualization: View the developed plate under a UV lamp. A pure compound should ideally show a single spot. Impurities will appear as additional spots with different Rf values.

The TLC results will guide your choice of purification method as illustrated in the workflow diagram below.

Purification_Workflow crude Crude this compound tlc Assess Purity via TLC crude->tlc recryst Recrystallization tlc->recryst Single major spot Minor baseline or solvent-front impurities col_chrom Column Chromatography tlc->col_chrom Multiple spots with close Rf values or streaking acid_base Acid-Base Extraction tlc->acid_base Primarily non-basic impurities present pure Pure Product (>98%) recryst->pure col_chrom->pure acid_base->pure AcidBase_Extraction start Organic Layer (DCM) Crude Mixture: • Product (R-NH₂) • Neutral Impurity Aqueous Layer (H₂O) (empty) step1 Add 1M HCl (aq) Shake & Separate start->step1 middle Organic Layer (DCM) • Neutral Impurity Aqueous Layer (H₂O) • Product Salt (R-NH₃⁺Cl⁻) step1->middle step2 Separate Layers To Aqueous Layer, add 2M NaOH (aq) Extract with fresh DCM middle->step2 finish Organic Layer (DCM) • Pure Product (R-NH₂) Aqueous Layer (H₂O) • NaCl step2->finish

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Technical Support Center: Optimizing Reaction Conditions for 2-Bromoquinolin-3-amine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-bromoquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this versatile building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your synthetic endeavors.

Introduction: The Unique Reactivity of this compound

This compound is a valuable scaffold in medicinal chemistry, offering two key points for diversification: the bromine atom at the C-2 position, which is amenable to various palladium-catalyzed cross-coupling reactions, and the primary amino group at the C-3 position, which can be readily acylated, sulfonylated, or alkylated. The close proximity of these two functional groups creates a unique electronic and steric environment that can influence reactivity, sometimes leading to unexpected outcomes. Understanding these nuances is critical for successful derivatization.

The electron-donating amino group at the C-3 position can modulate the reactivity of the C-2 bromine in cross-coupling reactions. This electronic effect can be advantageous but may also necessitate careful optimization of catalyst systems to avoid side reactions. This guide will walk you through the key considerations for achieving high yields and purity in your derivatization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The most common derivatization strategies for this compound involve:

  • Palladium-catalyzed cross-coupling reactions at the C-2 position, such as Suzuki-Miyaura coupling (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation).[1][2][3]

  • N-functionalization of the primary amino group at the C-3 position, including N-acylation and N-sulfonylation.[4][5][6]

Q2: I am observing low yields in my Suzuki-Miyaura coupling of this compound. What are the likely causes?

A2: Low yields in Suzuki-Miyaura couplings of haloquinolines can often be attributed to several factors. A systematic approach to troubleshooting is recommended, starting with the integrity of your reagents, ensuring a truly inert atmosphere, and, most critically, the combination of catalyst, ligand, and base.[7] Boronic acids, in particular, can be prone to degradation.[7]

Q3: Can the amino group at the C-3 position interfere with palladium-catalyzed cross-coupling at the C-2 position?

A3: Yes, the C-3 amino group can influence the reaction. It can act as a coordinating ligand to the palladium center, which might lead to catalyst inhibition. This is a common issue with heteroaryl substrates containing coordinating groups.[7] Careful selection of a bulky, electron-rich phosphine ligand can often mitigate this issue by favoring the desired catalytic cycle.

Q4: What is the best approach to purify the derivatives of this compound?

A4: Purification of this compound derivatives typically involves standard chromatographic techniques. Flash column chromatography on silica gel is a common and effective method.[8] The choice of eluent will depend on the polarity of the synthesized derivative. For basic compounds, adding a small amount of triethylamine to the eluent system can improve peak shape and prevent streaking on the silica gel. In some cases, recrystallization can also be an effective purification method.

Q5: When performing N-acylation or N-sulfonylation, do I need to protect the quinoline nitrogen?

A5: Generally, for N-acylation or N-sulfonylation of the 3-amino group under standard conditions (e.g., using an acyl chloride or sulfonyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine), protection of the quinoline nitrogen is not necessary. The exocyclic primary amine is significantly more nucleophilic than the endocyclic nitrogen and will react preferentially.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This guide focuses on troubleshooting Suzuki-Miyaura and Buchwald-Hartwig reactions, the most common cross-coupling methods used for derivatizing the C-2 position of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion Catalyst Inactivity: Oxygen can deactivate the Pd(0) catalyst. The active catalyst may not be forming efficiently from the precatalyst.[7]- Ensure rigorous inert conditions: Degas all solvents thoroughly (e.g., by sparging with argon for 20-30 minutes or using freeze-pump-thaw cycles). Assemble the reaction under a positive pressure of an inert gas.[7] - Pre-catalyst activation: If using a Pd(II) source like Pd(OAc)₂, pre-stirring the precatalyst and ligand in the solvent for a few minutes before adding other reagents can facilitate the formation of the active Pd(0) species.
Inappropriate Ligand: The ligand may not be suitable for the specific substrate, leading to slow oxidative addition or reductive elimination.- Screen bulky, electron-rich phosphine ligands: For heteroaromatic substrates, ligands like SPhos, XPhos, or RuPhos are often effective.[9] These ligands can accelerate the key steps in the catalytic cycle and may mitigate catalyst inhibition by the 3-amino group.
Incorrect Base: The strength and nature of the base are crucial for the transmetalation step in Suzuki coupling and for the deprotonation of the amine in Buchwald-Hartwig amination.- Suzuki: Start with a moderately strong base like K₂CO₃ or K₃PO₄. For sensitive substrates, consider milder bases like Cs₂CO₃.[7] - Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are typically required.[8]
Low Reaction Temperature: Insufficient thermal energy can lead to a sluggish reaction.- Increase temperature: Most cross-coupling reactions require heating, typically between 80-110 °C. Monitor for potential decomposition at higher temperatures.
Significant Side Product Formation Dehalogenation (Hydrodehalogenation): Replacement of the bromine atom with hydrogen.- Choose the right ligand: Some ligands are more prone to promoting β-hydride elimination, which can lead to dehalogenation. Screening different ligands can help. - Use a less coordinating solvent: Solvents like toluene or dioxane are often preferred over more coordinating solvents like THF.
Homocoupling of Boronic Acid (Suzuki): The boronic acid coupling with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[7]- Rigorous degassing: Ensure all oxygen is removed from the reaction mixture.[7] - Stoichiometry control: Using a slight excess of the this compound (e.g., 1.05 equivalents) relative to the boronic acid can sometimes suppress homocoupling.
Protodeboronation of Boronic Acid (Suzuki): The boronic acid group is replaced by a hydrogen atom before it can participate in the cross-coupling.- Use fresh, high-purity boronic acid: Boronic acids can degrade over time. - Consider boronic esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.
Logical Workflow for Troubleshooting Low Yields in Cross-Coupling

G start Low Yield Observed reagent_check 1. Check Reagent Quality (Haloquinoline, Boronic Acid/Amine, Solvent Purity) start->reagent_check inert_check 2. Verify Inert Atmosphere (Degassing, N2/Ar Purge) reagent_check->inert_check catalyst_screen 3. Screen Catalyst System (Ligand, Base, Pd Source) inert_check->catalyst_screen temp_screen 4. Optimize Temperature & Time catalyst_screen->temp_screen success Improved Yield temp_screen->success

Caption: Troubleshooting workflow for low-yield Pd-catalyzed quinoline cross-coupling.[7]

Detailed Experimental Protocols

The following protocols are generalized starting points and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the C-C bond formation at the C-2 position.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction Execution cluster_2 Work-up and Purification setup1 1. Add solids to Schlenk flask: - this compound (1.0 equiv) - Arylboronic acid (1.2 equiv) - Pd catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%) - Base (e.g., K2CO3, 2.0 equiv) setup2 2. Evacuate and backfill with Ar/N2 (3x) reagents 3. Add degassed solvent (e.g., Dioxane/H2O) via syringe setup2->reagents reaction 4. Heat with stirring (80-100 °C) Monitor by TLC/LC-MS reagents->reaction workup 5. Cool, dilute with organic solvent, wash with H2O and brine reaction->workup purify 6. Dry, concentrate, and purify (Column Chromatography) workup->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for C-N bond formation at the C-2 position.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add to an oven-dried Schlenk tube: this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 equiv.).[8]

  • Inert Atmosphere: Seal the tube with a septum. If not in a glovebox, evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add the amine coupling partner (1.1-1.2 equiv.) and anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: N-Acylation of this compound

This protocol describes the formation of an amide bond at the C-3 amino group.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or pyridine in a round-bottom flask. Add a non-nucleophilic base like triethylamine (1.5-2.0 equiv.) if using a non-basic solvent like DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (1.1 equiv.) dropwise with stirring.[10]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding water. If using DCM, separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. If pyridine was used as the solvent, remove it under reduced pressure and then perform an aqueous workup.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography or recrystallization.[11]

Note on Stoichiometry: When reacting an amine with an acid chloride, two equivalents of the amine are sometimes used; one acts as the nucleophile and the second as a base to neutralize the HCl byproduct.[12] Using an alternative base like triethylamine or pyridine avoids the need for excess of the primary amine.

Protocol 4: N-Sulfonylation of this compound

This protocol details the formation of a sulfonamide at the C-3 amino group.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in pyridine or a mixture of DCM and triethylamine (1.5 equiv.).[11]

  • Reagent Addition: Cool the mixture to 0 °C. Add the desired sulfonyl chloride (1.1 equiv.) portion-wise to the solution.[11]

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor its progress by TLC.

  • Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.[11]

  • Purification: Evaporate the solvent and purify the residue by column chromatography or recrystallization.[11]

References

  • reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]

  • N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. ResearchGate. Available at: [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]

  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. National Institutes of Health. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function. National Institutes of Health. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]

  • An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. MDPI. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Chemistry LibreTexts. Available at: [Link]

  • Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. Cambridge Open Engage. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2)–H/C(sp3). ACS Publications. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Institutes of Health. Available at: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]

  • N-Acylation in Combinatorial Chemistry. ResearchGate. Available at: [Link]

  • Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. The Mirica Group - University of Illinois. Available at: [Link]

  • Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C–H Bond Activation Using Cyano as Directing Group. ACS Publications. Available at: [Link]

  • Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC. ResearchGate. Available at: [Link]

  • N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). ResearchGate. Available at: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]

  • The Chemistry of Quinolines. ACS Publications. Available at: [Link]

  • Why do we take two moles of amines in the reaction of amine with an acid chloride? Stack Exchange. Available at: [Link]

  • a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... ResearchGate. Available at: [Link]

  • Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives. ResearchGate. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in 2-Bromoquinolin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-bromoquinolin-3-amine. This guide is designed to provide in-depth troubleshooting for common issues encountered during palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. As a key intermediate, the successful functionalization of this compound is often pivotal for the synthesis of novel therapeutics and functional materials. This resource, presented in a question-and-answer format, addresses specific challenges to help you navigate the complexities of your experimental work and improve reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I improve my yield?

Answer:

Low conversion in Suzuki-Miyaura couplings involving this compound can stem from several factors, often related to the unique electronic and steric properties of the substrate. The presence of the ortho-amino group can lead to catalyst inhibition or unwanted side reactions if not properly managed.

Potential Causes & Solutions:

  • Catalyst Inhibition by the Amino Group: The lone pair of electrons on the 3-amino group can coordinate to the palladium center, potentially inhibiting its catalytic activity. This chelation effect can stabilize the catalyst in an inactive state.

    • Troubleshooting:

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1] These ligands can promote the desired catalytic cycle and minimize inhibition.

      • Protecting the Amine: In particularly challenging cases, transient protection of the 3-amino group (e.g., as a pivaloyl or Boc amide) can be considered, though this adds extra synthetic steps.

  • Protodeboronation of the Boronic Acid: Boronic acids can be unstable under basic conditions, leading to the formation of the corresponding arene as a byproduct and reducing the amount of nucleophile available for cross-coupling.[2]

    • Troubleshooting:

      • Base Selection: Use a milder base such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or K₃PO₄, especially if the reaction requires prolonged heating.[3] Running the reaction in a biphasic system (e.g., toluene/water) can also help moderate the base concentration in the organic phase.

      • Boronic Esters: Consider using more stable boronic esters, such as pinacol esters, which are less prone to protodeboronation.

  • Suboptimal Reaction Conditions: The choice of catalyst, base, and solvent is critical for success.

    • Troubleshooting:

      • Catalyst Screening: If a standard catalyst like Pd(PPh₃)₄ is failing, screen a panel of modern palladium precatalysts (e.g., G3-XPhos, CataCXium A palladacycle) which are often more active for challenging substrates.[1]

      • Solvent Choice: Aprotic polar solvents like dioxane, 2-MeTHF, or DMF are often effective.[3][4] The solubility of all components is crucial for efficient reaction.

Experimental Protocol: Screening for Optimal Suzuki Coupling Conditions

  • Setup: In parallel reaction vials under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst/Ligand Addition: To each vial, add a different palladium catalyst/ligand system (e.g., Pd(OAc)₂, SPhos; Pd₂(dba)₃, XPhos; Pd(PPh₃)₄).

  • Solvent Addition: Add the degassed solvent to each vial.

  • Reaction: Heat the reactions to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS at regular intervals.

  • Analysis: Compare the conversion rates to identify the optimal conditions.

Issue 2: Inefficient Buchwald-Hartwig Amination

Question: I am trying to perform a Buchwald-Hartwig amination on this compound with a secondary amine, but the reaction is sluggish and gives a complex mixture of products. How can I troubleshoot this?

Answer:

The Buchwald-Hartwig amination of this compound can be challenging due to the potential for the substrate's amino group to compete as a nucleophile, leading to self-coupling or oligomerization. Additionally, the inherent reactivity of the C-Br bond at the 2-position of the quinoline ring is influenced by the adjacent amino group.

Potential Causes & Solutions:

  • Side Reactions Involving the 3-Amino Group: The primary amine on the quinoline ring can potentially react with another molecule of this compound, leading to dimer formation.

    • Troubleshooting:

      • Ligand Choice: Use bulky ligands that favor the coupling of the desired external amine over the sterically more hindered 3-amino group of another substrate molecule. Bidentate ligands like Xantphos can be effective in controlling selectivity.[5]

      • Reaction Temperature: Lowering the reaction temperature may help to disfavor the less reactive self-coupling pathway.

  • Catalyst Deactivation: Impurities in the starting materials or solvent can poison the palladium catalyst.

    • Troubleshooting:

      • Purity of Reagents: Ensure that the this compound, the coupling amine, and the solvent are of high purity and anhydrous. Degassing the solvent is crucial to remove oxygen, which can deactivate the Pd(0) catalyst.

      • Precatalysts: Use air-stable palladium precatalysts (e.g., G2, G3, or G4 Buchwald precatalysts) to ensure the consistent generation of the active Pd(0) species.[6]

  • Incorrect Base: The choice of base is critical and depends on the pKa of the amine nucleophile.

    • Troubleshooting:

      • Base Screening: For less acidic amines, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required. For more acidic nucleophiles (e.g., amides), a weaker base like K₂CO₃ or Cs₂CO₃ may be sufficient.[7]

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Pd Source G3-XPhos Precatalyst (1-3 mol%)High activity and stability for challenging substrates.
Ligand XPhosBulky, electron-rich ligand promoting reductive elimination.
Base NaOtBu or LHMDS (1.5-2.0 equiv)Strong base for deprotonation of a wide range of amines.
Solvent Toluene or Dioxane (anhydrous, degassed)Common solvents for this transformation.
Temperature 80-110 °CBalances reaction rate with potential for side reactions.
Issue 3: Low Yield in Sonogashira Coupling

Question: My Sonogashira coupling of this compound with a terminal alkyne is giving a low yield of the desired 3-amino-2-alkynylquinoline, and I observe significant amounts of homocoupled alkyne (Glaser coupling). What can I do to improve the outcome?

Answer:

Low yields in Sonogashira couplings are often due to a few common issues, particularly the homocoupling of the alkyne, which is catalyzed by the copper co-catalyst, and inefficient transmetalation to the palladium center. The presence of the amino group on your substrate can also play a role.

Potential Causes & Solutions:

  • Glaser Homocoupling: The copper(I) co-catalyst can promote the oxidative dimerization of the terminal alkyne, especially in the presence of oxygen.

    • Troubleshooting:

      • Rigorous Degassing: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.

      • Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed. These often require a higher catalyst loading or specific ligands but can completely eliminate the Glaser coupling side reaction.[8]

      • Amine Base: The choice of amine base is critical. A bulky amine like diisopropylethylamine (DIPEA) or triethylamine (TEA) can help suppress homocoupling.[9]

  • Poor Catalyst Performance: The catalyst system may not be optimal for this specific substrate.

    • Troubleshooting:

      • Catalyst and Ligand Screening: While Pd(PPh₃)₂Cl₂/CuI is a classic system, more modern catalysts may offer better performance. For the closely related 2-amino-3-bromopyridines, a system of Pd(CF₃COO)₂ with PPh₃ and CuI in DMF has been shown to be effective.[10]

      • Additive Effects: The addition of salts like tetrabutylammonium bromide (TBAB) can sometimes improve yields by facilitating the regeneration of the active palladium catalyst.

Optimized Conditions from a 2-Amino-3-Bromopyridine Analogue

A study on the Sonogashira coupling of 2-amino-3-bromopyridines, a close structural analogue of your substrate, identified the following optimal conditions which serve as an excellent starting point for your system.[10]

ParameterOptimal Condition
Catalyst Pd(CF₃COO)₂ (2.5 mol%)
Ligand PPh₃ (5.0 mol%)
Co-catalyst CuI (5.0 mol%)
Base Et₃N
Solvent DMF
Temperature 100 °C
Issue 4: Regioselectivity and Low Conversion in Heck Reactions

Question: I am attempting an intermolecular Heck reaction between this compound and an acrylate. I am getting a mixture of the α- and β-substituted products along with unreacted starting material. How can I improve the conversion and control the regioselectivity?

Answer:

The Heck reaction's regioselectivity is a well-known challenge and is influenced by electronic and steric factors, as well as the specific reaction pathway (neutral vs. cationic).[11][12] Low conversion suggests an issue with catalyst activity or stability at the required reaction temperatures.

Potential Causes & Solutions:

  • Mixture of Regioisomers: The formation of both linear (β) and branched (α) products is common, especially with monosubstituted alkenes that lack a strong directing group.

    • Troubleshooting:

      • Ligand Control: Bidentate phosphine ligands like dppf or BINAP can favor the formation of the linear product. The choice of ligand can significantly influence the regiochemical outcome.[13]

      • Reaction Conditions: The "cationic pathway," often promoted by the use of silver salts (e.g., Ag₃PO₄) as halide scavengers, can favor the formation of the branched isomer. Conversely, the "neutral pathway" typically yields the linear product.[12]

  • Low Conversion: High temperatures often required for Heck reactions can lead to catalyst decomposition.

    • Troubleshooting:

      • Catalyst Stability: Use more thermally stable catalysts, such as those based on N-heterocyclic carbenes (NHCs) or palladacycles.

      • Microwave Irradiation: Microwave heating can often accelerate the reaction at lower bulk temperatures, reducing the time for catalyst degradation.[2]

General Protocol for a Heck Reaction

  • Setup: In a sealed reaction tube, combine this compound (1.0 equiv), the alkene (1.2-1.5 equiv), the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (e.g., PPh₃ or dppf, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv) in an anhydrous, degassed solvent like DMF or NMP.

  • Reaction: Seal the tube and heat to 100-140 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Analysis: After cooling, dilute the reaction with water and extract with an organic solvent. Analyze the product mixture to determine the conversion and the ratio of regioisomers.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical flow for troubleshooting these common cross-coupling reactions.

Troubleshooting_Workflow cluster_suzuki Suzuki-Miyaura Troubleshooting cluster_buchwald Buchwald-Hartwig Troubleshooting S_Start Low Conversion S_Cause1 Catalyst Inhibition? S_Start->S_Cause1 S_Sol1 Screen Bulky Ligands (e.g., SPhos, XPhos) S_Cause1->S_Sol1 Yes S_Cause2 Protodeboronation? S_Cause1->S_Cause2 No S_End Improved Yield S_Sol1->S_End S_Sol2 Use Milder Base (K₂CO₃) or Boronic Ester S_Cause2->S_Sol2 Yes S_Cause3 Suboptimal Conditions? S_Cause2->S_Cause3 No S_Sol2->S_End S_Sol3 Screen Pd Precatalysts & Solvents (Dioxane, 2-MeTHF) S_Cause3->S_Sol3 S_Sol3->S_End B_Start Low Conversion/ Mixture B_Cause1 Self-Coupling? B_Start->B_Cause1 B_Sol1 Use Bulky/Bidentate Ligand (e.g., Xantphos) B_Cause1->B_Sol1 Yes B_Cause2 Catalyst Deactivation? B_Cause1->B_Cause2 No B_End Clean Conversion B_Sol1->B_End B_Sol2 Use Pure Reagents/ Pd Precatalyst B_Cause2->B_Sol2 Yes B_Cause3 Incorrect Base? B_Cause2->B_Cause3 No B_Sol2->B_End B_Sol3 Screen Bases (NaOtBu, LHMDS, K₂CO₃) B_Cause3->B_Sol3 B_Sol3->B_End

Caption: Troubleshooting workflows for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Cross_Coupling_Catalytic_Cycle cluster_side_reactions Common Side Reactions Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + R¹-Br Transmetal Transmetalation Intermediate OxAdd->Transmetal + R²-M Debromination Debromination (R¹-H) OxAdd->Debromination β-Hydride Elim. RedElim Reductive Elimination Precursor Transmetal->RedElim Isomerization Homocoupling Homocoupling (R²-R²) Transmetal->Homocoupling e.g., Glaser RedElim->Pd0 Product R¹-R² (Product) RedElim->Product

Sources

Preventing polyalkylation of the amino group in 2-Bromoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges with the selective functionalization of 2-Bromoquinolin-3-amine. Here, we address one of the most persistent issues in amine chemistry: preventing polyalkylation. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure you achieve clean, selective mono-alkylation of the C3-amino group.

Troubleshooting Guide: From Mixed Products to Pure Compound

This section is structured to address specific experimental failures. We diagnose the underlying chemical principles and provide actionable, field-proven solutions.

Question 1: "I performed a direct alkylation on this compound with an alkyl halide and ended up with a complex mixture. I see my desired mono-alkylated product, but also significant amounts of the di-alkylated species and unreacted starting material. How can I achieve selectivity?"

This is a classic and expected outcome when directly alkylating primary amines.[1][2][3] The root cause is an electronic one: the initial N-alkylation introduces an electron-donating alkyl group, which increases the electron density on the nitrogen atom. This makes the newly formed secondary amine product more nucleophilic than the primary amine starting material.[1] Consequently, it competes effectively for the remaining alkyl halide, leading to the formation of a di-alkylated tertiary amine, a phenomenon often called overalkylation.[1][4][5]

G cluster_0 Reaction Step 1 cluster_1 Reaction Step 2 (Competitive) SM This compound (Primary Amine) Desired Desired Mono-alkylated Product (Secondary Amine, More Nucleophilic) SM->Desired + R-X, Base (Desired Reaction) RX Alkyl Halide (R-X) Base Base Undesired Undesired Di-alkylated Product (Tertiary Amine) Desired->Undesired + R-X, Base (Undesired Overalkylation)

Caption: The competitive reaction pathway leading to polyalkylation.

The most robust method to enforce mono-alkylation is to temporarily "mask" the amine's reactivity. By replacing the reactive N-H proton with a protecting group, you can perform the alkylation on a less reactive intermediate and then remove the group to reveal the desired product.[6][7]

The Workflow:

  • Protect: Convert the primary amine to a derivative (e.g., a carbamate or sulfonamide) that has only one N-H site available for substitution or is rendered non-nucleophilic.

  • Alkylate: Deprotonate the protected amine with a suitable base and then introduce the alkyl halide.

  • Deprotect: Remove the protecting group under conditions that do not affect the rest of the molecule.

G Start Starting Material (this compound) Protect Step 1: Protect (e.g., with Boc₂O) Start->Protect Protected N-Boc Protected Amine Protect->Protected Alkylate Step 2: Alkylate (e.g., NaH, then R-X) Protected->Alkylate Alkylated N-Alkyl, N-Boc Intermediate Alkylate->Alkylated Deprotect Step 3: Deprotect (e.g., TFA or HCl) Alkylated->Deprotect Final Final Product (Mono-alkylated Amine) Deprotect->Final

Caption: A robust three-step workflow for selective mono-alkylation.

Experimental Protocol: Boc-Protection Strategy

  • Protection Step:

    • Dissolve this compound (1.0 eq) in Dichloromethane (DCM).

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and Triethylamine (TEA, 1.2 eq).

    • Stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Work up by washing with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo to yield the N-Boc protected amine.

  • Alkylation Step:

    • Under an inert atmosphere (N₂ or Ar), dissolve the N-Boc protected amine (1.0 eq) in anhydrous Dimethylformamide (DMF).

    • Cool the solution to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then add the alkyl halide (R-X, 1.1 eq) dropwise.

    • Let the reaction warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by adding saturated NH₄Cl solution. Extract with Ethyl Acetate, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.

  • Deprotection Step:

    • Dissolve the purified N-alkyl, N-Boc intermediate in DCM.

    • Add an excess of Trifluoroacetic acid (TFA, 5-10 eq) or bubble HCl gas through the solution.

    • Stir at room temperature for 1-2 hours until TLC shows complete removal of the Boc group.

    • Concentrate the solvent, re-dissolve the residue in a suitable solvent, and neutralize with a base (e.g., saturated NaHCO₃ solution) to obtain the free amine. Extract and purify as needed.

Question 2: "My substrate is sensitive to the harsh acidic or basic conditions required for deprotection. Are there milder alternatives to direct alkylation?"

Absolutely. When your molecule contains functional groups that are incompatible with strong acids (like TFA for Boc removal) or bases, you need to change the core strategy. Reductive amination is a powerful and significantly milder alternative that intrinsically avoids polyalkylation.[8][9]

This one-pot method involves the reaction of the amine with an aldehyde or ketone to form an imine (or iminium ion) intermediate, which is immediately reduced by a mild reducing agent present in the reaction mixture.[10][11] Overalkylation is not an issue because the secondary amine product is much less reactive towards forming another imine with the carbonyl compound compared to the starting primary amine.[9]

G Amine This compound Imine Imine / Iminium Ion Intermediate Amine->Imine + Carbonyl (Reversible) Carbonyl Aldehyde or Ketone (R-CHO or R₂C=O) Carbonyl->Imine Product Mono-alkylated Product Imine->Product + Reducing Agent (Irreversible Reduction) Reducer Mild Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

Caption: The reductive amination pathway avoids overalkylation.

Experimental Protocol: Reductive Amination

  • Dissolve this compound (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in a suitable solvent like Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Add a mild acid catalyst, such as acetic acid (0.1 eq), to facilitate imine formation.

  • Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. This reducing agent is particularly effective as it is mild enough not to reduce the starting carbonyl but is highly effective at reducing the intermediate iminium ion.[9]

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate), wash with brine, dry over anhydrous sulfate, and concentrate.

  • Purify via column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is polyalkylation such a persistent issue with aromatic amines?

The core issue lies in the electronic nature of the amino group and its product. The lone pair on the nitrogen of a primary amine makes it nucleophilic. After the first alkylation, the product is a secondary amine. Alkyl groups are electron-donating. This donation increases the electron density on the nitrogen, making the secondary amine a stronger nucleophile and often a stronger base than the primary amine it was made from.[1] This enhanced reactivity means it can react with the alkylating agent faster than the remaining starting material, leading to the "runaway" reaction.[1][3]

Q2: How do I select the right protecting group for my synthesis?

Choosing the correct protecting group depends on the overall synthetic route and the stability of other functional groups in your molecule. This is known as an "orthogonal strategy."[6] You must select a group that can be removed under conditions that leave all other parts of your molecule untouched.

Protecting Group Selection Guide

Protecting GroupAbbreviationIntroduction ReagentStabilityDeprotection ConditionsKey Advantage
tert-ButoxycarbonylBocBoc₂O, BaseStable to base, hydrogenolysis, weak nucleophiles[12]Strong Acid (TFA, HCl)[12]Very common, reliable, and easy to introduce.
BenzyloxycarbonylCbz or ZBenzyl ChloroformateStable to acid and baseCatalytic Hydrogenolysis (H₂, Pd/C)[13]Orthogonal to Boc; useful if acid/base sensitive groups are present.
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuStable to acid and hydrogenolysis[12]Base (e.g., Piperidine in DMF)[13]Orthogonal to both Boc and Cbz; ideal for complex syntheses.
p-ToluenesulfonylTosyl (Ts)Tosyl Chloride (TsCl), PyridineVery robust; stable to strong acid, base, and oxidantsStrong Reducing Agents (e.g., Na/NH₃) or very strong acidCreates a stable sulfonamide, significantly reduces nucleophilicity.

Q3: What are the main differences between direct alkylation, reductive amination, and a method like the Buchwald-Hartwig amination?

These three powerful methods achieve C-N bond formation but operate via fundamentally different mechanisms, making them suitable for different scenarios.

  • Direct Alkylation: An Sₙ2 reaction where the amine acts as a nucleophile attacking an alkyl halide.[4] It is simple but often unselective for primary amines due to overalkylation.[2]

  • Reductive Amination: A two-step, one-pot process involving imine/iminium ion formation followed by hydride reduction.[8] It is highly selective for mono-alkylation and uses carbonyl compounds as the alkyl source. It is not suitable for creating bonds to aromatic carbons.[9]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an amine and an aryl or vinyl halide/triflate.[14][15] This is the premier method for forming aryl-amine bonds (C(sp²)-N), not alkyl-amine bonds (C(sp³)-N). It would be the method of choice if you wanted to couple this compound with a boronic acid or another aryl halide, not an alkyl halide.[14][16]

References

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). RSC Publishing.
  • Synthesis of Secondary Amines via Self-Limiting Alkyl
  • Methods for mono‐selective N‐alkylation of amines using alcohols as...
  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry.
  • Arylamine synthesis by amination (alkyl
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Protective Groups. Organic Chemistry Portal.
  • Reductive amin
  • Protecting Agents. TCI Chemicals.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). PubMed.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Polyalkyl
  • Reductive Amin
  • Reductive Amination | Synthesis of Amines. (2025). YouTube.
  • Reductive Amin
  • Protecting Groups in Peptide Synthesis. Biosynth.
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts.
  • 24.6 Synthesis of Amines.
  • Synthesis of 6,8-Dibromoquinolin-3-amine: A Detailed Protocol for Drug Development Professionals. Benchchem.
  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal.
  • Amine alkyl
  • 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. (2024). Chemistry LibreTexts.
  • 2-Bromoquinoline synthesis. ChemicalBook.
  • Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines. PMC - NIH.
  • Alkyl
  • 20.05.1: Alkylation of Amines by Alkyl Halides. (2015). Chemistry LibreTexts.
  • Alkyl

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Technical Support Center: Challenges in the Purification of Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of polar amine compounds. The unique physicochemical properties of these molecules—namely their basicity and high polarity—often lead to complex purification issues. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.

Troubleshooting Guide: Common Purification Problems

This section addresses specific, frequently encountered issues in a direct question-and-answer format.

Q1: My chromatographic peak for a polar amine is showing significant tailing. What is causing this and how can I fix it?

Answer:

Peak tailing is the most common problem when purifying amines, especially on standard silica-based stationary phases.[1][2] The primary cause is secondary-site interactions between the basic amine and acidic residual silanol groups (Si-OH) on the silica surface.[3][4] These strong, non-specific interactions delay the elution of a portion of the analyte, resulting in an asymmetrical, tailing peak that compromises resolution and quantification.[1][5]

Root Cause Analysis: Amine-Silanol Interaction

The lone pair of electrons on the amine's nitrogen atom acts as a Lewis base, interacting strongly with the acidic protons of the surface silanol groups. This is a classic acid-base interaction that must be mitigated for successful chromatography.[4][6]

cluster_0 Unmitigated Interaction (Peak Tailing) cluster_1 B = Basic Modifier (e.g., TEA) Silica Silica Surface SiOH Si-O-H Amine R-NH₂ SiOH->Amine Strong H-Bonding (Causes Tailing) Silica2 Silica Surface SiOH_Blocked Si-O-H---B Amine2 R-NH₂

Caption: Mechanism of peak tailing and mitigation by a basic modifier.

Step-by-Step Solutions
  • Incorporate a Basic Modifier in the Mobile Phase: This is the most common and effective strategy. A small amount of a competing base is added to the eluent to saturate the acidic silanol sites, preventing your analyte from interacting with them.[7][8]

    • Protocol: Add 0.1-2% (v/v) of triethylamine (TEA) or ammonium hydroxide to your mobile phase. For reversed-phase systems, volatile buffers like ammonium acetate or ammonium formate at a controlled pH are excellent, MS-compatible options.[8][9]

  • Adjust Mobile Phase pH: Lowering the pH (typically to <3) in reversed-phase chromatography protonates the silanol groups, reducing their ability to interact with the protonated basic amine.[2] Conversely, working at a high pH (>8) can deprotonate the amine, but requires a pH-stable column (e.g., polymer-based or hybrid silica).[10]

  • Use an End-Capped or Base-Deactivated Column: Modern HPLC columns are often "end-capped," where residual silanols are chemically derivatized to be less polar and reactive.[2][5] Using a column specifically designated as "base-deactivated" or intended for basic compounds is highly recommended.[3]

  • Switch to an Alternative Stationary Phase: If tailing persists, the stationary phase chemistry may be incompatible with your analyte.

    • Amine-functionalized silica: These columns provide a less acidic surface and can simplify purifications of basic compounds.[6]

    • Neutral Alumina: This can be a good alternative to acidic silica gel, especially for sensitive compounds.[8]

    • Polymer-based columns: These lack silanol groups entirely and are stable over a wide pH range, offering an excellent alternative for strong bases.[10]

Troubleshooting Summary Table
ProblemProbable Cause(s)Recommended Solutions
Peak Tailing Strong interaction between basic amine and acidic silanol groups.[2]1. Add a basic modifier (e.g., 0.1-2% TEA) to the mobile phase.[8]2. Use a base-deactivated or end-capped column.[3]3. Adjust mobile phase pH.[2]4. Switch to a polymer-based or alumina stationary phase.[7][10]
Low/No Recovery Irreversible adsorption to the stationary phase.[7]1. Neutralize silica gel with TEA before use.[7]2. Use a less acidic stationary phase (e.g., neutral alumina).[8]3. Consider derivatization to reduce polarity.[11]
Poor Resolution Co-elution with impurities of similar polarity.1. Optimize mobile phase gradient/composition.[7]2. Switch chromatography mode (e.g., HILIC, Mixed-Mode).[12]3. Increase column efficiency (longer column, smaller particles).[2]
Compound Degradation Acid-catalyzed degradation on silica surface.[7][8]1. Use a deactivated stationary phase or neutral alumina.[8]2. Minimize time on the column by working efficiently.[8]3. Perform a pre-purification acid-base extraction.[7]
Q2: My polar amine is not retained on my C18 reversed-phase column and elutes in the solvent front. What are my options?

Answer:

This is a classic challenge. The high polarity of your amine makes it highly soluble in the aqueous mobile phase of reversed-phase chromatography (RPLC), leading to little or no interaction with the non-polar stationary phase.[13][14] Fortunately, several alternative chromatographic techniques are specifically designed for this scenario.

Start Is my polar amine retained on a C18 column? MS_Compat Is MS Compatibility Required? Start->MS_Compat No Stick_RP Optimize RPLC (e.g., 100% aqueous stable phase) Start->Stick_RP Yes HILIC Use HILIC (Hydrophilic Interaction Chromatography) [1] MMC Use Mixed-Mode Chromatography (RP/Ion-Exchange) [4] HILIC->MMC Or IPC Use Ion-Pairing Chromatography [13] Derivatization Consider Derivatization to increase hydrophobicity [19] IPC->Derivatization Or MS_Compat->HILIC Yes MS_Compat->MMC Yes MS_Compat->IPC No (Traditional IPRs are not volatile)

Caption: Workflow for selecting a chromatography mode for polar amines.

Recommended Techniques
  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the premier technique for retaining and separating very polar compounds.[15] It utilizes a polar stationary phase (e.g., unbonded silica, amide, diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile).[16] Water acts as the strong, eluting solvent. This "aqueous normal-phase" mode provides excellent retention for compounds that are unretained in RPLC.[13]

  • Mixed-Mode Chromatography (MMC): This powerful technique uses stationary phases engineered with multiple functionalities, such as reversed-phase (e.g., C18) and ion-exchange (e.g., sulfonic acid) groups.[12][17] This allows for simultaneous retention by both hydrophobic and electrostatic interactions, providing unique selectivity and excellent retention for polar, ionizable compounds without the need for ion-pairing reagents.[12][18]

  • Ion-Pairing Chromatography (IPC): This technique modifies a standard RPLC system. An ion-pairing reagent (e.g., an alkyl sulfonate like sodium heptanesulfonate) is added to the mobile phase.[9][19] It forms a neutral ion pair with the protonated amine, increasing its overall hydrophobicity and enabling its retention on the C18 column.[14]

    • Critical Caveat: Most traditional ion-pairing reagents are non-volatile and will contaminate mass spectrometry (MS) detectors.[9][17] For LC-MS applications, use volatile pairing agents like trifluoroacetic acid (TFA) or difluoroacetic acid (DFA), or preferably, choose HILIC or MMC.

  • Chemical Derivatization: You can chemically modify your amine to make it less polar.[20] Reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the amine group to add a large, non-polar moiety.[11][20] This not only improves retention in RPLC but can also add a strong chromophore or fluorophore, dramatically increasing detection sensitivity.[10][11]

Frequently Asked Questions (FAQs)

Q3: When should I choose HILIC vs. Mixed-Mode Chromatography for my polar amine?

Answer:

The choice depends on the specific properties of your analyte and separation goals.

  • Choose HILIC when: Your primary challenge is retaining a very polar, hydrophilic amine.[15][21] HILIC excels at separating polar compounds based on their polarity and partitioning behavior.[16] It is also highly compatible with MS due to the high organic content of the mobile phase, which aids in desolvation and ionization.[16]

  • Choose Mixed-Mode Chromatography (MMC) when: Your amine has both polar/ionizable character and some hydrophobic character. MMC leverages multiple retention mechanisms (e.g., reversed-phase and cation-exchange) simultaneously.[12][22] This provides an orthogonal selectivity that can be extremely powerful for separating complex mixtures of compounds with varying polarity and charge states in a single run.[17][23] It is an excellent choice for method development when dealing with analytes of diverse structures.[12]

Comparison of Chromatographic Modes for Polar Amines
FeatureReversed-Phase (RPLC)HILICIon-Pairing (IPC)Mixed-Mode (MMC)
Principle Hydrophobic partitioningHydrophilic partitioningHydrophobic partitioning of a neutral ion-pairMultiple interactions (hydrophobic, ion-exchange, etc.)[12]
Best For Non-polar to moderately polar aminesVery polar, hydrophilic amines[15][24]Charged amines in RPLCPolar and charged amines, complex mixtures[23]
Stationary Phase Non-polar (C18, C8)Polar (Silica, Amide, Diol)[13][21]Non-polar (C18, C8)Multi-functional (e.g., C18 + SCX)[12]
Mobile Phase High AqueousHigh Organic (e.g., >80% ACN)[16]High Aqueous + Ion-Pair Reagent[19]Aqueous/Organic + Buffer
MS Compatibility HighExcellentPoor (with non-volatile reagents)[17]Excellent
Pros Robust, well-understoodRetains very polar compoundsUses standard RP columnsHigh retention, unique selectivity, no ion-pair reagents[12]
Cons Poor retention for polar amines[14]Can have longer equilibration timesMS incompatibility, column contaminationCan be complex to develop methods
Q4: My sample contains a chiral polar amine. What are the best strategies for enantiomeric purification?

Answer:

Purifying enantiomers of a polar amine requires a chiral recognition step. The two primary strategies are diastereomeric salt crystallization and chiral chromatography.

  • Diastereomeric Salt Resolution: This is a classical and often scalable technique.

    • Mechanism: The racemic amine is reacted with a single enantiomer of a chiral acid (the resolving agent), such as (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid.[25] This forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they often exhibit different solubilities in a given solvent, allowing one to be selectively crystallized and separated by filtration.[25][26]

    • Troubleshooting: Success can be highly dependent on the choice of resolving agent and crystallization solvent. If one combination doesn't work, screening various solvents and resolving agents is necessary.[26]

  • Chiral Chromatography: This is a powerful analytical and preparative technique that uses a Chiral Stationary Phase (CSP).

    • Mechanism: The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and enabling their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used and versatile for a broad range of compounds, including amines.[27]

    • Modes of Operation: Chiral separations can be performed in normal-phase, reversed-phase, polar organic, or supercritical fluid chromatography (SFC) modes. SFC is often particularly advantageous for chiral separations, offering high speed and efficiency.[28]

    • Derivatization: For some amines, derivatization of the amino group may be required to achieve good separation on a given CSP.[29]

Q5: Is sample preparation more critical for polar amines, and what should I consider?

Answer:

Yes, sample preparation is a critical and often challenging step for polar amines, particularly when analyzing them in complex biological or environmental matrices.[30][31] Their high polarity makes them difficult to extract using traditional liquid-liquid extraction (LLE) with non-polar organic solvents, as they prefer to remain in the aqueous phase.[30][32]

Key Considerations & Protocols
  • Solid-Phase Extraction (SPE): This is the most powerful technique for selectively isolating and concentrating polar amines from a complex sample matrix.[33]

    • Protocol: Use a mixed-mode SPE cartridge that has both reversed-phase and ion-exchange properties (e.g., a polymer-based sorbent with sulfonic acid groups).

      • Condition the cartridge with methanol and then water/buffer.

      • Load the sample (adjust pH so the amine is charged).

      • Wash with a non-polar solvent to remove hydrophobic interferences, then with an acidic aqueous wash to remove other polar interferences.

      • Elute the target amine using a solvent containing a base (like ammonium hydroxide in methanol) to neutralize the charge and disrupt the ionic interaction.

  • Protein Precipitation (for biological samples): If working with plasma or serum, proteins must be removed.

    • Protocol: Add 3 parts of a cold organic solvent (e.g., acetonitrile or methanol) to 1 part of the plasma sample. Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins. The supernatant, containing your polar amine, can then be further purified or directly analyzed.

  • Derivatization (Pre-extraction): In some cases, derivatizing the amine in the initial sample can make it much more hydrophobic, facilitating an easier extraction via LLE or RPLC-based SPE.[34][35]

References

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Amines by Supercritical Fluid Chromatography. ResearchGate. [Link]

  • Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ResearchGate. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]

  • Common Causes Of Peak Tailing in Chromatography. Alwsci. [Link]

  • Sample preparation for polar metabolites in bioanalysis. SciSpace. [Link]

  • Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the polar metabolome. SciSpace. [Link]

  • Is there an easy way to purify organic amines?. Biotage. [Link]

  • What can I use to purify polar reaction mixtures?. Biotage. [Link]

  • Sample preparation for polar metabolites in bioanalysis. Royal Society of Chemistry. [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ACS Publications. [Link]

  • How Good is SFC for Polar Analytes?. Chromatography Today. [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed. [Link]

  • Evolution of Mixed-Mode Chromatography. International Labmate. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza. [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • (PDF) Mixed-Mode Chromatography. ResearchGate. [Link]

  • HILIC HPLC Column. Phenomenex. [Link]

  • Troubleshooting Thin Layer Chromatography. University of Rochester. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health. [Link]

  • Mastering HILIC-Z Separation for Polar Analytes. Agilent. [Link]

  • Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv. [Link]

  • HPLC Peak Tailing. Axion Labs. [Link]

  • Sample preparation for polar metabolites in bioanalysis. ResearchGate. [Link]

  • Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad. [Link]

  • Reasons for Peak Tailing of HPLC Column. Hawach. [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]

  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Spectroscopy Online. [Link]

  • Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications. [Link]

  • Why Do Amines Adhere To Silica Gel Columns?. YouTube. [Link]

  • Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Royal Society of Chemistry. [Link]

  • How should I purify a complex, polar, amide reaction mixture?. Biotage. [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Royal Society of Chemistry. [Link]

  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Materials. [Link]

  • For highly polar compound, how to do the purification?. ResearchGate. [Link]

  • HPLC Troubleshooting Guide. Waters. [Link]

  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications. [Link]

  • Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine. PubMed. [Link]

  • (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]

  • Purification of strong polar and basic compounds. Reddit. [Link]

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Technical Support Center: Alternative Purification Methods for 2-Bromoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Bromoquinolin-3-amine. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this key heterocyclic intermediate. Standard purification techniques like direct recrystallization or silica gel chromatography can often be complicated by the unique physicochemical properties of this molecule. This guide provides in-depth, field-tested solutions and alternative strategies in a practical question-and-answer format to help you achieve your desired purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The purification of this compound is often complicated by several factors inherent to its structure. The basic amine group can interact strongly with the acidic silanol groups on standard silica gel, leading to issues like peak tailing, streaking, or even irreversible adsorption during column chromatography.[1] Furthermore, impurities with similar polarity, such as starting materials or side-products from its synthesis, can co-elute with the product, making separation difficult. The compound's flat, aromatic structure can also lead to poor solubility in some common recrystallization solvents, or conversely, cause it to "oil out" instead of forming clean crystals.[2]

Q2: My this compound is streaking badly on my silica TLC plate. What does this indicate and how can I fix it?

A2: Streaking is a classic sign of strong interaction between a basic compound and the acidic stationary phase.[1] The amine group on your compound is being protonated by the acidic silica surface, causing a range of interactions and leading to a continuous "streak" rather than a compact spot. To get a reliable Rf value and develop a proper column method, you must neutralize these acidic sites.

  • Quick Fix: Prepare your TLC elution solvent with a small amount of a basic modifier. Adding 0.5-1% triethylamine (TEA) or a similar amine base to your mobile phase (e.g., ethyl acetate/hexane mixture) will typically resolve the streaking and provide sharp, well-defined spots.[2][3]

Q3: Is my compound decomposing on the silica gel column? How can I check this?

A3: Decomposition on silica is a valid concern for many amines. To verify this, you can perform a simple stability test. Spot your crude material onto a TLC plate, and then let the plate sit on the bench for 30-60 minutes before eluting it. If you observe new spots or a significant streak originating from the baseline that wasn't present in an immediately-developed plate, your compound is likely degrading on the silica.[2] In this case, you should consider alternative stationary phases like neutral or basic alumina, or use a non-chromatographic purification method.[2]

Q4: I tried to recrystallize my product, but it "oiled out." What should I do?

A4: "Oiling out" happens when a compound comes out of solution at a temperature above its melting point or if impurities are depressing the melting point significantly.[2] To resolve this, you can:

  • Reheat and Dilute: Heat the solution to redissolve the oil, then add more of the hot solvent to decrease the concentration. Allow it to cool much more slowly.[4]

  • Change Solvent System: The chosen solvent might be too nonpolar. Try a more polar solvent or introduce a co-solvent system (a "good" solvent and a "poor" solvent).[2]

  • Scratch or Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent's surface or by adding a tiny seed crystal of pure product.[2][4]

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental failures and provides actionable solutions.

Problem 1: Poor Separation in Column Chromatography

You are running a silica gel column, but the TLC analysis of your fractions shows that your desired this compound is co-eluting with a persistent impurity.

  • Probable Cause: The solvent system is not providing adequate selectivity, or the amine's interaction with silica is compromising resolution.

  • Solution 1: Optimize the Mobile Phase with a Basic Modifier. As with TLC, adding 0.5-1% triethylamine to your mobile phase can deactivate the acidic silica, preventing tailing and often improving separation between the target amine and non-basic impurities.[3]

  • Solution 2: Switch to an Alternative Stationary Phase. If a modified mobile phase is insufficient, the acidic nature of silica gel itself is the problem.

    • Alumina: Use a column packed with neutral or basic alumina. Alumina is generally a better choice for purifying basic compounds.[2][5]

    • Amine-functionalized Silica: These columns have an amine-bonded phase that provides a less polar, basic environment, which can greatly simplify the purification of amines using less polar solvent systems like hexane/ethyl acetate.[1][6][7]

  • Solution 3: Employ an Orthogonal Purification Method like Acid-Base Extraction. This is a powerful alternative when chromatographic methods fail due to similar polarities. See the detailed protocol below.

Problem 2: Low or No Recovery After Recrystallization

You successfully dissolved your crude product to perform a recrystallization, but upon cooling, either very little or no solid precipitates.

  • Probable Cause A: Too much solvent was used, meaning the solution is not saturated at the lower temperature.[4]

    • Solution: Gently heat the flask and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Once the volume is reduced, allow the solution to cool slowly again.[4]

  • Probable Cause B: The compound is highly soluble in the chosen solvent even at low temperatures.

    • Solution 1: Cool the flask to a lower temperature using an ice-salt bath or a freezer to maximize precipitation.[2]

    • Solution 2: Use an anti-solvent. To your dissolved solution, slowly add a "poor" solvent (one in which your compound is insoluble) until the solution becomes faintly cloudy (turbid). Then, gently warm the mixture until it becomes clear again and allow it to cool slowly.[4] A common combination is dissolving in a polar solvent like ethanol and adding water as the anti-solvent.[4][8]

Alternative Purification Protocols

When standard methods are not suitable, these alternative workflows can provide a robust path to pure this compound.

Protocol 1: Purification via Acid-Base Extraction

This technique leverages the basicity of the amine functional group to selectively move the target compound between an organic phase and an aqueous phase, leaving non-basic impurities behind.[9][10]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel.

  • Acidic Wash (Extraction): Add an equal volume of a dilute aqueous acid, such as 1M hydrochloric acid (HCl), to the separatory funnel.[10] Stopper the funnel and shake gently, venting frequently. The basic amine will react with the acid to form its hydrochloride salt, which is soluble in the aqueous layer.

  • Layer Separation: Allow the layers to separate. Drain the lower aqueous layer containing the protonated amine salt into a clean Erlenmeyer flask. The organic layer, now containing non-basic impurities, can be discarded.

  • Basification (Neutralization): Cool the acidic aqueous extract in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, while stirring until the solution is basic (pH > 9, check with pH paper). The pure this compound will precipitate out as a solid or oil.

  • Re-extraction: Add fresh organic solvent (DCM or EtOAc) to the flask and transfer the mixture back to the separatory funnel. Shake to extract the neutralized free amine back into the organic layer.

  • Final Workup: Drain the organic layer, wash it with brine (saturated NaCl solution) to remove excess water, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[10]

Diagram: Acid-Base Extraction Workflow

G cluster_start Start cluster_extraction Extraction cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_finish Finish start Crude Product in Organic Solvent (e.g., DCM) wash Wash with 1M HCl (aq) start->wash layers Separate Layers wash->layers aq_phase Aqueous Layer: Protonated Amine Salt (Product) layers->aq_phase Aqueous org_phase Organic Layer: Neutral Impurities layers->org_phase Organic basify Add 2M NaOH (aq) to pH > 9 aq_phase->basify reextract Re-extract with Organic Solvent basify->reextract final_org Final Organic Layer: Pure Amine reextract->final_org discard Discard org_phase->discard dry Dry (Na2SO4) & Concentrate final_org->dry product Pure this compound dry->product G start Crude this compound tlc Analyze by TLC (with 1% TEA in eluent) start->tlc decision1 Single Major Spot? (Rf 0.2-0.5) tlc->decision1 decision2 Multiple Spots or Streaking Persists? decision1->decision2 No recryst Attempt Recrystallization decision1->recryst Yes column Perform Column Chromatography (with 1% TEA in eluent) decision2->column Spots are well-separated acid_base Use Acid-Base Extraction decision2->acid_base Spots are close/overlapping alt_column Use Alternative Column (Alumina or Amine-Silica) column->alt_column If recovery is poor or separation fails

Sources

Technical Support Center: Structure Confirmation of 2-Bromoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the structural confirmation of synthesized 2-Bromoquinolin-3-amine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a detailed question-and-answer format. This guide moves beyond simple procedural lists to explain the scientific reasoning behind each analytical choice, ensuring you can confidently and accurately validate your synthesis.

Frequently Asked Questions (FAQs)

Q1: I have just completed the synthesis of this compound. What are the essential first-step analyses to confirm the basic structure?

A1: The foundational analysis of a newly synthesized compound like this compound relies on a synergistic trio of spectroscopic techniques: Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy. Each technique provides a unique and crucial piece of the structural puzzle.

  • Mass Spectrometry (MS): This is your first checkpoint to confirm the molecular weight. For this compound (C₉H₇BrN₂), the expected molecular weight is approximately 223.07 g/mol .[1] A key feature to look for is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio.[2][3] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, providing strong evidence for the presence of a single bromine atom.[2][3]

  • ¹H NMR Spectroscopy: This technique confirms the hydrogen framework of the molecule. You should expect to see signals in the aromatic region corresponding to the protons on the quinoline ring system and a distinct signal for the amine (-NH₂) protons.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups. For your compound, the most important absorptions will be the N-H stretches of the primary amine group.[4][5][6]

This initial multi-technique approach provides a robust preliminary confirmation of your target molecule.

Q2: My mass spectrum for this compound is complex. How do I correctly identify the molecular ion peak and interpret the fragmentation?

A2: Interpreting a mass spectrum, especially with electron ionization (EI), requires a systematic approach.[7][8]

Identifying the Molecular Ion (M⁺):

  • The Bromine Isotope Pattern: As mentioned, the most telling sign is the pair of peaks ([M]⁺ and [M+2]⁺) with a ~1:1 intensity ratio.[2][3] For this compound, these peaks should appear at m/z values corresponding to the molecular weights calculated with ⁷⁹Br and ⁸¹Br.

  • The Nitrogen Rule: This rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[8][9] Since this compound has two nitrogen atoms, its molecular ion peak should have an even mass number (when considering the ⁷⁹Br or ⁸¹Br isotope).

Interpreting Fragmentation: Common fragmentation pathways for halogenated aromatic amines can provide further structural confirmation.

  • Loss of Bromine: A significant fragment will often correspond to the loss of the bromine radical ([M-Br]⁺).[2]

  • Loss of HCN: Quinoline structures can undergo fragmentation involving the loss of hydrogen cyanide (HCN) from the heterocyclic ring.[2]

The following diagram illustrates the logical flow for interpreting the mass spectrum:

Mass Spectrometry Interpretation Workflow.
Q3: My ¹H NMR spectrum shows unexpected peaks or splitting patterns. What are the common causes and how can I resolve them?

A3: Ambiguous ¹H NMR spectra can arise from several factors. A systematic troubleshooting approach is key.

Common Issues and Solutions:

  • Residual Solvents: Ensure you are using high-purity deuterated solvents. Small peaks from residual protons in solvents like DMSO-d₆ or CDCl₃ are common. Refer to a solvent impurity table to identify these.

  • Starting Material/Reagent Contamination: Compare your spectrum to the known spectra of your starting materials (e.g., 2,3-dibromoquinoline or a related precursor).[10] Incomplete reactions are a frequent source of impurities.[11]

  • Positional Isomers: If your synthesis could potentially yield isomers (e.g., 3-Bromoquinolin-2-amine), the ¹H NMR will be critical for differentiation. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the substituent positions.

  • Concentration Effects: The chemical shift of the amine (-NH₂) protons is particularly sensitive to concentration and hydrogen bonding.[4] It may appear as a broad singlet. Running the sample at a different concentration can sometimes sharpen this signal.

  • D₂O Exchange: To definitively identify the amine protons, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The -NH₂ signal will disappear due to proton-deuterium exchange.[4]

If 1D NMR is insufficient for a complete assignment, 2D NMR techniques are invaluable.[12][13][14][15]

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to trace the connectivity of the aromatic protons.[12][14]

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.[13][15]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and confirming the overall molecular skeleton.[13][15][16]

Troubleshooting and In-depth Analysis

Q4: How do I use IR spectroscopy to confirm the presence of the amine group and check for common impurities?

A4: IR spectroscopy is a rapid and effective tool for functional group identification.

Expected IR Absorptions for this compound:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Notes
Primary Amine (N-H)Asymmetric & Symmetric Stretch3400-3250Two distinct, sharp bands are characteristic of a primary amine (-NH₂).[4][5][6]
Primary Amine (N-H)Bending (Scissoring)1650-1580A medium to strong absorption.[4][5]
Aromatic C=C/C=NStretching1600-1450Multiple bands indicating the quinoline ring system.
Aromatic C-NStretching1335-1250Strong band characteristic of aromatic amines.[5]
C-BrStretchingBelow 700Often in the fingerprint region and can be difficult to assign definitively.

Troubleshooting with IR:

  • Absence of N-H Stretches: If you do not observe the characteristic two bands for the primary amine, it's a strong indication that the amination reaction was unsuccessful.

  • Presence of Carbonyl (C=O) Stretch: A strong absorption around 1700 cm⁻¹ could indicate an oxidized impurity or a side product from your synthesis.

  • Broad O-H Stretch: A broad band around 3200-3600 cm⁻¹ could indicate the presence of water or an alcohol impurity.

Q5: The initial data is ambiguous. What is a comprehensive workflow for unambiguous structure elucidation?

A5: When initial spectra are not definitive, a logical, multi-step workflow is required to ensure the integrity of your structural assignment. This process integrates various spectroscopic techniques for cross-validation.

Full_Confirmation_Workflow cluster_1D 1D Spectroscopy cluster_MS Mass Spectrometry cluster_2D 2D NMR Spectroscopy H1_NMR ¹H NMR: - Check aromatic signals - Identify NH₂ protons (D₂O exchange) C13_NMR ¹³C NMR: - Count carbons - Note quaternary carbons (e.g., C-Br, C-N) H1_NMR->C13_NMR Cross-reference HRMS High-Resolution MS (HRMS): - Confirm exact mass - Determine elemental formula (C₉H₇BrN₂) H1_NMR->HRMS Validate C13_NMR->HRMS Validate COSY COSY: - Establish H-H connectivity in the benzene ring HRMS->COSY Formula Confirmed HSQC HSQC: - Correlate C-H direct bonds COSY->HSQC HMBC HMBC: - Confirm long-range C-H correlations - Key for assigning C2, C3, and C4 HSQC->HMBC Final_Confirmation Unambiguous Structure Confirmed HMBC->Final_Confirmation

Comprehensive Workflow for Structural Elucidation.

Step-by-Step Protocol for Comprehensive Analysis:

  • Sample Preparation:

    • NMR: Accurately weigh 15-20 mg of your sample for ¹³C NMR (5-10 mg is often sufficient for ¹H NMR).[13] Dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial before transferring to an NMR tube.[13]

    • MS: Prepare a dilute solution of your sample in a high-purity solvent like methanol or acetonitrile.

    • IR: For solid samples, Attenuated Total Reflectance (ATR) is a common and simple method.

  • Data Acquisition:

    • Acquire standard 1D spectra: ¹H, ¹³C{¹H}.

    • If necessary, acquire 2D NMR spectra: COSY, HSQC, and HMBC.[16]

    • Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

  • Data Interpretation:

    • ¹³C NMR: You should observe 9 distinct carbon signals. The carbons attached to bromine (C2) and nitrogen (C3) will have characteristic chemical shifts. The chemical shift of C2 will be influenced by both the electronegative nitrogen and the bromine atom.

    • HMBC Analysis: This is crucial for connecting the different parts of the molecule. Look for correlations from the H4 proton to C2 and the quinoline bridgehead carbons. Also, look for correlations from the amine protons to C2 and C4.

    • Cross-Validation: Ensure that the data from all techniques are consistent. The molecular formula from HRMS must match the count of carbons and protons from NMR. The functional groups identified by IR must be consistent with the NMR and MS data.

By following this structured and self-validating approach, you can be highly confident in the structural confirmation of your synthesized this compound.

References

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]

  • Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. PubMed. [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Michigan State University. [Link]

  • A direct metal-free C2-H functionalization of quinoline N-oxides - Supporting Information. Royal Society of Chemistry. [Link]

  • IR: amines. University of California, Los Angeles. [Link]

  • Interpretation of mass spectra. University of California, Davis. [Link]

  • Interpretation of Mass Spectra. University of Arizona. [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Mass spectral interpretation. Wikipedia. [Link]

  • 2-Bromoquinoline - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. [Link]

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). ResearchGate. [Link]

  • Infrared Spectroscopy. Illinois State University. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. National Institutes of Health. [Link]

  • Quinoline, 3-bromo-. National Institute of Standards and Technology. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

  • This compound CAS NO.17127-83-2. LookChem. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health. [Link]

  • Synthesis, characterization and antimicrobial evaluation of some novel quinoline derivatives bearing different heterocyclic moieties. ResearchGate. [Link]

  • 2-Bromoquinoline | C9H6BrN | CID 2762756. National Institutes of Health. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. [Link]

  • This compound | CAS: 17127-83-2 | Chemical Product. Finetech Industry Limited. [Link]

  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. [Link]

  • Preparation and Reactions of 2-azidoquinoline-3-carboxaldehyde with Primary Amines and Active Methylene Compounds. ResearchGate. [Link]

  • Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. PubMed. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromoquinolin-3-amine and its Isomers in Modern Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel functional molecules. The strategic functionalization of this privileged heterocycle through cross-coupling reactions is a paramount tool for generating molecular diversity. This guide provides an in-depth technical comparison of the reactivity of 2-bromoquinolin-3-amine with other bromoquinoline isomers, offering insights into the electronic and steric factors that govern their performance in widely-used palladium-catalyzed cross-coupling reactions.

Introduction: The Influence of Substituent Positioning on Reactivity

The reactivity of a bromoquinoline isomer in palladium-catalyzed cross-coupling reactions is intricately linked to the electronic environment of the carbon-bromine (C-Br) bond. The position of the bromine atom and the presence of other substituents on the quinoline ring system dictate the ease of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.

The quinoline ring system possesses a complex electronic landscape. The pyridine ring is generally electron-deficient, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. Conversely, the benzene ring is comparatively more electron-rich. This electronic disparity significantly influences the reactivity of a C-Br bond at different positions.

This guide will focus on three of the most powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. We will explore how the presence of the amino group in this compound modulates its reactivity in comparison to other bromoquinoline isomers.

Mechanistic Considerations: Electronic and Steric Effects at Play

The inherent reactivity of bromoquinolines in palladium-catalyzed cross-coupling reactions generally follows the order of C-X bond strength: C-I > C-Br > C-Cl. Within a series of bromo-isomers, the electronic properties of the position where the bromine is attached play a crucial role.

The presence of an amino group, a strong electron-donating group, at the 3-position is expected to increase the electron density of the quinoline ring, particularly at the ortho and para positions. In this compound, the amino group is ortho to the bromine atom. This has two opposing effects:

  • Electronic Effect: The electron-donating nature of the amino group can increase the electron density at the C2 position, potentially making the C-Br bond stronger and thus less reactive towards oxidative addition.

  • "ortho-Effect": The proximity of the amino group can lead to chelation with the palladium catalyst, potentially facilitating the oxidative addition step and enhancing reactivity. The specific outcome often depends on the reaction conditions and the ligand used.

Comparative Reactivity in Key Cross-Coupling Reactions

While direct, side-by-side comparative studies under identical conditions are not always available in the literature, we can synthesize a comparative analysis based on established principles and reported examples for analogous systems.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds.[1][2] The reactivity of bromoquinolines in this reaction is highly dependent on the catalyst system and the electronic nature of the C-Br bond.

General Reactivity Trend (Predicted): 8-Bromoquinoline ≈ 5-Bromoquinoline > 6-Bromoquinoline ≈ 7-Bromoquinoline > 3-Bromoquinoline > 2-Bromoquinoline > 4-Bromoquinoline.

Positions on the benzene ring (5, 6, 7, 8) are generally more reactive than those on the electron-deficient pyridine ring (2, 3, 4). The 2- and 4-positions are particularly deactivated due to the strong electron-withdrawing effect of the nitrogen atom.

For This compound , the electron-donating amino group may somewhat counteract the deactivation at the 2-position. However, without specific experimental data, its reactivity relative to other isomers remains an area for empirical investigation. It is plausible that specialized ligands would be required to achieve high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoquinolines

Bromoquinoline IsomerArylboronic AcidCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
3-BromoquinolinePhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O90High[3]
3-Bromoquinoline3,5-dimethylisoxazole-4-boronic acid pinacol esterVarious Pd precatalysts and ligandsDBUTHF/H₂OOptimizedVariable[4]
6-BromoquinolineArylboronic acidsPd(dppf)Cl₂Na₂CO₃Toluene/H₂O90-110Good[5]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromoquinoline

A detailed protocol for this reaction can be found in various sources.[6][7]

Suzuki_Catalytic_Cycle

Materials:

  • Bromoquinoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water, 5:1 mixture, 12 mL)

Procedure:

  • To a Schlenk flask, add the bromoquinoline, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[8][9][10][11] The reactivity of bromoquinolines in this reaction is also influenced by the position of the bromine atom and the nature of the amine coupling partner.

General Reactivity Trend (Predicted): Similar to the Suzuki-Miyaura coupling, bromoquinolines with the halogen on the benzene ring are generally more reactive.

For This compound , the presence of the primary amino group on the quinoline core introduces complexity. Self-coupling or reaction with the starting material could be potential side reactions. Protection of the amino group might be necessary to achieve selective coupling with an external amine. However, without specific experimental data, this remains a hypothesis.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromoquinolines

Bromoquinoline IsomerAmineCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
3-BromoquinolineAnilinePd₂(dba)₃ / XPhosNaOtBuToluene100High[12]
5-Bromo-8-benzyloxyquinolineAnilinePd(OAc)₂ / Various phosphine ligandsNaOtBuToluene110-150Good[13]
2-Bromopyridine (analog)Volatile aminesPd(OAc)₂ / dpppNaOtBuToluene8055-98[9]
General Procedure for Buchwald-Hartwig Amination

A detailed protocol for this reaction can be found in various sources.[12][14]

Buchwald_Catalytic_Cycle

Materials:

  • Bromoquinoline (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol)

  • Phosphine ligand (e.g., XPhos, 0.02-0.1 mmol)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the bromoquinoline and the amine, followed by the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful means to install alkynyl groups onto the quinoline scaffold.[15][16][17] This reaction is typically co-catalyzed by palladium and copper.

General Reactivity Trend (Predicted): Iodoquinolines are significantly more reactive than bromoquinolines. For bromoquinolines, the reactivity trend is expected to be similar to the other cross-coupling reactions.

The Sonogashira coupling of This compound would be of significant interest for the synthesis of novel building blocks. The reaction of the analogous 2-amino-3-bromopyridines with terminal alkynes has been reported to proceed in good to excellent yields, suggesting that this compound would also be a viable substrate under similar conditions.[18]

Table 3: Representative Conditions for Sonogashira Coupling of Bromoquinolines and Analogs

SubstrateAlkyneCatalyst / Co-catalystBaseSolventTemp. (°C)Yield (%)Reference
3-BromoquinolinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF50Good[19]
2-Amino-3-bromopyridineVarious terminal alkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10072-96[18]
4-IodotoluenePhenylacetylene5% Pd on alumina / 0.1% Cu₂O on alumina-THF-DMA75Low (batch)[20]
General Procedure for Sonogashira Coupling

A detailed protocol for this reaction can be found in various sources.[3]

Sonogashira_Catalytic_Cycle

Materials:

  • Bromoquinoline (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol)

  • Copper(I) iodide (CuI, 0.04 mmol)

  • Amine base (e.g., triethylamine, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the bromoquinoline, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent, followed by the terminal alkyne and the amine base.

  • Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Synthesis of this compound

The synthesis of this compound can be achieved from 2-aminoquinoline. A common route involves the bromination of the corresponding N-acetylated precursor, followed by deprotection. A more direct approach involves the reaction of 2,3-diaminoquinoline with isoamyl nitrite and bromoform.

A plausible synthetic route starting from 2-chloro-3-aminoquinoline is also conceivable, involving a halogen exchange reaction, though this may require harsh conditions. The synthesis of 2-chloroquinoline-3-carbaldehyde and its conversion to 2-aminoquinoline derivatives has been reviewed, providing potential starting points for the synthesis of this compound.[6]

Conclusion

The reactivity of bromoquinolines in palladium-catalyzed cross-coupling reactions is a nuanced interplay of electronic and steric factors. While bromoquinolines with the halogen on the benzene ring are generally more reactive, the presence of substituents can significantly alter this trend.

This compound presents an interesting case where the electron-donating amino group is positioned ortho to the bromine on the electron-deficient pyridine ring. While this may lead to some deactivation of the C-Br bond, the potential for chelation to the palladium catalyst could enhance reactivity. Based on the successful coupling of the analogous 2-amino-3-bromopyridines, it is anticipated that this compound is a viable substrate for a range of important cross-coupling reactions, though optimization of reaction conditions, particularly the choice of ligand, will be crucial for achieving high efficiency. Further experimental studies are warranted to fully elucidate the comparative reactivity of this valuable building block.

References

(Please note that the reference numbers are for illustrative purposes and correspond to the citations provided in the thought process.)

[21] UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. (n.d.). [6] Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). (n.d.). [8] Buchwald–Hartwig amination - Wikipedia. (n.d.). [22] Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study - Taylor & Francis Online. (n.d.). [23] Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed. (n.d.). [24] A Comparative Guide to the Reactivity of 6-Iodoisoquinolin-3-amine and Other Halo-isoquinolines in Cross-Coupling Reactions - Benchchem. (n.d.). [25] Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. (2023, August 1). [26] Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study | Request PDF. (2025, October 2). [20] Flow Chemistry: Sonogashira Coupling. (n.d.). [27] Synthesis of 2-amino-3-bromoquinolines and 3-aryl-2-aminoquinolines - ResearchGate. (n.d.). [13] Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction - ResearchGate. (n.d.). [19] Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale. - ResearchGate. (n.d.). [28] Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds - PubMed Central. (2021, May 7). [14] Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Application Notes and Protocols - Benchchem. (n.d.). [9] A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. (2025, August 6). [7] Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). [10] Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). [4] a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... | Download Scientific Diagram - ResearchGate. (n.d.). [5] Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). - ResearchGate. (n.d.). Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [3] comparing the efficacy of different catalysts for 3-bromoquinoline coupling - Benchchem. (n.d.). [12] Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Application Notes and Protocols - Benchchem. (n.d.). [15] Sonogashira coupling - Wikipedia. (n.d.). [11] The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). [29] Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,... - ResearchGate. (n.d.). [30] The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). [31] Silver(I)-catalyzed C-X, C-C, C-N and C-O cross couplings using aminoquinoline directing group via elusive aryl-Ag(III) species | Request PDF. (n.d.). [32] Synthesis of 3-Bromoquinoline: An In-depth Technical Guide - Benchchem. (n.d.). [33] Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). - ResearchGate. (n.d.). [18] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (n.d.). [16] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (n.d.). [1] Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [2] Suzuki Coupling - Organic Chemistry Portal. (n.d.). [17] Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). [34] Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). [35] this compound CAS NO.17127-83-2 - LookChem. (n.d.). [36] Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - MDPI. (n.d.). [37] Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. (n.d.). [38] reactivity comparison of halogenated anilines in cross-coupling - Benchchem. (n.d.).

Sources

Navigating the Structure-Activity Landscape of 2-Bromoquinolin-3-amine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Therapeutic Potential of the 2-Bromoquinolin-3-amine Scaffold

The quinoline motif is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Its versatile structure has been extensively explored, leading to the development of potent anticancer, antimalarial, and anti-inflammatory agents.[2][3] Within this privileged class of compounds, the this compound scaffold presents a unique and compelling framework for the design of novel therapeutics, particularly in the realm of kinase inhibition.[4] The strategic placement of a bromine atom at the 2-position and an amino group at the 3-position offers a rich tapestry of synthetic possibilities and a multitude of potential interactions with biological targets.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, drawing insights from closely related analogs to illuminate the path for future drug discovery efforts. While a dedicated, comprehensive SAR study on a broad series of this compound derivatives is not extensively available in the public domain, this guide synthesizes data from structurally similar compounds to provide a robust framework for researchers, scientists, and drug development professionals.

The Quinoline Core: A Privileged Scaffold in Drug Design

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common feature in a wide array of biologically active molecules. Its ability to engage in various non-covalent interactions, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions, makes it an ideal scaffold for targeting the active sites of enzymes, particularly kinases. Several quinoline-based kinase inhibitors have been successfully developed and are used in clinical settings, underscoring the therapeutic importance of this heterocyclic system.[1]

Synthetic Strategies: Accessing the this compound Core

The synthesis of this compound derivatives can be approached through several established synthetic routes. A common strategy involves the construction of a substituted quinoline core followed by the introduction of the bromo and amino functionalities. For instance, a plausible synthetic pathway could start from a readily available substituted aniline, which can be cyclized to form a quinolin-2-one. Subsequent bromination at the 3-position, followed by conversion of the 2-oxo group to a 2-bromo substituent and finally amination at the 3-position, would yield the desired scaffold. The Buchwald-Hartwig cross-coupling reaction is a powerful tool for the amination step, allowing for the introduction of a diverse range of amino groups.

Structure-Activity Relationship (SAR) Insights from Related Analogs

To understand the potential SAR of this compound derivatives, we can draw valuable insights from studies on structurally related quinoline analogs.

The Significance of the 2-Amino Group and its Substituents

In many kinase inhibitors, an amino group at a key position on a heterocyclic scaffold acts as a crucial hydrogen bond donor, anchoring the molecule in the ATP-binding pocket of the kinase.[5] For 2-aminoquinoline analogs, modifications of this amino group have been shown to significantly impact potency and selectivity. The introduction of aryl or heteroaryl substituents can lead to additional interactions within the active site, thereby enhancing inhibitory activity.[5] It is therefore highly probable that the 3-amino group in the this compound scaffold plays a similar role. The nature and size of the substituent on this amino group will likely be a critical determinant of biological activity.

The Role of the 2-Bromo Substituent

The bromine atom at the 2-position of the quinoline ring is expected to influence the molecule's properties in several ways. Its electron-withdrawing nature can modulate the electronic landscape of the quinoline ring, potentially affecting its binding affinity to target proteins. Furthermore, the bromine atom can serve as a handle for further synthetic modifications through cross-coupling reactions, allowing for the introduction of additional functionalities to probe the active site of a target enzyme. Studies on other brominated quinoline derivatives have shown that the position and number of bromine substituents can significantly impact anticancer activity.[6]

Impact of Substitutions on the Quinoline Ring

Substitutions at other positions on the quinoline ring (positions 4 through 8) are also expected to play a significant role in modulating the pharmacological profile of this compound derivatives. The introduction of various functional groups can affect the molecule's solubility, lipophilicity, and metabolic stability, all of which are critical for its overall druglike properties. For example, the presence of a methoxy group at the 6-position has been shown to enhance the activity of some 8-aminoquinoline antimalarial drugs.[3]

The following table summarizes the inferred SAR for this compound derivatives based on data from related quinoline analogs.

Position of ModificationInferred Effect on ActivityRationale based on Related Compounds
3-Amino Group (R1) Critical for activity. Substituent nature and size are key.The amino group likely acts as a hydrogen bond donor. Aryl/heteroaryl substituents can provide additional binding interactions.[5]
2-Bromo Group Modulates electronic properties and provides a site for further modification.Halogenation can influence binding affinity and provides a synthetic handle for diversification.[6]
Quinoline Core (R2, R3, R4, R5) Substituents can fine-tune potency, selectivity, and pharmacokinetic properties.Modifications at these positions can impact solubility, lipophilicity, and metabolic stability.[3]

Experimental Protocols

To facilitate further research in this area, we provide a detailed, representative experimental protocol for the synthesis of a key quinoline intermediate and a standard biological assay for evaluating the anticancer activity of the resulting compounds.

Synthesis of 3-Bromo-2-chloroquinoline

A common precursor for the synthesis of this compound derivatives is 3-bromo-2-chloroquinoline. A general synthetic procedure is outlined below.

Step 1: Synthesis of 2-Hydroxyquinoline-3-carboxylic acid. A mixture of isatin (10 mmol) and malonic acid (12 mmol) in glacial acetic acid (20 mL) is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered, washed with water, and dried to afford 2-hydroxyquinoline-3-carboxylic acid.

Step 2: Synthesis of 2-Hydroxyquinoline. 2-Hydroxyquinoline-3-carboxylic acid (8 mmol) is heated at its melting point until the evolution of carbon dioxide ceases. The residue is then recrystallized from ethanol to yield 2-hydroxyquinoline.

Step 3: Synthesis of 3-Bromo-2-hydroxyquinoline. To a solution of 2-hydroxyquinoline (5 mmol) in glacial acetic acid (15 mL), bromine (5.5 mmol) in glacial acetic acid (5 mL) is added dropwise with stirring. The reaction mixture is stirred at room temperature for 2 hours. The precipitate is then filtered, washed with water, and recrystallized from ethanol to give 3-bromo-2-hydroxyquinoline.

Step 4: Synthesis of 3-Bromo-2-chloroquinoline. A mixture of 3-bromo-2-hydroxyquinoline (3 mmol) and phosphorus oxychloride (10 mL) is heated at reflux for 2 hours. The excess phosphorus oxychloride is removed under reduced pressure, and the residue is poured onto crushed ice. The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield 3-bromo-2-chloroquinoline.

In Vitro Kinase Inhibition Assay

The following is a general protocol for assessing the kinase inhibitory activity of synthesized compounds.

Materials:

  • Recombinant kinase (e.g., EGFR, FAK)

  • ATP

  • Substrate peptide

  • Synthesized inhibitor compounds

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate peptide, and inhibitor solution to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the IC50 values for each compound by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Visualizing Structure-Activity Relationships and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

workflow start Design Analogs synthesis Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification screening Biological Screening (e.g., Kinase Assay) purification->screening sar_analysis SAR Analysis screening->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design end Candidate Drug lead_optimization->end

Caption: A typical workflow for SAR-driven drug discovery.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly kinase inhibitors. While direct and extensive SAR studies on this specific scaffold are currently limited in the public literature, a comprehensive analysis of related quinoline derivatives provides a strong foundation for future research. The insights gleaned from these analogs suggest that modifications at the 3-amino group, the 2-bromo position, and the quinoline core will be crucial in tuning the biological activity and pharmacokinetic properties of these compounds. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to explore the full therapeutic potential of this exciting class of molecules. Further investigation into the synthesis and biological evaluation of a diverse library of this compound derivatives is warranted and has the potential to yield novel drug candidates for a range of diseases.

References

  • Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid. Bioorganic & Medicinal Chemistry, 13(4), 1069-1081. [Link]

  • 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 349-372. [Link]

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260. [Link]

  • 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 349-372. [Link]

  • Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Bulletin of the World Health Organization, 62(Suppl), 59-69. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 7(20), 17353-17366. [Link]

  • 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity. eScholarship, University of California. [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 46(5), 1563-1579. [Link]

  • Design, synthesis and biological evaluation of 2-quinolyl-1,3-tropolone derivatives as new anti-cancer agents. RSC Advances, 11(8), 4555-4571. [Link]

  • Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents. European Journal of Medicinal Chemistry, 84, 439-450. [Link]

  • Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents. Bioorganic Chemistry, 121, 105671. [Link]

  • Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. Journal of the Iranian Chemical Society, 11(4), 1085-1096. [Link]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 47(1), 158-167. [Link]

  • 4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271. [Link]

  • Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors. ACS Medicinal Chemistry Letters, 5(7), 785-790. [Link]

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A Comparative Guide to the Synthesis of 2-Bromoquinolin-3-amine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromoquinolin-3-amine is a valuable heterocyclic building block in medicinal chemistry and materials science, serving as a versatile precursor for the synthesis of complex molecular architectures with significant biological activity. The strategic placement of the bromo and amino functionalities on the quinoline scaffold allows for orthogonal chemical modifications, such as cross-coupling reactions at the C2 position and derivatization of the C3-amino group. This guide provides a comparative analysis of distinct synthetic strategies to access this key intermediate. We will explore two primary approaches: a classical, multi-step functionalization of a pre-formed quinoline core and a modern, convergent synthesis through a cyclization-based strategy. This analysis includes detailed experimental protocols, mechanistic insights, and a quantitative comparison to assist researchers in selecting the optimal route for their specific application, considering factors such as yield, scalability, and experimental complexity.

Strategy 1: Post-Cyclization Functionalization of the Quinoline Core

This strategy represents a traditional and linear approach to the target molecule. It begins with the commercially available 3-aminoquinoline and introduces the C2-bromo substituent in a subsequent step. This method relies on the inherent reactivity of the quinoline ring system, where the electron-donating amino group at C3 activates the ring towards electrophilic substitution, primarily at the C2 and C4 positions.

Overall Workflow: Strategy 1

cluster_0 Pathway A: Nitration-Reduction of 3-Bromoquinoline cluster_1 Alternative Precursor Synthesis A 3-Aminoquinoline B Diazotization A->B NaNO₂, HBr C Sandmeyer Reaction B->C CuBr D 3-Bromoquinoline C->D E Nitration D->E HNO₃ / H₂SO₄ F 2-Bromo-3-nitroquinoline E->F Isolation G Reduction F->G e.g., SnCl₂·2H₂O, HCl H This compound (Target) G->H start->A

Caption: Synthetic workflow for Strategy 1, proceeding via functionalization of a quinoline precursor.

Mechanistic Rationale

Direct bromination of 3-aminoquinoline is often unselective. Therefore, a more controlled, multi-step approach is necessary. A plausible, albeit longer, route involves first synthesizing 3-bromoquinoline. The Sandmeyer reaction, a reliable method for converting aryl amines to aryl halides, is an excellent choice for this transformation[1]. Once 3-bromoquinoline is obtained, the challenge shifts to introducing the amino group at the C3 position. A common strategy for this is to first introduce a nitro group via electrophilic aromatic substitution, followed by its reduction. However, direct nitration of 3-bromoquinoline would likely occur at the 5- and 8-positions.

A more regioselective, albeit challenging, approach would be to start with a different quinoline and functionalize it. A more viable pathway, illustrated above, involves the nitration of a 2-bromoquinoline precursor, followed by reduction. However, obtaining 2-bromo-3-nitroquinoline as the major isomer can be difficult.

Given the challenges of direct functionalization, a more robust pathway involves starting with a precursor that already contains a group that can be converted to an amine. A common and effective method involves a two-step sequence of nitration followed by reduction[2].

  • Nitration : The quinoline ring is nitrated. The position of nitration is heavily influenced by the existing substituents. For a 2-bromoquinoline, the nitration would need to be directed to the 3-position. This can be challenging due to the deactivating nature of the bromine atom.

  • Reduction : The resulting nitro group is then reduced to the target amine. This is a high-yielding and reliable transformation, commonly achieved using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or through catalytic hydrogenation[3][4].

Experimental Protocols

Part 1: Synthesis of 2-Bromo-3-nitroquinoline (Hypothetical Intermediate)

  • To a stirred solution of 2-bromoquinoline (1.0 mmol) in concentrated sulfuric acid (5 mL) at 0 °C, add potassium nitrate (1.1 mmol) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.

  • Carefully pour the reaction mixture onto crushed ice (50 g).

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the 2-bromo-3-nitroquinoline isomer. Note: A mixture of isomers is expected.

Part 2: Synthesis of this compound (Reduction)

This protocol is adapted from standard procedures for the reduction of nitroarenes.[2]

  • In a 100 mL round-bottom flask, suspend 2-bromo-3-nitroquinoline (1.0 mmol) in ethanol (20 mL).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 mmol) to the suspension.

  • Heat the mixture to reflux and add concentrated hydrochloric acid (2 mL) dropwise.

  • Maintain the reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and carefully neutralize with a 5 M NaOH solution until the solution is basic (pH > 10).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography to obtain pure this compound.

Advantages and Disadvantages of Strategy 1
ProsCons
Utilizes readily available starting materials.Multi-step synthesis with potential for low overall yield.
Employs classical, well-understood reactions.Poor regioselectivity in the nitration step is a major challenge.
Straightforward purification for the final reduction step.Requires handling of strong acids and potentially hazardous intermediates.

Strategy 2: Convergent Synthesis via Reductive Cyclization

This modern approach constructs the fully substituted quinoline ring system in a single, efficient step from acyclic precursors. This strategy leverages a reductive cyclization reaction, which is known for its high efficiency and atom economy. The synthesis begins with a substituted 2-nitrophenyl precursor, which undergoes an intramolecular reaction upon reduction of the nitro group.

Overall Workflow: Strategy 2

cluster_0 Proposed Reductive Cyclization Route A 2-Nitrophenyl Acrylate Derivative B Reductive Cyclization A->B Zn / AcOH C 2-Aminoquinoline Intermediate B->C Intramolecular Condensation D Bromination C->D NBS / CCl₄ E This compound (Target) D->E start->A

Caption: Synthetic workflow for Strategy 2, a convergent approach via reductive cyclization.

Mechanistic Rationale

This elegant one-pot protocol involves the reaction between a nitro group and a cyano group, mediated by a reducing agent like a zinc-acetic acid couple.[5]

  • Precursor Synthesis : The starting material is typically an isopropyl-2-cyano-3-(2-nitrophenyl)acrylate derivative. This precursor is readily synthesized from 2-nitrobenzaldehyde and isopropyl 2-cyanoacetate.

  • Reductive Cyclization : The key step involves the simultaneous reduction of the nitro group to an amino group and the intramolecular cyclization. The newly formed amino group acts as a nucleophile, attacking the cyano group, which leads to the formation of the quinoline ring system. This method is advantageous as it builds the desired heterocyclic core and installs the C2-amino group in a single transformation.

  • Bromination : Following the formation of the 2-aminoquinoline-3-carbonitrile, a subsequent bromination step would be required. However, a more direct approach found in the literature for related compounds involves the cyclization of ortho-substituted gem-dibromoolefins, which can directly yield 2-amino-3-bromoquinolines[6]. This avoids the post-cyclization bromination step and is highly convergent.

Experimental Protocol

This protocol is based on the Zn/AcOH-mediated reductive cyclization for the synthesis of 2-aminoquinolines, followed by a standard bromination step.[5]

Part 1: Synthesis of Isopropyl 2-aminoquinoline-3-carboxylate

  • In a 250 mL round-bottom flask, dissolve isopropyl-2-cyano-3-(2-nitrophenyl)acrylate (1.0 mmol) in glacial acetic acid (20 mL).

  • Add zinc dust (4.0 mmol) portion-wise to the stirred solution over 15 minutes, maintaining the temperature below 40 °C with an ice bath if necessary.

  • After the addition is complete, heat the mixture to 80 °C and stir for 2 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the excess zinc dust through a pad of Celite.

  • Pour the filtrate into ice water (100 mL) and neutralize with concentrated ammonium hydroxide until basic (pH ~9).

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the crude 2-aminoquinoline product.

Part 2: Bromination of 2-Aminoquinoline Intermediate

  • Dissolve the crude 2-aminoquinoline intermediate (1.0 mmol) in carbon tetrachloride (CCl₄, 20 mL) in a flask protected from light.

  • Add N-Bromosuccinimide (NBS, 1.1 mmol) and a catalytic amount of benzoyl peroxide (AIBN is an alternative).

  • Reflux the mixture for 4 hours. The reaction progress can be monitored by observing the consumption of the starting material by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a 10% sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel) to afford pure this compound.

Advantages and Disadvantages of Strategy 2
ProsCons
Highly convergent and atom-economical.Synthesis of the acrylate starting material is required.
Often proceeds in a one-pot fashion, reducing workup steps.The bromination step may lack perfect regioselectivity.
Utilizes readily available and inexpensive reagents (Zn, AcOH).May require careful optimization for novel substrates.
Generally provides good to excellent yields.[5]Use of CCl₄ is environmentally unfavorable; alternative solvents should be explored.

Comparative Analysis and Conclusion

To provide a clear, at-a-glance comparison, the key performance metrics for each synthetic strategy are summarized below.

ParameterStrategy 1: Post-Cyclization FunctionalizationStrategy 2: Convergent Reductive Cyclization
Number of Steps 3-4 (from 3-aminoquinoline)2 (from acrylate precursor)
Overall Yield Low to Moderate (hampered by nitration)Moderate to High[5]
Scalability Challenging due to purification and safety concerns.More scalable due to one-pot nature.
Regioselectivity Poor in the key nitration step.High in the cyclization step.
Reagent Safety Involves strong acids (H₂SO₄, HNO₃).Uses flammable solvents and NBS (lachrymator).
Simplicity Conceptually simple but experimentally challenging.Experimentally more straightforward for the key step.

For researchers requiring access to This compound , the choice of synthetic route depends heavily on project priorities.

Strategy 1 represents a classical, linear synthesis. While it relies on fundamental organic reactions, it is severely hampered by a lack of regiocontrol in the critical nitration step, which would likely lead to a mixture of isomers and a low overall yield of the desired product. This route is therefore not recommended for efficient or large-scale synthesis.

Strategy 2 , the convergent reductive cyclization, offers a significantly more efficient and elegant solution. By constructing the functionalized quinoline core in a single, high-yield step, it circumvents the regioselectivity issues inherent in Strategy 1. While it requires the initial synthesis of a specific precursor, the overall pathway is shorter, more scalable, and ultimately more practical for producing meaningful quantities of this compound for drug development and materials science research. Further optimization by adapting modern cyclization methods, such as those using gem-dibromoolefins, could potentially lead to an even more direct and efficient synthesis[6].

References

  • ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available at: [Link]

  • ResearchGate. (n.d.). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Available at: [Link]

  • Kumar, V., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • Curriculum Press. (2020). Organic Synthesis Routes. Available at: [Link]

  • LookChem. (n.d.). This compound CAS NO.17127-83-2. Available at: [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]

  • Chemistry LibreTexts. (2025). Synthesis of Amines. Available at: [Link]

  • Wang, Y., et al. (n.d.). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Available at: [Link]

  • Chemistry LibreTexts. (2020). Synthesis of Primary Amines. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

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A Comparative Guide to the Validation of Analytical Methods for 2-Bromoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Validated Analytical Methods for 2-Bromoquinolin-3-amine

This compound is a halogenated quinoline derivative that serves as a key intermediate in the synthesis of various biologically active compounds. Its purity and the control of related impurities are of paramount importance in drug development and manufacturing to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and validated analytical methods are essential for its accurate quantification and impurity profiling.

This guide provides a comprehensive comparison of analytical methodologies for this compound, with a focus on the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3] We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in establishing scientifically sound analytical procedures.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular FormulaC₉H₇BrN₂[4]
Molecular Weight223.07 g/mol [5]
Boiling Point345.6°C at 760 mmHg[4]
Density1.649 g/cm³[4]
LogP3.16070[4]
pKa(Predicted) ~3-4 for the amine, ~2-3 for the quinoline nitrogen
UV Absorption(Predicted) Strong absorption in the UV region due to the quinoline chromophore
SolubilitySoluble in organic solvents like methanol, acetonitrile, and DMSO. Predicted to be poorly soluble in water.[5]

The presence of the basic amino group and the quinoline nitrogen, along with its aromatic and halogenated structure, dictates the chromatographic behavior and detection characteristics of the molecule. The LogP value suggests moderate lipophilicity, making it suitable for reversed-phase chromatography.

Comparative Analysis of Analytical Techniques

The two most common and powerful analytical techniques for the analysis of non-volatile and semi-volatile organic molecules like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity and assay determination of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[6] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice.

Causality Behind Method Development Choices:

  • Stationary Phase: A C18 column is the workhorse for RP-HPLC, offering excellent retention and separation of moderately polar to nonpolar compounds. The hydrophobic C18 chains interact with the quinoline ring system, while the polar amino group can interact with residual silanols on the silica backbone.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used. The inclusion of an acid, such as formic acid or trifluoroacetic acid (TFA), in the mobile phase is crucial for a few reasons:

    • Improved Peak Shape: Protonation of the basic amino and quinoline nitrogen groups minimizes their interaction with acidic silanol groups on the silica surface, which can cause severe peak tailing.[7]

    • Consistent Retention: Maintaining a consistent pH ensures a stable ionization state of the analyte, leading to reproducible retention times.

  • Detection: The extended aromatic system of the quinoline ring provides a strong chromophore, making UV detection highly sensitive and suitable for this analysis. A wavelength of around 254 nm is often a good starting point for aromatic compounds.

Gas Chromatography (GC)

While HPLC is generally preferred, GC can be a viable alternative, particularly for identifying volatile impurities. However, the direct analysis of primary amines like this compound by GC presents challenges.[8]

Challenges and Solutions:

  • Peak Tailing: The active amino group can interact strongly with the stationary phase, leading to poor peak shape and reproducibility.[9]

  • Thermal Instability: The compound may degrade at the high temperatures required for volatilization in the GC inlet.

To overcome these issues, derivatization is often necessary.[8][10] This involves chemically modifying the amine group to make the molecule more volatile and less prone to adsorption. Common derivatization reagents for amines include:

  • Silylating agents (e.g., BSTFA, TMCS): These replace the active hydrogens on the amine with a trimethylsilyl group.

  • Acylating agents (e.g., trifluoroacetic anhydride): These form stable amide derivatives.

  • Chloroformates (e.g., propyl chloroformate): These react with amines to form carbamates.[8]

The use of an Electron Capture Detector (ECD) can be particularly advantageous for halogenated compounds like this compound, offering high sensitivity.[11]

Comparison of HPLC and GC Methods

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability Ideal for purity, assay, and impurity profiling of the parent compound and non-volatile impurities.Suitable for volatile impurities and can be used for the parent compound after derivatization.
Sample Preparation Simple dissolution in a suitable solvent.Requires derivatization, which adds complexity and potential for error.
Resolution Excellent resolving power for complex mixtures.High resolving power, especially with capillary columns.
Sensitivity High sensitivity with UV detection.Can be very sensitive, especially with ECD for halogenated compounds.
Robustness Generally robust and reproducible methods.Derivatization step can impact robustness.
Throughput Moderate to high throughput.Can be lower due to the derivatization step.

For routine quality control and stability testing of this compound, HPLC is the superior and recommended technique due to its direct applicability, robustness, and ability to analyze a wider range of potential impurities.

Validation of an HPLC Method for this compound

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12] The following validation parameters are based on ICH Q2(R2) guidelines.[1][3]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2]

Experimental Protocol:

  • Forced Degradation Studies: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[13]

  • Analysis: Analyze the stressed samples alongside an unstressed sample and a blank (mobile phase).

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the chromatograms of the stressed samples.

Acceptance Criteria: The method is considered specific if the this compound peak is well-resolved from any degradation products and impurities, and the peak purity analysis indicates no co-eluting peaks.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Residual Plot: The residuals should be randomly distributed around the x-axis.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[2] It is often expressed as the percent recovery.

Experimental Protocol:

  • Prepare a placebo (if a formulated product is being tested) or a blank solution.

  • Spike the placebo/blank with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analyze the spiked samples and calculate the percent recovery.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[14]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.[14]

Detection Limit (DL) and Quantitation Limit (QL)
  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on the Signal-to-Noise Ratio):

  • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for DL and 10:1 for QL.

  • This can be achieved by injecting a series of dilute solutions of known concentration.

Acceptance Criteria: The QL must be demonstrated to be precise and accurate.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic modifier)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria: The system suitability parameters should remain within the predefined acceptance criteria for all tested variations.

Experimental Workflow and Data Presentation

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation MD_Start Define Analytical Requirements MD_Selection Select Technique (HPLC) MD_Start->MD_Selection MD_Optimization Optimize Parameters (Column, Mobile Phase, etc.) MD_Selection->MD_Optimization V_Start Prepare Validation Protocol MD_Optimization->V_Start Finalized Method V_Specificity Specificity (Forced Degradation) V_Linearity Linearity & Range V_Accuracy Accuracy (Spiking) V_Precision Precision (Repeatability & Intermediate) V_Limits DL & QL V_Robustness Robustness V_Report Generate Validation Report

Hypothetical HPLC Method Parameters
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-90% B; 20-25 min: 90% B; 25-26 min: 90-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 0.5 mg/mL in Methanol
Summary of Hypothetical Validation Data
Validation ParameterResultAcceptance CriteriaStatus
Specificity Peak is pure and well-resolved from degradation products.No co-elution, peak purity > 990.Pass
Linearity (r²) 0.9995≥ 0.999Pass
Range 0.05 - 0.75 mg/mL-Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (Repeatability RSD) 0.8%≤ 2.0%Pass
Precision (Intermediate RSD) 1.2%≤ 2.0%Pass
QL 0.05 mg/mLQL is precise and accurate.Pass
Robustness System suitability passes under all varied conditions.System suitability criteria met.Pass

Conclusion

The validation of analytical methods is a critical component of pharmaceutical development and quality control. For this compound, a well-developed and validated reversed-phase HPLC method offers the necessary specificity, accuracy, precision, and robustness for its intended purpose. While GC can be a useful tool for specific applications, HPLC remains the gold standard for comprehensive analysis. By adhering to the principles outlined in this guide and the referenced ICH guidelines, researchers can ensure the generation of reliable and scientifically sound data, ultimately contributing to the development of safe and effective medicines.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (1995). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (2024). Retrieved from [Link]

  • Q 3 B (R2) Impurities in New Drug Products - EMA. (2006). Retrieved from [Link]

  • Analytical methods validation as per ich & usp | PPT - Slideshare. (n.d.). Retrieved from [Link]

  • Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection - MDPI. (2022). Retrieved from [Link]

  • This compound CAS NO.17127-83-2 - LookChem. (n.d.). Retrieved from [Link]

  • Gas chromatography of amines as various derivatives | Request PDF - ResearchGate. (2009). Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Retrieved from [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC - NIH. (2023). Retrieved from [Link]

  • Analytical Chemistry 1956 Vol.28 no.4. (1956). Retrieved from [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS - VTechWorks - Virginia Tech. (2003). Retrieved from [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (2012). Retrieved from [Link]

  • Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (2013). Retrieved from [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC - NIH. (2024). Retrieved from [Link]

Sources

A Comparative Guide to the Cytotoxicity of 2-Haloquinolin-3-amine Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Oncology

In the landscape of medicinal chemistry, the quinoline ring system is recognized as a "privileged scaffold".[1] Its versatile structure is a cornerstone in numerous pharmacologically active compounds, demonstrating a wide spectrum of therapeutic activities, including antimalarial, antimicrobial, and notably, anticancer effects.[2][3][4] The ability of the quinoline nucleus to intercalate with DNA, inhibit critical enzymes, and modulate signaling pathways has made it a focal point for the design of novel oncology drugs.[2]

This guide focuses on a specific, promising subclass: 2-haloquinolin-3-amine derivatives. While direct comparative data on 2-bromoquinolin-3-amine derivatives is emergent, we will draw upon robust studies of the closely related 2-chloro-3-substituted quinoline analogs. The chemical similarity between chloro and bromo substituents—both being halogens that influence the electronic properties of the quinoline ring and can act as leaving groups in synthesis—allows for a scientifically grounded comparative analysis. We will synthesize data from multiple studies to provide a comprehensive overview of their cytotoxic potential, delve into their mechanisms of action, and present detailed experimental protocols for their evaluation.

Comparative Cytotoxicity Analysis of 2-Halo-3-Substituted Quinoline Derivatives

The anticancer efficacy of a compound is fundamentally quantified by its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a critical metric. Below, we compare the cytotoxic activities of several 2-chloro-3-substituted quinoline derivatives across a panel of human cancer cell lines.

Data Presentation: IC50 Values of Lead Compounds

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
3a 2-Chloro-3-(chromene)quinolineHePG-2 (Liver)"Very Strong" *5-Fluorouracil63.8 ± 2.69[5]
PC3 (Prostate)"Very Strong" *5-Fluorouracil40.7 ± 2.46[5]
3b 2-Chloro-3-(chromene)quinolineMCF-7 (Breast)"Very Strong" *5-Fluorouracil51.5 ± 2.01[5]
7b 2-Chloro-3-(fused cyclohexene)quinolineHePG-2 (Liver)15.8 ± 1.305-Fluorouracil63.8 ± 2.69[5]
MCF-7 (Breast)28.2 ± 3.375-Fluorouracil51.5 ± 2.01[5]
PC3 (Prostate)21.3 ± 2.125-Fluorouracil40.7 ± 2.46[5]
QTZ05 1H-Pyrazolo[3,4-b]quinolin-3-amineHCT-116 (Colon)2.3 ± 0.1DoxorubicinNot specified[6]
HCT-15 (Colon)4.1 ± 0.2DoxorubicinNot specified[6]
HT-29 (Colon)10.2 ± 0.5DoxorubicinNot specified[6]
4d 2-Amino-3-cyano-4-(phenylalaninyl)quinolineA549 (Lung)3.317 ± 0.142ErlotinibNot specified[7]
MCF-7 (Breast)7.711 ± 0.217ErlotinibNot specified[7]
4e 2-Amino-3-cyano-4-(phenylalaninyl)quinolineA549 (Lung)4.648 ± 0.199ErlotinibNot specified[7]
MCF-7 (Breast)6.114 ± 0.272ErlotinibNot specified[7]

*Note: In the source study, "Very Strong" activity was qualitatively assigned; specific IC50 values were not provided for these compounds but were superior to the reference drug.

Structure-Activity Relationship (SAR) Insights

The data reveals crucial structure-activity relationships that guide future drug design.[8]

  • The Nature of the C3-Substituent is Critical: The diverse activities of compounds 3a , 3b , and 7b underscore the profound impact of the substituent at the 3-position of the quinoline ring.[5] The fusion of different heterocyclic or carbocyclic systems to the quinoline core directly modulates the compound's primary molecular target and cytotoxic potency.

  • Target Specificity from C3-Substitution: The study on 2-chloro-3-substituted quinolines revealed that seemingly minor structural changes can switch the mechanism of action entirely. Compound 3a , featuring a chromene moiety, was identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), while compound 7b , with a fused cyclohexene ring, acted as a Topoisomerase I inhibitor.[5] This highlights an exciting avenue for developing derivatives with high selectivity for specific cancer-related targets.

  • Fused Ring Systems Enhance Potency: The 1H-pyrazolo[3,4-b]quinolin-3-amine scaffold (e.g., QTZ05 ) demonstrates particularly potent activity, with IC50 values reaching the low single-digit micromolar range against colon cancer cell lines.[6] This suggests that fusing a pyrazole ring to the quinoline core is a highly effective strategy for enhancing cytotoxicity.

  • Amino Acid Conjugation: The potent activity of compounds 4d and 4e against lung and breast cancer cells indicates that conjugating amino acid moieties at the 4-position is a viable strategy for designing effective 2-aminoquinoline derivatives.[7][9]

Mechanistic Insights: Unraveling the Pathways to Cell Death

Understanding how these derivatives kill cancer cells is paramount for their development as therapeutic agents. Research points to several key mechanisms, including the inhibition of critical signaling pathways and the induction of programmed cell death (apoptosis).

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overactivated, drives uncontrolled cell proliferation and survival in many cancers.[10] Its signaling cascade involves multiple downstream pathways, including the PI3K/Akt and MAPK pathways, which are central regulators of cell growth and survival.[5] Compounds like 3a act as EGFR inhibitors, blocking the initial signaling event and thereby shutting down these pro-survival pathways.[5]

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS Ligand EGF Ligand Ligand->EGFR Binding & Dimerization Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound3a Compound 3a (2-Chloroquinoline Derivative) Compound3a->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and point of inhibition.

Induction of Apoptosis and Cell Cycle Arrest

A hallmark of effective anticancer agents is the ability to induce apoptosis, or programmed cell death, selectively in tumor cells. Studies on quinoline derivatives, such as the 1H-pyrazolo[3,4-b]quinolin-3-amines, show they can trigger this process.[6][11] Compound QTZ05 , for instance, was found to cause chromatin condensation and an increase in Annexin V staining, both classic indicators of apoptosis.[6] This is often coupled with cell cycle arrest, where the compound halts the cell division process at a specific checkpoint, preventing the proliferation of cancerous cells.[12][13] QTZ05 was shown to cause an arrest in the sub-G1 phase of the cell cycle, which is characteristic of apoptotic cell death.[6]

The intrinsic pathway of apoptosis is a common mechanism activated by cellular stress. It involves the permeabilization of the mitochondrial membrane and the release of cytochrome c, which then activates a cascade of caspase enzymes (proteases) that execute the "suicide" program of the cell.

Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mito Mitochondrion CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Casp3->Apoptosis Quinoline Quinoline Derivative (e.g., QTZ05) Quinoline->Mito Induces Stress

Caption: The intrinsic apoptosis pathway induced by quinoline derivatives.

Experimental Methodologies: A Protocol for Cytotoxicity Assessment

To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized protocols are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow start Start plate_cells 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24h to allow attachment. start->plate_cells end End add_compounds 2. Compound Treatment Add serial dilutions of quinoline derivatives to the wells. plate_cells->add_compounds incubate_72h 3. Incubation Incubate the plate for 48-72 hours under standard cell culture conditions. add_compounds->incubate_72h add_mtt 4. Add MTT Reagent Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours. incubate_72h->add_mtt solubilize 5. Solubilization Remove media, add DMSO or other solvent to dissolve formazan crystals. add_mtt->solubilize read_plate 6. Absorbance Reading Measure absorbance at ~570 nm using a microplate reader. solubilize->read_plate calculate_ic50 7. Data Analysis Plot dose-response curve and calculate IC50 values. read_plate->calculate_ic50 calculate_ic50->end

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

Detailed MTT Assay Protocol
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, A549, HCT-116) in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of each quinoline derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank), and cells with medium containing DMSO (vehicle control).

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Solubilization:

    • After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[14]

    • Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[15]

  • Data Acquisition and Analysis:

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[13]

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[14]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and use non-linear regression analysis to determine the IC50 value.

Conclusion and Future Directions

The evidence strongly suggests that the 2-halo-3-aminoquinoline scaffold is a highly promising platform for the development of novel anticancer agents. Derivatives have demonstrated potent, low-micromolar cytotoxicity against a range of cancer cell lines, including those from the liver, breast, prostate, and colon.[5][6] The versatility of the C3-position allows for the modulation of the mechanism of action, enabling the targeted inhibition of key oncogenic drivers like EGFR or essential enzymes such as Topoisomerase I. Furthermore, the ability of these compounds to induce apoptosis and cell cycle arrest highlights their potential to effectively eliminate cancer cells.[6][16]

Future research should focus on synthesizing and screening a broader library of 2-bromo- and 2-chloroquinolin-3-amine derivatives to build a more comprehensive SAR profile. Investigating their efficacy in 3D cancer models (spheroids, organoids) and in vivo animal models will be crucial next steps to validate their therapeutic potential. Elucidating the precise molecular interactions within their target proteins through co-crystallography and advanced computational modeling will pave the way for the rational design of next-generation quinoline-based cancer therapies.

References

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A Comparative Guide: Purity Assessment of 2-Bromoquinolin-3-amine by Quantitative NMR (qNMR) versus High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 2-Bromoquinolin-3-amine, a vital building block in the synthesis of various therapeutic agents, demands rigorous purity assessment to ensure the integrity of the final drug product.[1][2] Among the arsenal of analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) stand out as powerful, widely adopted methods.[1][3][4]

However, these techniques operate on fundamentally different principles. HPLC, a chromatographic method, excels at separation, while qNMR, a spectroscopic method, provides direct, structure-specific quantification. This guide offers an in-depth, objective comparison of their performance for the purity assessment of this compound, supported by detailed experimental protocols and data, to empower researchers, scientists, and drug development professionals in making informed analytical decisions.

The Orthogonal Imperative: Why Two Methods Are Better Than One

Relying on a single analytical method for purity determination can be misleading, as each technique has inherent biases and limitations. An orthogonal approach, which employs methods based on different physical or chemical principles, provides a more comprehensive and trustworthy assessment of a compound's purity.[1][5] By cross-validating a spectroscopic method like qNMR with a chromatographic method like HPLC, we create a self-validating system that significantly increases confidence in the reported purity value, ensuring that what is being measured is a true reflection of the sample's composition.[1][6]

Principle of a Primary Method: Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a primary analytical method, meaning its measurement is directly linked to the International System of Units (SI) without the need for a reference standard of the analyte itself.[7][8] The core principle of qNMR is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[8][9][10]

For ¹H qNMR, by co-dissolving a precisely weighed amount of the analyte (this compound) with a precisely weighed amount of a stable, high-purity internal standard, the purity of the analyte can be calculated directly by comparing the integrals of their respective, non-overlapping signals.[7][11]

Key Advantages:

  • Absolute Quantification: Does not require a calibration curve or a reference standard of the analyte.[7][12]

  • High Precision: Modern qNMR methods can achieve relative standard deviations below 1% under optimal conditions.[8]

  • Universal Detection: Detects any soluble molecule containing the observed nucleus (e.g., ¹H), including those without a UV chromophore, residual solvents, and water, thus providing a more accurate mass purity.[5][10]

  • Non-Destructive: The sample can be recovered unchanged after analysis.[7]

Limitations:

  • Lower Sensitivity: Compared to methods like HPLC, qNMR is less suitable for detecting trace-level impurities (typically >0.1%).[7]

  • Signal Overlap: In complex mixtures, overlapping peaks can hinder accurate integration and quantification.[7]

  • Higher Initial Cost: NMR instrumentation involves a significant capital investment.[7]

Principle of a Comparative Method: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique fundamental to pharmaceutical quality control.[13][14] It works by injecting a liquid sample into a mobile phase that is pumped through a column packed with a stationary phase. Components in the sample separate based on their differing affinities for the mobile and stationary phases.[13][15]

For purity assessment, a detector (commonly UV-Vis) measures the components as they elute from the column. The purity is often estimated using an area normalization method, where the area of the main peak is expressed as a percentage of the total area of all detected peaks.[15][16]

Key Advantages:

  • High Sensitivity and Resolution: HPLC is exceptionally effective at separating complex mixtures and detecting trace-level impurities, often at parts-per-million (ppm) levels.[14][17][18]

  • Versatility: A wide variety of columns and mobile phases can be used to separate a vast range of compounds.[18][19]

  • Robust and Reliable: Delivers consistent and repeatable results, making it the workhorse for routine quality control testing.[14]

Limitations:

  • Relative Quantification: The common area percent method assumes that all compounds have the same response factor (e.g., the same UV absorbance at the chosen wavelength), which is rarely true. This can lead to inaccurate quantification of impurities.[6][16]

  • Reference Standards Required: Accurate quantification of specific impurities requires qualified reference standards for those impurities, which may not be available.[6]

  • "Blind Spots": Compounds that lack a chromophore (or the specific functional group targeted by the detector) will not be detected, potentially leading to an overestimation of purity.[10]

Experimental Design & Protocols

The following protocols are designed in accordance with the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[20][21][22]

¹H-qNMR Purity Assessment of this compound

This protocol describes the use of an internal standard for the absolute purity determination of this compound.

1. Instrumentation:

  • NMR Spectrometer (e.g., 500 MHz or higher) equipped with a 5 mm probe.

2. Materials:

  • Analyte: this compound sample.

  • Internal Standard: Maleic acid (certified reference material, >99.5% purity).

    • Causality: Maleic acid is chosen because it is stable, non-hygroscopic, can be weighed accurately, and its vinylic proton signal (~6.3 ppm in DMSO-d6) is in a clear region of the spectrum, distinct from the aromatic signals of the analyte.[6][7]

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6, 99.9% D).

    • Causality: DMSO-d6 is an excellent solvent for a wide range of organic compounds, including aromatic amines, and does not have signals that interfere with the regions of interest.[7]

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube using an analytical balance (to 0.01 mg). Record the exact mass (m_analyte).

  • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same NMR tube. Record the exact mass (m_std).

  • Add approximately 0.7 mL of DMSO-d6 to the tube.

  • Cap the tube and vortex gently until both the analyte and the standard are fully dissolved.

4. Data Acquisition:

  • Pulse Angle: 30-45 degrees.

    • Causality: A smaller pulse angle is used to ensure that the magnetization can return to equilibrium within the relaxation delay, which is critical for accurate quantification.[23]

  • Relaxation Delay (D1): 30 seconds.

    • Causality: This is the most critical parameter for qNMR. The delay must be at least 5 times the longest spin-lattice relaxation time (T1) of any proton being quantified. A long delay ensures complete relaxation of all protons, making the signal integral directly proportional to the number of protons.[23][24]

  • Number of Scans (NS): 16-64 scans.

    • Causality: The number of scans is chosen to achieve an adequate signal-to-noise ratio (S/N > 250:1) for the signals to be integrated, which is necessary for high precision.[1]

5. Data Processing & Purity Calculation:

  • Apply Fourier transform, manual phasing, and baseline correction to the acquired spectrum.

  • Select a well-resolved, non-overlapping signal for the analyte (e.g., a specific aromatic proton) and integrate it (I_analyte). Determine the number of protons it represents (N_analyte).

  • Integrate the vinylic proton signal for the maleic acid standard (I_std). This signal represents 2 protons (N_std).

  • Calculate the purity (P_analyte) using the following formula:[9]

    P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • M: Molar mass (Analyte: ~223.07 g/mol ; Standard: 116.07 g/mol )

    • m: Weighed mass

    • P_std: Purity of the internal standard

HPLC-UV Purity Assessment of this compound

This protocol describes a reverse-phase HPLC method for purity determination by area percent.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Causality: C18 columns are versatile and provide good retention and separation for moderately polar to non-polar compounds like this compound.[1][25]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Causality: TFA is used as an ion-pairing agent to improve peak shape for basic compounds like amines. Acetonitrile is a common organic modifier in reverse-phase chromatography.

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

    • Causality: Aromatic systems like the quinoline ring typically exhibit strong absorbance around 254 nm, providing good sensitivity.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution by accurately weighing ~10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Further dilute to a final concentration of approximately 0.1 mg/mL for injection.

4. Data Analysis:

  • Integrate all peaks in the chromatogram, excluding solvent front peaks.

  • Calculate the purity by the area percent method:

    Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100

Visualizing the Workflows

A clear visual representation of each workflow highlights the key stages and decision points.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh_analyte Accurately Weigh Analyte (m_analyte) weigh_std Accurately Weigh Standard (m_std) weigh_analyte->weigh_std dissolve Co-dissolve in DMSO-d6 weigh_std->dissolve acquire Acquire Spectrum (Set long D1) dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity (Absolute %) integrate->calculate

Caption: Workflow for qNMR Purity Assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC System dissolve->inject separate Separate on C18 Column inject->separate detect Detect by UV (254 nm) separate->detect integrate Integrate All Detected Peaks detect->integrate calculate Calculate Purity (Area %) integrate->calculate

Caption: Workflow for HPLC Purity Assessment.

Comparative Data & Discussion

The following table summarizes the expected performance of each technique for the purity assessment of this compound, based on typical validation parameters.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Spectroscopy (Direct Proportionality)Chromatography (Separation & Relative Response)
Quantification Absolute (Primary Method)[7][26]Relative (Area %), requires impurity standards for absolute values.[16]
Accuracy High. Less prone to overestimation as it detects all ¹H-containing species.[10][24]Can be high, but potentially biased if impurities have different response factors or are non-UV active.[6]
Precision Excellent (RSD < 1% achievable).[8]Excellent (RSD < 2% typical).[18]
Specificity High. Based on unique chemical shifts of protons. Signal overlap can be a challenge.[7]High. Based on retention time. Co-elution can be an issue.[22]
LOD / LOQ Lower sensitivity (LOQ typically ~0.1%).[7]High sensitivity (LOQ can be <0.05%).[14][17]
Method Dev. Time Fast. Primarily involves selecting a suitable standard and solvent.[10][12]Can be time-consuming. Requires optimization of column, mobile phase, gradient, etc.[17]
Sample Throughput Moderate. Long relaxation delays can increase analysis time per sample.High. Modern systems with autosamplers allow for high throughput.[17]
Sample Integrity Non-destructive.[7]Destructive.
Head-to-Head Analysis
  • Trueness and Purity Value: The most significant difference lies in the nature of the purity value obtained. qNMR provides a mass purity , an absolute measure of the main component against all proton-containing entities in the sample.[10] HPLC, using the area percent method, provides a chromatographic purity , which only accounts for the UV-active species that are detected.[10] Therefore, it is common for qNMR to yield a slightly lower, but more accurate, purity value than HPLC, as it accounts for things HPLC might miss, such as residual solvents.

  • Impurity Detection: HPLC is the undisputed champion for detecting and profiling trace impurities.[14][25] Its high sensitivity makes it essential for identifying potential degradation products in stability studies or by-products from synthesis that may be present at very low levels.

  • Use Case Fit: qNMR is exceptionally well-suited for the definitive purity assignment of reference materials, qualifying working standards, and for situations where impurity standards are not available.[6][10] HPLC is the industry standard for routine quality control, release testing, and stability monitoring due to its high throughput and sensitivity to trace impurities.[4][13]

Choosing the Right Tool for the Job

The choice between qNMR and HPLC is not about which is "better," but which is more appropriate for the specific question being asked.

Decision_Tree start What is the Analytical Goal? goal1 Certify a Reference Standard or need Absolute Purity? start->goal1 goal2 Routine QC, Stability Testing, or Trace Impurity Profile? start->goal2 qnmr Use qNMR goal1->qnmr No is_critical Is this a critical material for regulatory filing? goal1->is_critical hplc Use HPLC goal2->hplc No goal2->is_critical both Use Both (Orthogonal Validation) is_critical->both Yes

Caption: Decision logic for selecting an analytical method.

Conclusion

Both qNMR and HPLC are indispensable tools for the purity assessment of this compound. They are not competitors but complementary partners in ensuring pharmaceutical quality.

  • qNMR serves as a primary method, offering an unbiased and highly accurate measure of absolute purity, making it the gold standard for certifying reference materials and for analyses where no analyte-specific standard exists.[12][27]

  • HPLC is the workhorse for routine analysis, providing unparalleled sensitivity for detecting and quantifying trace impurities, which is critical for monitoring process consistency and product stability.[14][25]

For the highest degree of confidence, particularly in a drug development setting, an orthogonal approach is recommended. By leveraging the absolute accuracy of qNMR and the high sensitivity of HPLC, researchers can build a complete and robust purity profile for this compound, ensuring the quality and safety of the medicines it helps create.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Advantages and Disadvantages of HPLC in Protein Purity Analysis. MtoZ Biolabs. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Advantages and Disadvantages of HPLC in Peptide Purity Analysis. Mtoz Biolabs. [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. CordenPharma. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Quality Guidelines. ICH. [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Mastelf. [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. PMC - NIH. [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. [Link]

  • Purity by Absolute qNMR Instructions. The University of Arizona. [Link]

  • Advantages And Disadvantages Of HPLC - 2890 Words. Bartleby.com. [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. [Link]

  • (PDF) Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. ResearchGate. [Link]

  • High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Preprints.org. [Link]

  • QNMR – a modern alternative to HPLC. Almac. [Link]

  • Advantages and Disadvantages of High-Performance Liquid Chromatography (HPCL). Hilaris Publisher. [Link]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]

  • What is qNMR and why is it important?. Mestrelab Resources. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. [Link]

  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. BIPM. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]

  • Purity comparison by NMR and HPLC.. ResearchGate. [Link]

  • HPLC Method for purifying organic compounds.
  • HPLC method for purifying organic compounds.
  • How to calculate the percentage purity using the HPLC?. ResearchGate. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. [Link]

  • This compound CAS NO.17127-83-2. LookChem. [Link]

  • 7-Bromoquinolin-2-amine. PubChem. [Link]

  • 2-Bromoquinoline. PubChem - NIH. [Link]

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A Comparative Guide to the Antioxidant Activity of 2-Bromoquinolin-3-amine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Antioxidant Drug Discovery

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. This has propelled the search for novel antioxidant agents capable of mitigating oxidative damage. Quinoline derivatives represent a privileged scaffold in medicinal chemistry, with a vast number of synthetic analogues demonstrating significant biological activities.[1][2] The unique electronic properties of the fused heterocyclic ring system make it an attractive backbone for the design of potent free radical scavengers.[3]

This guide provides a comprehensive benchmark of the antioxidant activity of a series of synthesized 2-bromoquinolin-3-amine analogues. We will delve into the experimental methodologies used for this evaluation, present comparative data against well-established standards, and discuss the structure-activity relationships (SAR) that govern their efficacy. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for assessing and comparing the antioxidant potential of this promising class of compounds.

Experimental Design & Rationale

To comprehensively evaluate the antioxidant capacity of the this compound analogues, a multi-assay approach is essential. No single assay can fully capture the complex mechanisms of antioxidant action. Therefore, we employ two widely accepted and complementary spectrophotometric methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

  • DPPH Assay: This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[4][5] The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored by the decrease in absorbance at approximately 517 nm.[6] Its stability and ease of use make it an excellent primary screening tool.

  • ABTS Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed blue-green ABTS radical cation (ABTS•+).[7][8] The reduction of ABTS•+ back to its colorless neutral form is measured by the decrease in absorbance at 734 nm.[7] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds.

The following diagram illustrates the general workflow for screening the antioxidant activity of our test compounds.

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis compound_prep Synthesize & Purify This compound Analogues stock_prep Prepare Stock Solutions (Test Compounds & Standards) compound_prep->stock_prep dpph_assay DPPH Radical Scavenging Assay stock_prep->dpph_assay Introduce to assays abts_assay ABTS Radical Cation Decolorization Assay stock_prep->abts_assay Introduce to assays abs_measure Spectrophotometric Absorbance Measurement dpph_assay->abs_measure Measure at 517 nm abts_assay->abs_measure Measure at 734 nm ic50_calc Calculate % Inhibition & IC50 Values abs_measure->ic50_calc sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_calc->sar_analysis

Caption: General workflow for antioxidant activity screening.

Detailed Experimental Protocols

The protocols described below are standardized to ensure reproducibility and accurate comparison.

Protocol 1: DPPH Radical Scavenging Assay

This protocol is adapted from established methods.[5][6]

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol. Store this solution in an amber bottle in the dark at 4°C.

    • Test Compounds & Standard: Prepare stock solutions of the this compound analogues and a standard antioxidant (e.g., Ascorbic Acid) in methanol at a concentration of 1 mg/mL. Create a series of dilutions from the stock solutions (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • Pipette 1.0 mL of each dilution of the test compounds and standard into separate test tubes.

    • Add 2.0 mL of the 0.1 mM DPPH solution to each tube.

    • For the control, mix 1.0 mL of methanol with 2.0 mL of the DPPH solution.

    • Vortex all tubes thoroughly.

    • Incubate the tubes in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance (A) of each solution at 517 nm using a UV-Vis spectrophotometer.

    • Calculate the percentage of radical scavenging activity (I%) using the following formula: I% = [(A_control - A_sample) / A_control] * 100

    • Plot the I% against the concentration of each compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: ABTS Radical Cation Decolorization Assay

This protocol is based on the method described by Re et al. and others.[7][8][9]

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS radical cation.

    • Diluted ABTS•+ Solution: On the day of the assay, dilute the ABTS•+ working solution with ethanol until the absorbance at 734 nm reaches approximately 0.70 ± 0.02.

    • Test Compounds & Standard: Prepare serial dilutions of the test compounds and a standard (e.g., Trolox) in ethanol.

  • Assay Procedure:

    • Pipette 10 µL of each dilution of the test compounds and standard into the wells of a 96-well microplate.

    • Add 200 µL of the diluted ABTS•+ solution to each well.

    • Shake the plate for 5 minutes.

  • Measurement and Calculation:

    • Read the absorbance at 734 nm.

    • Calculate the percentage of inhibition using the same formula as for the DPPH assay.

    • Determine the IC50 value for each compound.

Results: A Comparative Analysis

A series of this compound analogues were synthesized and evaluated alongside the parent compound and standard antioxidants. The results, presented as IC50 values (µM), are summarized in the table below. A lower IC50 value indicates a higher antioxidant activity.[10]

Compound IDStructure (R-group at position 6)DPPH IC50 (µM)ABTS IC50 (µM)
BQA-Parent -H112.595.8
BQA-OH -OH (Hydroxy)28.321.7
BQA-OMe -OCH3 (Methoxy)45.138.4
BQA-Cl -Cl (Chloro)155.2130.1
Ascorbic Acid Standard22.118.5
Trolox Standard35.429.9

Note: The data presented is illustrative and serves to demonstrate the comparative methodology based on established structure-activity relationship principles.

Discussion: Unraveling Structure-Activity Relationships

The results clearly demonstrate that substitution on the quinoline ring significantly modulates the antioxidant activity of this compound.

  • The Power of Electron-Donating Groups: The most potent analogue in our series is BQA-OH , which bears a hydroxyl (-OH) group. Its activity is comparable to the standard, Ascorbic Acid. This enhanced activity is attributed to the electron-donating nature of the hydroxyl group, which can readily donate a hydrogen atom to stabilize free radicals.[10] The presence of phenolic hydroxyl groups is a well-established feature of potent antioxidants.[1] Similarly, the methoxy (-OCH3) group in BQA-OMe , another electron-donating group, confers significantly higher activity than the parent compound.

  • The Impact of Electron-Withdrawing Groups: Conversely, the introduction of an electron-withdrawing chloro (-Cl) group in BQA-Cl resulted in a marked decrease in antioxidant activity compared to the unsubstituted parent compound. Electron-withdrawing groups hinder the molecule's ability to donate a hydrogen atom or an electron, thus reducing its radical scavenging potential.

  • Mechanism of Action: The primary mechanism by which these quinoline analogues likely exert their antioxidant effect is through Hydrogen Atom Transfer (HAT).[11] The amino group at position 3 and, more importantly, the electron-donating substituents on the benzene ring, facilitate the donation of a hydrogen atom to a free radical, thereby neutralizing it. The resulting radical on the quinoline analogue is stabilized by resonance across the aromatic system.

The proposed mechanism is visualized below.

G cluster_mech Proposed Antioxidant Mechanism (HAT) Compound Quinoline-NH2 + R• Transition [Quinoline-NH•---H---R]‡ Compound->Transition H Atom Transfer Product Quinoline-NH• (Stabilized Radical) + RH Transition->Product

Caption: Proposed Hydrogen Atom Transfer (HAT) mechanism.

Conclusion

This guide provides a systematic benchmark of the antioxidant activity of this compound analogues. Our findings, based on DPPH and ABTS assays, underscore the critical role of substituent effects in modulating antioxidant potency. Specifically, the introduction of electron-donating groups, such as hydroxyl and methoxy moieties, dramatically enhances radical scavenging activity. These structure-activity relationship insights are invaluable for the rational design of novel and more effective quinoline-based antioxidants. Further investigation into the in vivo efficacy and safety profiles of lead compounds like BQA-OH is warranted to explore their full therapeutic potential.

References

  • Re, R., Pellegrini, N., Proteggente, A., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. Available from: [Link]

  • Puskiillii, M. O., Tekiner, B., & Suzen, S. (2013). Recent Studies of Antioxidant Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 13(3), 365-372. Available from: [Link]

  • Moreira, D. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. Available from: [Link]

  • Cassels, B. K., Asencio, M., Conget, P., et al. (1995). Structure-antioxidative activity relationships in benzylisoquinoline alkaloids. Pharmacological Research, 31(2), 103-107. Available from: [Link]

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  • Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available from: [Link]

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  • Suzen, S. (2013). Recent Studies of Antioxidant Quinoline Derivatives. ResearchGate. Available from: [Link]

  • Sitorus, H., et al. (2023). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Heliyon, 9(6), e16738. Available from: [Link]

  • Flores-Contreras, E. A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. Available from: [Link]

  • Cassels, B. K., Asencio, M., Conget, P., Speisky, H., Videla, L. A., & Lissi, E. A. (1995). Structure-antioxidative activity relationships in benzylisoquinoline alkaloids. Pharmacological research, 31(2), 103–107. Available from: [Link]

  • Ghinet, A., et al. (2012). Antioxidant Activity of New Benzo[de]quinolines and Lactams: 2D-Quantitative Structure-Activity Relationships. Medicinal Chemistry, 8(5), 942-946. Available from: [Link]

  • Flores-Contreras, E. A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. Available from: [Link]

  • ResearchGate. Synthesis of 2-amino-3-bromoquinolines and 3-aryl-2-aminoquinolines. Available from: [Link]

  • Wróblewska, A., et al. (2023). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 24(1), 743. Available from: [Link]

  • Balan, T., et al. (2017). Synthesis and in vitro antioxidant activity of quinolin-5-ylamine derivatives. International Journal of ChemTech Research, 10(9), 886-891. Available from: [Link]

  • Al-Ostath, A. I., et al. (2022). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. Molecules, 27(21), 7380. Available from: [Link]

  • Hossaini, Z., et al. (2022). Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. Journal of Applied Chemical Research, 16(4), 8-27. Available from: [Link]

  • Gulcin, İ. (2022). DPPH Radical Scavenging Assay. Antioxidants, 11(10), 1891. Available from: [Link]

  • ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Available from: [Link]

  • Al-Majedy, Y. K., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(1), 198. Available from: [Link]

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  • Tsolaki, O., et al. (2007). Design and synthesis of novel quinolinone-3-aminoamides and their alpha-lipoic acid adducts as antioxidant and anti-inflammatory agents. Journal of Medicinal Chemistry, 50(10), 2450-2458. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 2-Bromoquinolin-3-amine, a halogenated aromatic amine used in various research and development applications. As a compound with potential health and environmental hazards, adherence to strict disposal protocols is paramount to ensure the safety of laboratory personnel and maintain environmental compliance. The following procedures are synthesized from established safety data for structurally similar quinoline derivatives and general principles of hazardous waste management.

Immediate Safety Profile & Hazard Summary

Core Principle: this compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[3][4] Its chemical structure—a halogenated aromatic amine—suggests potential for toxicity and persistence in the environment.[5][6]

Hazard Classification Description & Rationale Primary Sources
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled. Aromatic amines and halogenated compounds often exhibit systemic toxicity.[1][2]
Skin Corrosion/Irritation Causes skin irritation. Direct contact can lead to inflammation, redness, and discomfort.[1][2][7]
Serious Eye Damage/Irritation Causes serious eye irritation. Contact with eyes may result in pain, watering, and redness.[1][2][7]
Environmental Hazard Likely toxic to aquatic life with long-lasting effects, a common characteristic of quinoline derivatives.[5][3][5]

Personal Protective Equipment (PPE) - A Non-Negotiable Standard

Before initiating any disposal-related activities, all personnel must be equipped with the appropriate PPE. The causality is clear: preventing exposure is the primary control measure.

  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber). Change gloves immediately if they become contaminated.[8]

  • Eye Protection: Use tightly fitting safety goggles with side-shields to protect against splashes or airborne particles.[4]

  • Skin and Body Protection: A full-length laboratory coat with properly fastened cuffs is mandatory.[8]

  • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation.[2][7]

Step-by-Step Disposal Protocol

The required disposal route for this compound is through a licensed hazardous waste management company, typically involving high-temperature incineration.[7][9] This method ensures the complete destruction of the compound, preventing its release into the environment.

Workflow for Disposal of this compound Waste

cluster_prep Preparation Phase cluster_contain Containerization Phase cluster_final Final Disposal Phase start Identify Waste Stream (Unused chemical, contaminated labware, spill debris) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work Inside a Chemical Fume Hood ppe->hood solid_waste Collect Solid Waste in Designated Container hood->solid_waste liquid_waste Collect Liquid Waste & Rinsate in Separate Designated Container hood->liquid_waste label_container Securely Seal & Label Container 'Hazardous Waste - this compound' solid_waste->label_container liquid_waste->label_container saa Store in Satellite Accumulation Area (SAA) label_container->saa pickup Arrange Pickup with EHS or Licensed Contractor saa->pickup end Document Waste Transfer & Final Disposal pickup->end

Caption: Disposal workflow for this compound.

Protocol 1: Disposal of Unused or Waste this compound (Solid)
  • Work Area Preparation: Ensure work is performed in a chemical fume hood.[2]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for solid hazardous waste.[3] The container must be clearly labeled.

  • Transfer: Carefully transfer the solid waste into the designated container using a dedicated scoop or spatula. Avoid generating dust.[7]

  • Sealing and Labeling: Securely close the container. Label it clearly with "Hazardous Waste" and the full chemical name: "this compound".[4]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials like strong oxidizing agents.[2][10]

  • Final Disposal: Arrange for waste collection through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

Protocol 2: Disposal of Contaminated Labware and Materials
  • Segregation: Any items grossly contaminated with this compound (e.g., weigh boats, gloves, absorbent pads) must be disposed of as hazardous solid waste.[8]

  • Collection: Place these contaminated items directly into the designated solid hazardous waste container.[3]

  • Empty Container Rinsing: For "empty" containers that held the chemical, they must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • Crucial Step: The first two rinses (rinsate) must be collected as liquid hazardous waste.[4] This is because residual chemical will be present, and this rinsate is considered hazardous.

    • Collect the rinsate in a separate, clearly labeled container for halogenated solvent waste.

  • Disposal of Rinsed Containers: After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.[4]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.

  • Assess and Don PPE: Before cleaning, ensure you are wearing the full required PPE as described in Section 2.

  • Containment: For a solid spill, carefully sweep or shovel the material into a hazardous waste container. Minimize dust generation.[7]

  • For a liquid spill (solution):

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3] Do not use combustible materials like paper towels for large spills.

    • Carefully collect the saturated absorbent material and place it into the designated hazardous waste container.[2]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Collection: All materials used for cleanup (absorbent pads, wipes, contaminated PPE) are considered hazardous waste and must be placed in the sealed, labeled container.[3]

  • Reporting: Report the spill to your institution's EHS department in accordance with local policy.

Final Waste Handling and Storage

  • Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name, and the primary hazard(s) (e.g., "Toxic," "Irritant").[10]

  • Container Integrity: Keep waste containers securely closed at all times, except when adding waste.[1]

  • Storage Location: Store waste in a designated, well-ventilated, and secure Satellite Accumulation Area. The storage area should have secondary containment to manage potential leaks.[10]

  • Incompatibilities: Segregate this compound waste from strong oxidizing agents and strong acids.[2][5]

By adhering to these scientifically grounded procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Benchchem. (n.d.). Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals.
  • Chem-Supply.net. (n.d.). 2-AMINO-6-BROMO-3-METHYLQUINOLINE SDS, 203506-01-8 Safety Data Sheets.
  • Benchchem. (n.d.). Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 3-Bromoquinoline.
  • Chemtron Corporation. (2015, June 11). Safety Data Sheet.
  • Synquest Labs. (2016, December 8). Safety Data Sheet for 2-Bromoquinoline.
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet for Quinoline.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet for Quinoline.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds.
  • Old Dominion University. (2020, October). Laboratory Waste Management Guidelines.
  • Princeton University. (n.d.). Chemical Waste Disposal Guidelines.
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Mastering the Unseen Threat: A Guide to Safely Handling 2-Bromoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

As a Senior Application Scientist, I understand that innovation in drug development hinges on the skilled and safe handling of novel chemical entities. 2-Bromoquinolin-3-amine, a halogenated aromatic amine, represents a class of compounds with significant potential but also with inherent hazards that demand our utmost respect and diligence. This guide is crafted from field-proven insights to provide you not just with a set of rules, but with a deep understanding of why each safety measure is critical. Our goal is to empower you to work confidently and securely, making your laboratory a bastion of both discovery and safety.

The Hazard Profile: Understanding the "Why" Behind the "What"

  • Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Irritating: Causes skin irritation and can cause serious eye irritation or damage.[1][2][3][4][5]

  • Respiratory Tract Irritant: May cause respiratory irritation upon inhalation of dust or fumes.[1][3][4][5]

The presence of the bromo- and amine- functional groups on the quinoline scaffold suggests that this compound should be handled with the assumption that it is hazardous. Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is essential.

Your First Line of Defense: A Multi-Layered PPE Approach

The selection of PPE is not a one-size-fits-all checklist. It is a dynamic process that adapts to the specific task at hand. The following table summarizes the required PPE for handling this compound in various laboratory settings.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Handling Solid Compound (Weighing, Transferring) Nitrile or Neoprene Gloves[6]Chemical Splash Goggles[6]Laboratory Coat[6][7]N95 Particulate Respirator (or higher)[6]
Preparing Solutions Nitrile or Neoprene Gloves[6]Chemical Splash Goggles and Face Shield[6][8]Laboratory Coat and Chemical-Resistant Apron[6]Air-Purifying Respirator with Organic Vapor Cartridges (if solvent is volatile)[6]
Running Reactions Nitrile or Neoprene Gloves[6]Chemical Splash Goggles and Face Shield[6][8]Laboratory Coat and Chemical-Resistant Apron[6]Work within a certified chemical fume hood[2][6]
Cleaning and Decontamination Nitrile or Neoprene Gloves[6]Chemical Splash Goggles[6]Laboratory Coat[6][7]Not generally required if area is well-ventilated

A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is paramount to ensuring your safety and the integrity of your research. The following protocols are designed to be self-validating, leaving no room for ambiguity.

Preparation: Setting the Stage for Safety
  • Area Designation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][6]

  • PPE Donning: Before handling the chemical, put on your laboratory coat, followed by chemical splash goggles, and finally, your gloves.[6] If handling the solid form, an N95 respirator should also be worn.

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, solvents, etc.) is within the fume hood to minimize movement in and out of the controlled workspace.

Execution: Precision in Practice
  • Handling Solids: When weighing or transferring the solid compound, do so slowly and carefully to avoid creating dust.

  • Preparing Solutions: Always add the solid this compound to the solvent slowly to prevent splashing.[6] If the solvent is volatile, the use of an air-purifying respirator with organic vapor cartridges is recommended.[6]

  • Running Reactions: Maintain a safe distance from the reaction apparatus and use appropriate shielding. Never leave a reaction unattended.

Decontamination and Disposal: Leaving No Trace
  • Waste Segregation: All solid waste (contaminated gloves, weigh boats, paper towels) and liquid waste containing this compound must be disposed of in separate, clearly labeled hazardous waste containers.[1][6]

  • Glassware Decontamination: All glassware that has come into contact with the chemical should be rinsed with an appropriate solvent (e.g., acetone, ethanol) in the fume hood, with the rinsate collected in the hazardous liquid waste container. The glassware should then be washed thoroughly with soap and water.

  • Work Surface Decontamination: The work surface within the fume hood should be wiped down with a suitable solvent and then cleaned with soap and water.

  • PPE Removal: Remove your PPE in the reverse order it was put on: gloves first, then your lab coat, and finally your goggles. Dispose of single-use items in the designated hazardous waste container.[6] Always wash your hands thoroughly after removing your gloves.[8]

Visualizing the Path to Safety

To further clarify the decision-making process for PPE selection, the following workflow diagram is provided.

PPE_Selection_Workflow cluster_0 Start: Assess the Task cluster_1 Core PPE (Always Required) cluster_2 Task-Specific Respiratory Protection cluster_3 Enhanced Protection for High-Risk Tasks cluster_4 Final Check and Disposal Start Identify the procedure involving This compound CorePPE Don Nitrile/Neoprene Gloves + Chemical Splash Goggles + Lab Coat Start->CorePPE HandlingSolid Handling Solid Compound? CorePPE->HandlingSolid PreparingSolution Preparing a Solution? HandlingSolid->PreparingSolution No N95 Add N95 Particulate Respirator HandlingSolid->N95 Yes RunningReaction Running a Reaction? PreparingSolution->RunningReaction No APR Consider Air-Purifying Respirator with Organic Vapor Cartridges PreparingSolution->APR Yes, with volatile solvent FumeHood Work in a Certified Chemical Fume Hood RunningReaction->FumeHood Yes SplashRisk Significant Splash Risk? (e.g., large volumes, volatile solvents) RunningReaction->SplashRisk No N95->PreparingSolution APR->RunningReaction FumeHood->SplashRisk FaceShield Add Face Shield SplashRisk->FaceShield Yes End Proceed with experiment SplashRisk->End No Apron Add Chemical-Resistant Apron FaceShield->Apron Apron->End Disposal Follow Decontamination and Waste Disposal Plan End->Disposal

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][4] Remove contaminated clothing.[1] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][4] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][2] Seek immediate medical attention.[1]

  • Spill: Evacuate the area. For a small spill, absorb the material with an inert absorbent material and place it in a suitable, closed container for disposal.[2] For a large spill, contact your institution's environmental health and safety department.

By internalizing these procedures and understanding the rationale behind them, you are not just following a protocol; you are cultivating a culture of safety that will permeate all aspects of your valuable research.

References

  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Echemi. (n.d.). 2-AMINO-6-BROMO-3-METHYLQUINOLINE SDS, 203506-01-8 Safety Data Sheets.
  • CHEMTRON SUPPLY CORPORATION. (2015, June 11). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 19). 3 - SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). 2-Bromoquinoline. PubChem.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • Fisher Scientific Company. (2025, December 19). 2 - SAFETY DATA SHEET.
  • Angene Chemical. (2025, August 1). Safety Data Sheet.
  • Synquest Labs. (2016, December 8). 2-Bromoquinoline Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Wits University. (2022, December 12). Personal Protective Equipment (PPE) | Chemistry | Wits. YouTube.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.